2-Phenylbutyryl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXMHCMPIAYMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201308142 | |
| Record name | α-Ethylbenzeneacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201308142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36854-57-6 | |
| Record name | α-Ethylbenzeneacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36854-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylbutyryl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036854576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 36854-57-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Ethylbenzeneacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201308142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylbutyryl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Phenylbutyryl Chloride: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound (CAS No: 36854-57-6).
Introduction
This compound, also known as 2-phenylbutanoyl chloride, is an acyl chloride derivative of phenylbutyric acid.[1] It is a versatile chemical intermediate with significant applications in organic synthesis and analytical chemistry.[1][2] Its chemical formula is C₁₀H₁₁ClO, and it has a molecular weight of approximately 182.65 g/mol .[1][2][3][4] This compound is recognized for its role as a chiral reagent and as a building block in the synthesis of pharmaceuticals and agrochemicals.[2][5]
Chemical Structure
The structure of this compound features a phenyl group and an ethyl group attached to the alpha-carbon of a butyryl chloride moiety.[1][6]
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a pungent odor.[2] It is sensitive to moisture and should be handled accordingly.[7][8]
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁ClO | [1][2][3][4] |
| Molecular Weight | 182.65 g/mol | [2][6][] |
| Appearance | Colorless to pale yellow liquid | [2][7][] |
| Density | 1.093 g/mL at 25 °C | [2][5][6][10] |
| Melting Point | 178-180 °C | [2][10][11] |
| Boiling Point | 122-125 °C at 20 mmHg | [2][5][6][10] |
| Flash Point | 98 °C (208.4 °F) - closed cup | [6] |
| Refractive Index | n20/D 1.516 | [2][5][6][10] |
| Solubility | Low solubility in water; miscible with organic solvents like ethanol (B145695) and ether.[2] Reacts with water.[8] | [2][8] |
Spectroscopic Data
Spectroscopic data for this compound is available through various sources. The National Institute of Standards and Technology (NIST) provides access to its IR spectrum and mass spectrum (electron ionization).[3][12][13] Additionally, 13C NMR data for this compound can be found in spectral databases.[14]
Reactivity and Chemical Properties
As an acyl chloride, this compound is a reactive compound.
-
Acylation Reactions: It serves as an acylating agent, reacting with alcohols and amines to form the corresponding esters and amides.[1]
-
Nucleophilic Substitution: The chloride atom can be readily displaced by a variety of nucleophiles, enabling the synthesis of diverse derivatives.[1]
-
Hydrolysis: It reacts with water, hydrolyzing to form 2-phenylbutanoic acid and hydrochloric acid.[1] This highlights its moisture-sensitive nature.[7][8]
Synthesis
The most common method for synthesizing this compound is through the reaction of 2-phenylbutyric acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride.[1]
Experimental Protocol: Synthesis from 2-Phenylbutyric Acid
This protocol is a generalized procedure based on common laboratory practices for the synthesis of acyl chlorides from carboxylic acids.[15]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to absorb evolved HCl and SO₂ gases), place 2-phenylbutyric acid.
-
Reagent Addition: Slowly add an excess of thionyl chloride (SOCl₂) to the flask. The reaction is typically performed without a solvent, but an inert solvent like dichloromethane (B109758) can be used.[16]
-
Reaction: Gently heat the mixture to reflux for 1-2 hours. The completion of the reaction is often indicated by the cessation of gas evolution.
-
Purification: After the reaction is complete, remove the excess thionyl chloride by distillation. The resulting crude this compound is then purified by vacuum distillation.[15]
Caption: Workflow for the synthesis of this compound.
Applications
This compound is utilized in several areas of chemical science.
-
Analytical Chemistry: It is employed as a chiral derivatizing agent for the analysis of amines, amino acids, and other chiral molecules by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[2][5] For instance, it has been used to determine the enantiomers of salsolinol (B1200041) in human brain samples.[1][5]
-
Organic Synthesis: It acts as an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] It is used in the preparation of phenothiazine (B1677639) derivatives, which have applications as inhibitors of human butyrylcholinesterase.[5][7][]
Caption: Key application areas of this compound.
Safety and Handling
This compound is classified as a corrosive material.[4]
-
GHS Hazard Statement: H314 - Causes severe skin burns and eye damage.[4][17]
-
Precautions for Safe Handling: Handle in a well-ventilated area.[11] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6][17][18] Avoid contact with skin and eyes and do not breathe mist, vapors, or spray.[11][18]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][18] It should be stored locked up.[11][18] The material is moisture-sensitive and should be stored under an inert atmosphere.[7]
-
Incompatible Materials: Incompatible with acids, bases, reducing agents, oxidizing agents, active metals, alcohols, and amines.[8][18]
References
- 1. Buy (r)-(-)-2-Phenylbutyryl chloride [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C10H11ClO | CID 98173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 36854-57-6 [chemicalbook.com]
- 6. This compound 98 36854-57-6 [sigmaaldrich.com]
- 7. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. 4-Phenylbutyryl chloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 10. chembk.com [chembk.com]
- 11. echemi.com [echemi.com]
- 12. This compound [webbook.nist.gov]
- 13. This compound [webbook.nist.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. WO2015063659A1 - Process for the preparation of glycerol phenylbutyrate - Google Patents [patents.google.com]
- 17. angenechemical.com [angenechemical.com]
- 18. fishersci.com [fishersci.com]
2-Phenylbutyryl chloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2-phenylbutyryl chloride, a key reagent and intermediate in synthetic and analytical chemistry. This document outlines its chemical and physical properties, synthesis, reactivity, applications, and safety information, with a focus on its relevance to researchers in drug development and related fields.
Core Chemical and Physical Properties
This compound, also known as 2-phenylbutanoyl chloride, is a chiral acyl chloride widely utilized in organic synthesis. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 36854-57-6 |
| Molecular Formula | C₁₀H₁₁ClO |
| Molecular Weight | 182.65 g/mol [1] |
| Appearance | Clear, pale yellow to yellow liquid |
| Density | 1.093 g/mL at 25 °C |
| Boiling Point | 122-125 °C at 20 mmHg |
| Refractive Index | n20/D 1.516 |
| Flash Point | 98 °C (208.4 °F) - closed cup |
| Solubility | Soluble in chloroform (B151607) and hexanes |
Synthesis of this compound
The most common method for the synthesis of this compound is the reaction of 2-phenylbutanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[1] This reaction efficiently converts the carboxylic acid to the corresponding acyl chloride.
This protocol is a representative procedure for the synthesis of an acid chloride from a carboxylic acid using thionyl chloride, adapted for the synthesis of this compound.
Materials:
-
2-phenylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenylbutanoic acid.
-
Under a nitrogen or argon atmosphere, add an excess of thionyl chloride (typically 2-3 equivalents). An anhydrous solvent may be added if necessary.
-
Gently heat the reaction mixture to reflux (around 80 °C for thionyl chloride) with stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Excess thionyl chloride is carefully removed by distillation, followed by vacuum distillation to purify the this compound. The product is a moisture-sensitive liquid and should be stored under an inert atmosphere.
Chemical Reactivity and Applications
This compound is a versatile reagent in organic synthesis, primarily used as an acylating agent and a chiral derivatizing agent.
As a typical acyl chloride, it readily reacts with nucleophiles such as alcohols and amines to form the corresponding esters and amides, respectively. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules, including pharmaceuticals. For instance, it is used in the preparation of phenothiazine (B1677639) derivatives that act as reversible inhibitors of human butyrylcholinesterase.
A significant application of chiral this compound (both (R)-(-) and (S)-(+) enantiomers) is as a derivatizing agent for the gas chromatography-mass spectrometry (GC-MS) analysis of chiral molecules. It is used to separate and quantify the enantiomers of various compounds in biological samples, including:
-
Amines and amino acids
-
Diols and hydroxyacids
-
Dopamine (B1211576) and its metabolites, such as salsolinol (B1200041) and norsalsolinol
The derivatization process converts the enantiomers of the analyte into diastereomers, which have different physical properties and can be separated on a standard chiral or achiral GC column.
This is a representative protocol for the derivatization of a primary amine like dopamine with (R)-(-)-2-phenylbutyryl chloride.
Materials:
-
Dopamine sample in an appropriate solvent
-
(R)-(-)-2-Phenylbutyryl chloride
-
Anhydrous pyridine (B92270) or another suitable base
-
Anhydrous reaction vial
-
GC-MS system
Procedure:
-
An aliquot of the dopamine sample is placed in a dry reaction vial.
-
An excess of (R)-(-)-2-phenylbutyryl chloride and a base (e.g., pyridine) are added to the vial. The base acts as a scavenger for the HCl byproduct.
-
The vial is sealed and heated (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.
-
After cooling, the reaction mixture can be directly analyzed by GC-MS, or a workup procedure involving extraction and solvent exchange may be performed.
-
The resulting diastereomeric amides are then separated and quantified using an appropriate GC temperature program and MS detection.
Involvement in Biological Signaling Pathways
This compound serves as a crucial building block for molecules that interact with important biological signaling pathways.
Butyrylcholinesterase (BChE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132). In certain neurodegenerative diseases like Alzheimer's, inhibiting BChE can increase acetylcholine levels, which may have therapeutic benefits. As mentioned, this compound is a precursor to phenothiazine derivatives that can inhibit BChE.
This compound is used to analyze salsolinol, a compound formed from the condensation of dopamine and acetaldehyde (B116499) (a metabolite of ethanol). Salsolinol is a neurotoxin that is implicated in the pathophysiology of Parkinson's disease and alcohol dependence. It can affect dopamine neurons by depolarizing them and modulating GABAergic and glutamatergic transmission. The ability to accurately measure the enantiomers of salsolinol using this compound as a derivatizing agent is crucial for research in these areas.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3060-3030 | C-H stretch (aromatic) |
| ~2970-2870 | C-H stretch (aliphatic) |
| ~1800 | C=O stretch (acid chloride) |
| ~1600, 1495, 1455 | C=C stretch (aromatic ring) |
| ~700 | C-H bend (aromatic) |
Mass Spectrometry (MS)
| m/z | Proposed Fragment |
| 182 | [M]⁺ (Molecular ion) |
| 147 | [M - Cl]⁺ |
| 119 | [M - Cl - CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Safety and Handling
This compound is a corrosive substance and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.
| Hazard Class | GHS Pictogram | Hazard and Precautionary Statements |
| Skin Corrosion 1B |
| H314: Causes severe skin burns and eye damage.P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is sensitive to moisture.
This technical guide provides a comprehensive overview of this compound, offering valuable information for researchers and professionals in drug development and chemical synthesis. For further details, it is recommended to consult the relevant safety data sheets and peer-reviewed literature.
References
A Deep Dive into the Stereoisomers of 2-Phenylbutyryl Chloride: (R)-(-) vs. (S)-(+)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral chemistry and its applications in pharmaceutical and analytical sciences, the enantiomers of 2-phenylbutyryl chloride, (R)-(-)-2-Phenylbutyryl chloride and (S)-(+)-2-Phenylbutyryl chloride, serve as critical chiral building blocks and analytical reagents. Their distinct stereochemistry governs their interactions with other chiral molecules, leading to divergent biological activities and unique applications in the synthesis of enantiomerically pure compounds and the determination of enantiomeric excess. This technical guide provides a comprehensive overview of these two enantiomers, detailing their properties, synthesis, and key applications, with a focus on their roles in drug development and chiral analysis.
Physicochemical and Chiral Properties
(R)-(-)-2-Phenylbutyryl chloride and (S)-(+)-2-Phenylbutyryl chloride are the enantiomeric forms of an acyl chloride derived from 2-phenylbutyric acid. While they share the same molecular formula, molecular weight, and achiral physical properties such as boiling point and density, they differ in their interaction with plane-polarized light, a defining characteristic of chiral molecules.
| Property | (R)-(-)-2-Phenylbutyryl chloride | (S)-(+)-2-Phenylbutyryl chloride | Racemic this compound |
| IUPAC Name | (2R)-2-phenylbutanoyl chloride[1] | (2S)-2-phenylbutanoyl chloride | 2-phenylbutanoyl chloride[1] |
| Molecular Formula | C₁₀H₁₁ClO[1] | C₁₀H₁₁ClO[1] | C₁₀H₁₁ClO[1] |
| Molecular Weight | 182.65 g/mol [1] | 182.65 g/mol [1] | 182.65 g/mol [1] |
| CAS Number | Not specified | Not specified | 36854-57-6[1] |
| Appearance | Clear pale yellow to yellow liquid | Clear pale yellow to yellow liquid | Clear pale yellow to yellow liquid |
| Boiling Point | 122-125 °C at 20 mmHg | 122-125 °C at 20 mmHg | 122-125 °C at 20 mmHg |
| Density | ~1.093 g/mL at 25 °C | ~1.093 g/mL at 25 °C | 1.093 g/mL at 25 °C |
| Refractive Index (n20/D) | ~1.516 | ~1.516 | 1.516 |
| Specific Optical Rotation ([α]) | Negative (-) | Positive (+) | 0° |
Synthesis and Enantiomeric Resolution
The synthesis of enantiomerically pure (R)-(-)- and (S)-(+)-2-phenylbutyryl chloride begins with the resolution of racemic 2-phenylbutyric acid. This is followed by the conversion of the separated enantiopure acids into their corresponding acyl chlorides.
Chiral Resolution of Racemic 2-Phenylbutyric Acid
A common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral amine. The different solubilities of these diastereomeric salts allow for their separation by fractional crystallization.
Experimental Protocol: Resolution of Racemic 2-Phenylbutyric Acid
This protocol describes the resolution of racemic 2-phenylbutyric acid using (R)-(+)-1-phenylethylamine as the resolving agent.
-
Diastereomeric Salt Formation:
-
Dissolve racemic 2-phenylbutyric acid in a suitable hot solvent, such as ethanol.
-
In a separate container, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in the same hot solvent.
-
Slowly add the amine solution to the acid solution with continuous stirring.
-
Allow the mixture to cool gradually to room temperature to induce the crystallization of one of the diastereomeric salts. The less soluble salt will precipitate out of the solution.
-
-
Isolation and Purification of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
The enantiomeric excess of the acid in the crystallized salt can be enhanced by recrystallization from a suitable solvent.
-
-
Liberation of the Enantiomerically Enriched 2-Phenylbutyric Acid:
-
Suspend the crystalline diastereomeric salt in water.
-
Acidify the suspension by adding an aqueous acid solution (e.g., 10% HCl) until the pH is approximately 2.
-
Extract the liberated 2-phenylbutyric acid into an organic solvent such as ether.
-
Dry the organic extract over an anhydrous drying agent (e.g., magnesium sulfate), filter, and evaporate the solvent to obtain the enantiomerically enriched 2-phenylbutyric acid.
-
-
Recovery of the Other Enantiomer:
-
The other enantiomer of 2-phenylbutyric acid remains in the mother liquor from the initial crystallization. It can be recovered by acidification and extraction, and can be further purified if necessary.
-
Synthesis of Enantiomerically Pure this compound
Once the enantiomerically pure 2-phenylbutyric acid is obtained, it can be converted to the corresponding acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Experimental Protocol: Synthesis of (R)-(-)- or (S)-(+)-2-Phenylbutyryl Chloride
This protocol is adapted from the synthesis of the racemic compound and is applicable to the enantiomerically pure starting material.
-
Reaction Setup:
-
To a stirred solution of the enantiomerically pure 2-phenylbutyric acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂), add thionyl chloride (1.2 equivalents).
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
-
Reaction Conditions:
-
Allow the reaction to proceed at room temperature overnight or until the reaction is complete, which can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
-
Isolation and Purification:
-
Remove the volatile components (excess thionyl chloride and solvent) under reduced pressure.
-
The resulting crude acyl chloride can be purified by vacuum distillation to yield the pure enantiomeric this compound.
-
References
Synthesis of 2-Phenylbutyryl Chloride: An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-phenylbutyryl chloride from 2-phenylbutanoic acid, a key chemical transformation for the generation of intermediates in drug discovery and development. This document details the prevalent synthetic methodologies, including the use of thionyl chloride and oxalyl chloride, and provides in-depth experimental protocols. Quantitative data is presented in structured tables for comparative analysis. Furthermore, this guide elucidates the reaction mechanisms, purification techniques, safety considerations, and the role of catalysts. Diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, offering a valuable resource for researchers, chemists, and professionals in the pharmaceutical industry.
Introduction
This compound is a valuable building block in organic synthesis, serving as a precursor for a variety of pharmaceutical compounds.[1][2] Its utility stems from the reactive acyl chloride functional group, which readily participates in nucleophilic acyl substitution reactions to form esters, amides, and other derivatives. This guide focuses on the efficient conversion of 2-phenylbutanoic acid to this compound, a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs). The primary methods discussed involve the use of common chlorinating agents, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
Synthetic Methodologies
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry. The most common and effective reagents for this purpose are thionyl chloride and oxalyl chloride.
Thionyl Chloride Method
The reaction of 2-phenylbutanoic acid with thionyl chloride is a widely used method for the synthesis of this compound.[1] This reaction is efficient and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[3] A catalytic amount of DMF is often employed to accelerate the reaction.
Reaction Scheme:
C₆H₅CH(C₂H₅)COOH + SOCl₂ → C₆H₅CH(C₂H₅)COCl + SO₂ + HCl
Oxalyl Chloride Method
Oxalyl chloride is another effective reagent for the synthesis of acyl chlorides.[1] It is often considered a milder and more selective reagent than thionyl chloride.[4] The reaction with oxalyl chloride, also typically catalyzed by DMF, produces gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl).
Reaction Scheme:
C₆H₅CH(C₂H₅)COOH + (COCl)₂ → C₆H₅CH(C₂H₅)COCl + CO₂ + CO + HCl
Reaction Mechanisms and Role of DMF
The conversion of a carboxylic acid to an acyl chloride using either thionyl chloride or oxalyl chloride proceeds through a nucleophilic acyl substitution mechanism. The role of the chlorinating agent is to convert the hydroxyl group of the carboxylic acid into a better leaving group.
The use of a catalytic amount of DMF significantly accelerates these reactions. DMF reacts with the chlorinating agent to form a Vilsmeier-type intermediate, N,N-dimethylchloroformiminium chloride, which is a more potent acylating agent.[5][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁ClO | [8] |
| Molecular Weight | 182.65 g/mol | [2] |
| Boiling Point | 122-125 °C at 20 mmHg | [2] |
| Density | 1.093 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.516 | [2] |
| IR (C=O stretch) | ~1798 cm⁻¹ | [9] |
Table 2: Comparison of Synthetic Protocols
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method | Reference |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) | [1] |
| Stoichiometry | 1.2 - 2.0 equivalents | 1.3 - 1.5 equivalents | [9][10] |
| Catalyst | DMF (catalytic) | DMF (catalytic) | [9][10] |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) or neat | Dichloromethane (CH₂Cl₂) | [9][10] |
| Reaction Temperature | Room temperature to reflux | 0 °C to room temperature | [9][10] |
| Reaction Time | 1.5 - 16 hours | 1.5 - 24 hours | [10][11][12] |
| Yield | 68% (reported in one instance) | Generally high, but specific yield not found | [9] |
| Byproducts | SO₂, HCl | CO₂, CO, HCl | [3][4] |
Experimental Protocols
Synthesis using Thionyl Chloride
This protocol is adapted from a patented procedure.[9]
Materials:
-
2-Phenylbutanoic acid (1.0 eq)
-
Thionyl chloride (1.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
Procedure:
-
To a stirred solution of 2-phenylbutanoic acid (16.4 g, 0.10 mol) in dichloromethane (60 mL) is added thionyl chloride (14.3 g, 8.7 mL, 0.12 mol).
-
A catalytic amount of DMF (e.g., a few drops) is added to the mixture.
-
The reaction is allowed to proceed at room temperature overnight. The reaction progress can be monitored by the cessation of gas evolution.
-
The volatile components (excess thionyl chloride and solvent) are removed under vacuum.
-
The residual liquid is purified by vacuum distillation to yield this compound (12.4 g, 68% yield).[9]
Synthesis using Oxalyl Chloride
This is a general procedure for the synthesis of acyl chlorides using oxalyl chloride.[10][13]
Materials:
-
2-Phenylbutanoic acid (1.0 eq)
-
Oxalyl chloride (1.3 eq)
-
Dichloromethane (CH₂Cl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
Procedure:
-
In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend or dissolve 2-phenylbutanoic acid in dry dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.3 equivalents) to the mixture.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Allow the reaction mixture to stir at room temperature for 1.5 hours or until the evolution of gas ceases.
-
The solvent and excess oxalyl chloride are removed by rotary evaporation.
-
To ensure complete removal of oxalyl chloride, the crude product can be redissolved in dichloromethane and concentrated again by rotary evaporation.[10]
-
The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.
Purification
The primary method for purifying this compound is vacuum distillation .[9] This technique is suitable for liquid acyl chlorides and effectively removes non-volatile impurities. The unreacted carboxylic acid and residual chlorinating agent are the most likely impurities.[14]
General Procedure for Vacuum Distillation:
-
Assemble a distillation apparatus suitable for vacuum operation. Ensure all glassware is dry.
-
Transfer the crude this compound to the distillation flask.
-
Gradually apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the expected boiling point and pressure (e.g., 122-125 °C at 20 mmHg).[2]
-
Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent hydrolysis.
Safety Considerations
The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
-
This compound is corrosive and causes severe skin burns and eye damage.[9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]
-
Thionyl chloride is a toxic and corrosive liquid that reacts violently with water.[16] It releases toxic gases (SO₂ and HCl) upon reaction. All work with thionyl chloride must be conducted in a fume hood.
-
Oxalyl chloride is also toxic and corrosive.[4] It reacts with water to produce hydrochloric acid. It should be handled with the same precautions as thionyl chloride.
-
N,N-Dimethylformamide (DMF) , when used as a catalyst with chlorinating agents, can lead to the formation of the byproduct dimethylcarbamoyl chloride (DMCC) , a potential human carcinogen.[17] It is crucial to be aware of this potential hazard and to handle the reaction mixture and waste with appropriate containment measures.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18]
Applications in Drug Development
This compound is a versatile intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1] Its chiral variants, (R)- and (S)-2-phenylbutyryl chloride, are used as chiral derivatizing agents in analytical chemistry for the separation and quantification of enantiomers of biologically important molecules, such as salsolinol, a dopamine-derived compound implicated in conditions like alcoholism and Parkinson's disease.[1][19][20] This application is crucial for understanding metabolic pathways and for the development of stereospecific drugs. Furthermore, it is used in the synthesis of phenothiazine (B1677639) derivatives which have shown potential as reversible inhibitors of human butyrylcholinesterase.[2][]
Conclusion
The synthesis of this compound from 2-phenylbutanoic acid is a robust and well-established chemical transformation vital for the pharmaceutical industry. Both the thionyl chloride and oxalyl chloride methods offer efficient routes to the desired product. The choice of reagent may depend on the scale of the reaction, cost considerations, and the sensitivity of other functional groups in the starting material. This guide provides the necessary technical details, including experimental protocols, quantitative data, and safety information, to enable researchers and drug development professionals to effectively and safely perform this important synthesis. Careful attention to reaction conditions, purification, and safety protocols is paramount for obtaining high-purity this compound for its subsequent use in the synthesis of novel therapeutic agents.
References
- 1. Buy (r)-(-)-2-Phenylbutyryl chloride [smolecule.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 5. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound | C10H11ClO | CID 98173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
- 13. Synthesis of Phenylacetyl Chloride , Hive Methods Discourse [chemistry.mdma.ch]
- 14. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 15. fishersci.com [fishersci.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. echemi.com [echemi.com]
- 19. This compound | 36854-57-6 [chemicalbook.com]
- 20. scbt.com [scbt.com]
A Comprehensive Technical Guide to 2-Phenylbutyryl Chloride
For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides an in-depth look at 2-Phenylbutyryl chloride, covering its nomenclature, physicochemical properties, synthesis, and applications.
Nomenclature: Synonyms and Alternative Names
This compound is known by a variety of names in chemical literature and commercial listings. Its systematic IUPAC name is 2-phenylbutanoyl chloride . A comprehensive list of its synonyms and identifiers is provided below for clear identification and literature searching.
| Name Type | Name |
| IUPAC Name | 2-phenylbutanoyl chloride[1][2] |
| Common Name | This compound[1][3][4] |
| Alternative Name | α-Phenylbutyryl chloride[3] |
| Alternative Name | alpha-Ethylbenzeneacetyl chloride[1][2] |
| Alternative Name | Benzeneacetyl chloride, α-ethyl-[2] |
| Alternative Name | Butyryl chloride, 2-phenyl-[1][2][4] |
| CAS Registry Number | 36854-57-6[1][3][4] |
| EC Number | 253-241-0[1][4] |
| PubChem CID | 98173[1] |
| InChI Key | QGXMHCMPIAYMGT-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁ClO | [1][3] |
| Molecular Weight | 182.65 g/mol | [2][3][4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 122-125 °C at 20 mmHg | [3][4][6] |
| Density | 1.093 g/mL at 25 °C | [3][4][6] |
| Refractive Index (n20/D) | 1.516 | [3][4][6] |
| Flash Point | 98 °C (208.4 °F) - closed cup | |
| Solubility | Reacts with water. Soluble in chloroform (B151607) and hexanes. | [3][7] |
Synthesis of this compound: An Experimental Protocol
This compound is typically synthesized from its corresponding carboxylic acid, 2-phenylbutyric acid, through the action of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[8] The following is a generalized experimental protocol for its preparation.
Objective: To synthesize this compound from 2-phenylbutyric acid.
Materials:
-
2-Phenylbutyric acid
-
Thionyl chloride (or oxalyl chloride)
-
Anhydrous dichloromethane (B109758) (or another suitable inert solvent)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Methodology:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylbutyric acid in anhydrous dichloromethane. The flask is then fitted with a reflux condenser protected by a drying tube to prevent the ingress of atmospheric moisture.
-
Addition of Chlorinating Agent: Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the stirred solution at room temperature. The addition should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) and maintain it for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is then purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.
Applications in Research and Development
This compound is a valuable reagent in organic synthesis and analytical chemistry. Its primary applications include:
-
Intermediate in Pharmaceutical Synthesis: It serves as a building block for the synthesis of various pharmaceutical compounds.[]
-
Chiral Derivatizing Agent: The chiral versions of this compound, (R)-(-)- and (S)-(+)-2-phenylbutyryl chloride, are used as derivatizing agents in gas chromatography-mass spectrometry (GC-MS) for the separation and quantification of enantiomers of various compounds, including amino acids and neurotransmitters like dopamine (B1211576) and salsolinol.[3][8]
The following diagram illustrates the general workflow for using this compound as a chiral derivatizing agent in GC-MS analysis.
Safety and Handling
This compound is a corrosive substance that causes severe skin burns and eye damage.[1] It is also moisture-sensitive.[3][4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile chemical reagent with significant applications in both synthetic and analytical chemistry. A comprehensive understanding of its properties, synthesis, and safe handling is essential for its effective and safe utilization in a research and development setting. This guide provides the foundational knowledge required for professionals working with this important compound.
References
- 1. This compound | C10H11ClO | CID 98173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-phenylbutanoyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound | 36854-57-6 [chemicalbook.com]
- 4. This compound, CasNo.36854-57-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 5. nbinno.com [nbinno.com]
- 6. chembk.com [chembk.com]
- 7. 4-Phenylbutyryl chloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 8. Buy (r)-(-)-2-Phenylbutyryl chloride [smolecule.com]
A Technical Guide to the Spectroscopic Analysis of 2-Phenylbutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the spectroscopic data for 2-Phenylbutyryl chloride (CAS: 36854-57-6), a chemical intermediate used in the synthesis of various organic compounds. The unambiguous structural confirmation of such reagents is critical for ensuring the desired outcome of chemical reactions and the purity of final products. This document outlines the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, presents detailed experimental protocols for these analytical techniques, and illustrates the general workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, facilitating its identification and characterization.
Table 1: ¹H and ¹³C NMR Spectral Data
| Nucleus | Chemical Shift (δ) ppm | Assignment |
| ¹H NMR | ~7.3 (m) | Aromatic protons (C₆H₅) |
| ~3.8 (t) | Methine proton (-CH(Ph)COCl) | |
| ~2.0 (m) | Methylene protons (-CH₂CH₃) | |
| ~0.9 (t) | Methyl protons (-CH₂CH₃) | |
| ¹³C NMR | ~174 | Carbonyl carbon (-COCl) |
| ~138 | Quaternary aromatic carbon (C-Ar) | |
| ~129, ~128, ~127 | Aromatic carbons (CH-Ar) | |
| ~60 | Methine carbon (-CH(Ph)COCl) | |
| ~27 | Methylene carbon (-CH₂CH₃) | |
| ~12 | Methyl carbon (-CH₂CH₃) | |
| Note: NMR data is compiled from typical values for the constituent functional groups and may vary slightly based on solvent and instrument parameters.[1] |
Table 2: Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~1800-1780 | Strong | C=O stretch (acid chloride) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (aromatic ring) |
| ~700-800 | Strong | C-Cl stretch |
| ~700, ~750 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |
| Source: Data compiled from the NIST Chemistry WebBook and PubChem.[1][2] |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Proposed Fragment Ion |
| 182/184 | Low | [M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 119 | High | [C₆H₅CH(C₂H₅)]⁺ |
| 91 | High (often base peak) | [C₇H₇]⁺, Tropylium ion |
| Source: Data compiled from the NIST Mass Spectrometry Data Center.[1][3] |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols adaptable for the analysis of this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans for a sufficient signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (~20-50 mg in 0.6 mL CDCl₃).
-
Instrumentation: A 100 MHz (or corresponding frequency for the ¹H NMR) spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
2.2 Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol:
-
Sample Preparation: Apply a small drop of neat liquid this compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Average 16-32 scans for the sample and the background.
-
-
Data Processing: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample. The final spectrum is presented in terms of absorbance or transmittance.
-
2.3 Mass Spectrometry (MS)
-
Electron Ionization (EI) Mass Spectrometry Protocol (via GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Parameters:
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
-
MS Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
-
Data Acquisition: Acquire mass spectra across the chromatographic peak corresponding to this compound.
-
Spectroscopic Analysis Workflow
The structural elucidation of a chemical compound is a systematic process. The following diagram illustrates the logical workflow from sample acquisition to final structure confirmation using multiple spectroscopic techniques.
References
A Technical Guide to the Stability and Storage of 2-Phenylbutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2-Phenylbutyryl chloride (CAS No. 36854-57-6). Understanding the chemical stability of this reagent is critical for ensuring its integrity, reactivity, and the reproducibility of experimental results in research and drug development.
Core Chemical Properties and Stability Profile
This compound is a clear, pale yellow to yellow liquid with a pungent odor.[1][2] It is classified as a corrosive material and is highly sensitive to moisture.[1][2][3] The primary degradation pathway for this compound is hydrolysis, which occurs readily upon contact with water or moist air.[2]
Hydrolysis
The acyl chloride functional group is highly reactive towards nucleophiles, with water being a common reactant. The hydrolysis of this compound yields 2-phenylbutanoic acid and corrosive hydrogen chloride gas.[2] This reaction is typically rapid and exothermic. The presence of acidic fumes is a common indicator of hydrolysis.
Caption: Hydrolysis of this compound.
Quantitative Data Summary
| Property | Value |
| CAS Number | 36854-57-6 |
| Molecular Formula | C₁₀H₁₁ClO[1] |
| Molecular Weight | 182.65 g/mol [1][2] |
| Appearance | Clear pale yellow to yellow liquid[1][2] |
| Boiling Point | 122-125 °C at 20 mmHg[1][3] |
| Density | 1.093 g/mL at 25 °C[1][3] |
| Refractive Index | n20/D 1.516[1][3] |
| Flash Point | 209 °F (98.3 °C)[1] |
| Recommended Storage Temp. | 0-6 °C[1][2] |
| Purity | Typically ≥98%[1][3] |
Recommended Storage and Handling Workflow
Proper storage and handling are paramount to maintaining the quality of this compound. The following workflow outlines the best practices.
References
A Technical Guide to Enantiomerically Pure 2-Phenylbutyryl Chloride for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of enantiomerically pure 2-Phenylbutyryl chloride, a key chiral building block in pharmaceutical synthesis. This document details commercial suppliers, pricing, and purity specifications for both (R)- and (S)-enantiomers. Furthermore, it offers detailed experimental protocols for the synthesis, chiral resolution, and analytical determination of enantiomeric excess, alongside visualizations of key workflows.
Commercial Suppliers and Quantitative Data
Sourcing high-quality, enantiomerically pure this compound is critical for the synthesis of chiral drug molecules. A variety of chemical suppliers offer the racemic mixture, as well as the individual (R)- and (S)-enantiomers, with varying levels of purity and pricing.
Table 1: Commercial Suppliers of Racemic this compound
| Supplier | Purity Specification | Price (USD) | Quantity |
| Sigma-Aldrich | ≥98% | $54.97 | 5 mL |
| TCI America | ≥97.0% (GC) | $46.60 | 5 g |
| $154.71 | 25 g | ||
| Alfa Aesar | 98% | - | 5 g |
| J & K SCIENTIFIC LTD. | 97.0% (GC&T) | - | 25 g, 5 g |
| BeiJing Hwrk Chemicals Limted | 98.00% | - | 100 g |
| ChemicalBook | 99% | $2.00 - $10.00 / kg | 1 kg |
| HENAN SUNLAKE ENTERPRISE CORPORATION | 98% | - | 1 kg |
| CHEMLYTE SOLUTIONS CO.,LTD | Industrial Grade | - | - |
| Seema Finechem Industry LLP | 98% | - | - |
| Henan Lihao Chem Plant Limited | 99% | - | - |
Table 2: Commercial Suppliers of Enantiomerically Pure this compound
| Enantiomer | Supplier | Purity/Enantiomeric Excess (ee) | Price (USD) | Quantity |
| (R)-(-)-2-Phenylbutyryl chloride | Smolecule | - | - | - |
| (S)-(+)-2-Phenylbutyryl chloride | - | - | - | - |
Role in Drug Development: Synthesis of ACE Inhibitors
Enantiomerically pure this compound is a valuable chiral intermediate in the synthesis of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.[1] These drugs are widely used to treat hypertension and heart failure. The specific stereochemistry of the 2-phenylbutyryl moiety is often crucial for the drug's efficacy and safety profile.
A prominent example of its application is in the synthesis of Benazepril, an ACE inhibitor. The chiral center introduced by this compound is a key structural feature of the final drug molecule.
Below is a logical workflow illustrating the role of enantiomerically pure 2-phenylbutyric acid (the precursor to the chloride) in the synthesis of an ACE inhibitor.
Caption: Role of this compound in ACE Inhibitor Synthesis.
Experimental Protocols
Synthesis of Enantiomerically Pure this compound
The synthesis of enantiomerically pure this compound is typically achieved through a two-step process: first, the chiral resolution of racemic 2-phenylbutanoic acid, followed by the conversion of the enantiopure acid to the corresponding acyl chloride.
Step 1: Chiral Resolution of Racemic 2-Phenylbutanoic Acid
This protocol is based on the classical method of diastereomeric salt formation.[2]
-
Materials:
-
Racemic 2-phenylbutanoic acid
-
(R)-(+)-1-phenylethylamine (or another suitable chiral resolving agent)
-
Ethanol
-
10% Aqueous HCl
-
Ether
-
Anhydrous magnesium sulfate (B86663)
-
-
Procedure:
-
Dissolve the racemic 2-phenylbutanoic acid in hot ethanol.
-
In a separate flask, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in hot ethanol.
-
Slowly add the amine solution to the acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash with a small amount of cold ethanol. The less soluble diastereomeric salt will be enriched in one enantiomer of the acid. The enantiomeric excess (e.e.) can be improved by recrystallization.
-
To liberate the enantiomerically enriched 2-phenylbutanoic acid, suspend the crystalline diastereomeric salt in water.
-
Add 10% aqueous HCl until the solution is acidic (pH ~2).
-
Extract the liberated 2-phenylbutanoic acid with ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched 2-phenylbutanoic acid.
-
Step 2: Conversion to this compound
-
Materials:
-
Enantiomerically enriched 2-phenylbutanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent
-
A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the enantiomerically enriched 2-phenylbutanoic acid in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride or oxalyl chloride to the stirred solution. If using oxalyl chloride, add a catalytic amount of DMF.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of gas ceases.
-
The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC to check for the disappearance of the starting carboxylic acid.
-
Once the reaction is complete, carefully remove the excess thionyl chloride or oxalyl chloride and the solvent by distillation under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation to obtain the final product.
-
Caption: Synthesis of Enantiopure this compound Workflow.
Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of this compound is typically determined by converting it to a less reactive derivative, such as an ester or amide, and then analyzing the derivative using chiral chromatography (GC or HPLC).
3.2.1. Chiral Gas Chromatography (GC) Method (General Protocol)
This method involves the derivatization of the acyl chloride with a chiral alcohol to form diastereomeric esters, which can then be separated on a standard achiral GC column. Alternatively, the acyl chloride can be converted to an achiral ester (e.g., methyl ester) and separated on a chiral GC column.
-
Derivatization (Example with (R)-(-)-2-butanol):
-
In a small vial, dissolve a few milligrams of the this compound sample in a small volume of an inert solvent (e.g., anhydrous DCM).
-
Add a slight excess of (R)-(-)-2-butanol and a small amount of a non-nucleophilic base (e.g., pyridine) to scavenge the HCl produced.
-
Allow the reaction to proceed at room temperature for 15-30 minutes.
-
Wash the reaction mixture with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and analyze by GC.
-
-
GC Conditions (Illustrative):
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Detector: Flame Ionization Detector (FID) at 280 °C
-
Carrier Gas: Helium or Hydrogen.
-
-
Data Analysis:
-
The two diastereomeric esters will have different retention times.
-
Integrate the peak areas of the two diastereomers.
-
Calculate the enantiomeric excess using the formula:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
-
3.2.2. Chiral High-Performance Liquid Chromatography (HPLC) Method (General Protocol for the corresponding acid)
Direct analysis of the acyl chloride by HPLC is challenging due to its reactivity. Therefore, it is common to first hydrolyze the acyl chloride to the corresponding carboxylic acid and then analyze the acid by chiral HPLC.
-
Sample Preparation (Hydrolysis):
-
Carefully add a small amount of the this compound to a mixture of water and a co-solvent like acetonitrile (B52724) or THF.
-
Stir for a few minutes to ensure complete hydrolysis to 2-phenylbutanoic acid.
-
Extract the acid into a suitable organic solvent (e.g., ether or ethyl acetate), dry the organic layer, and evaporate the solvent.
-
Dissolve the residue in the HPLC mobile phase.
-
-
HPLC Conditions (Illustrative):
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. The exact ratio needs to be optimized for the specific column and enantiomers.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210-230 nm).
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
-
Data Analysis:
-
The two enantiomers will be separated and show different retention times.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the same formula as for the GC method.
-
Caption: Workflow for Enantiomeric Excess Determination.
This guide provides a foundational understanding of enantiomerically pure this compound for its application in research and drug development. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
An In-depth Technical Guide to the Reactivity of 2-Phenylbutyryl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylbutyryl chloride (also known as 2-phenylbutanoyl chloride) is a versatile acyl chloride widely utilized as a key intermediate and building block in organic synthesis.[1] Its applications are particularly notable in the fields of pharmaceuticals and analytical chemistry.[2][3] In drug development, it serves as a precursor for various complex molecules, including phenothiazine (B1677639) derivatives used as inhibitors of human butyrylcholinesterase.[][5] Furthermore, its chiral forms are instrumental as derivatizing agents for the GC-MS analysis of biologically significant molecules like dopamine, amino acids, and various diols, underscoring its utility in neuropharmacology and metabolic studies.[2][5][6][7]
The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. This guide provides a comprehensive technical overview of its core reactivity, reaction mechanisms, the influence of steric factors, and detailed experimental protocols relevant to its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction setup, purification, and safety considerations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 36854-57-6 | [6][8] |
| Molecular Formula | C₁₀H₁₁ClO | [8] |
| Molecular Weight | 182.65 g/mol | [6][9] |
| Appearance | Clear, pale yellow to yellow liquid/oil | [][5] |
| Boiling Point | 122-125 °C at 20 mmHg | [6][7] |
| Density | 1.093 g/mL at 25 °C | [6][7] |
| Refractive Index (n20/D) | 1.516 | [6][7] |
| Solubility | Soluble in organic solvents like Chloroform, Hexanes | [5] |
| Sensitivity | Moisture sensitive |[5] |
Core Reactivity: Nucleophilic Acyl Substitution
The characteristic reaction of this compound, like all acyl chlorides, is nucleophilic acyl substitution.[10] This process occurs via a two-step addition-elimination mechanism .[11][12]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.[13]
-
Elimination of Leaving Group: The tetrahedral intermediate is transient. It collapses by reforming the carbon-oxygen double bond, which concurrently results in the elimination of the chloride ion, a very good leaving group.[13]
The overall result is the substitution of the chloride with the incoming nucleophile.[10]
dot digraph "Nucleophilic_Acyl_Substitution" { graph [rankdir="LR", splines=true, overlap=false, size="10,4", dpi=72, fontname="Helvetica", fontsize=12]; node [shape=none, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=12];
// Reactants sub [label=<
C₆H₅ | CH₃CH₂-CH-C(=O)-Cl
]; nuc [label="Nu:", color="#4285F4"];
// Intermediate inter [label=<
Tetrahedral Intermediate
O⁻
|
C₆H₅ C Cl
| |
CH₃CH₂-CH
Nu
, shape=box, style=rounded, fillcolor="#F1F3F4"];
// Products prod [label=<
C₆H₅ | CH₃CH₂-CH-C(=O)-Nu
]; lg [label="Cl⁻", color="#EA4335"];
// Arrows {rank=same; sub; nuc;} sub -> inter [label="1. Addition", arrowhead="normal", color="#34A853"]; nuc -> sub [dir="none"]; inter -> prod [label="2. Elimination", arrowhead="normal", color="#EA4335"]; prod -> lg [dir="none"];
// Invisible nodes for alignment dummy1 [style=invis]; dummy2 [style=invis]; sub -> dummy1 [style=invis]; dummy1 -> inter [style=invis]; inter -> dummy2 [style=invis]; dummy2 -> prod [style=invis]; }
Caption: General mechanism of nucleophilic acyl substitution.
Influence of Steric Hindrance
The rate of nucleophilic attack is influenced by steric hindrance around the carbonyl group.[10][14] In this compound, the alpha-carbon is substituted with both a phenyl and an ethyl group. This steric bulk can decrease the reaction rate compared to less hindered acyl chlorides, particularly when reacting with bulky nucleophiles.[15][16] However, the reactivity of the acyl chloride functional group is generally high enough for reactions to proceed efficiently under standard conditions.
Reactions with Common Nucleophiles
This compound readily reacts with a variety of common nucleophiles. A summary of these reactions is provided in Table 2.
Table 2: Summary of Reactions of this compound with Nucleophiles
| Nucleophile (Nu:) | Product Class | General Conditions & Notes |
|---|---|---|
| Water (H₂O) | Carboxylic Acid | Vigorous reaction, often spontaneous on exposure to moisture. The compound is typically handled under anhydrous conditions to prevent hydrolysis. |
| Alcohols (R'OH) | Ester | Reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[17] Sterically hindered alcohols may react slower.[18] |
| Ammonia (NH₃) | Primary Amide | Requires two equivalents of ammonia; one acts as the nucleophile and the second as a base to neutralize HCl, forming ammonium (B1175870) chloride.[12] |
| Primary Amines (R'NH₂) | Secondary Amide | Requires two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (e.g., triethylamine).[12][19] |
| Secondary Amines (R'₂NH) | Tertiary Amide | Similar to primary amines, requires a 2:1 stoichiometry (amine:acyl chloride) or the use of an auxiliary base. |
| Carboxylates (R'COO⁻) | Acid Anhydride | A carboxylate salt (e.g., sodium 2-phenylbutanoate) reacts to form a symmetric or mixed acid anhydride.[11] |
Detailed Experimental Protocols
The following section provides a representative, detailed protocol for the synthesis of a secondary amide, a common transformation in drug discovery.
Protocol: Synthesis of N-benzyl-2-phenylbutanamide
This protocol details the N-acylation of a primary amine (benzylamine) with this compound using triethylamine (B128534) as a non-nucleophilic base.[12]
Materials:
-
This compound (1.0 eq)
-
Benzylamine (B48309) (1.0 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (Saturated NaCl (aq))
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), add benzylamine (1.0 eq) and anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup - Quenching: Upon completion, cool the mixture back to 0 °C and slowly add 1 M HCl (aq) to quench the reaction and neutralize excess triethylamine.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization to yield the pure N-benzyl-2-phenylbutanamide.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, size="10,6", dpi=72, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=12, color="#5F6368"];
// Nodes A [label="1. Setup\nDissolve amine & base in DCM\nCool to 0 °C"]; B [label="2. Addition\nAdd this compound\ndropwise at 0 °C"]; C [label="3. Reaction\nStir at room temperature (2-4h)\nMonitor by TLC"]; D [label="4. Workup\nQuench with 1M HCl\nWash with NaHCO₃ & Brine"]; E [label="5. Isolation\nDry organic layer (MgSO₄)\nConcentrate in vacuo"]; F [label="6. Purification\nFlash Chromatography or\nRecrystallization"]; G [label="7. Analysis\nCharacterize pure product\n(NMR, MS, IR)"];
// Edges A -> B [color="#4285F4"]; B -> C [color="#34A853"]; C -> D [color="#FBBC05"]; D -> E [color="#EA4335"]; E -> F [color="#4285F4"]; F -> G [color="#34A853"]; }
Caption: Experimental workflow for amide synthesis.
Factors Influencing Reactivity
The success and rate of reactions involving this compound depend on several interrelated factors. Understanding these relationships is crucial for reaction optimization.
dot digraph "Reactivity_Factors" { graph [splines=true, overlap=false, size="10,5", dpi=72, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=12, color="#5F6368"];
// Central Node Outcome [label="Reaction Rate & Yield", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Factor Nodes Nuc_Strength [label="Nucleophile Strength\n(e.g., RNH₂ > ROH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Steric_Sub [label="Substrate Steric Hindrance\n(α-phenyl, α-ethyl groups)", fillcolor="#F1F3F4", fontcolor="#202124"]; Steric_Nuc [label="Nucleophile Steric Hindrance\n(e.g., t-BuOH vs MeOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Solvent Polarity\n(Stabilizes intermediates)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(Neutralizes HCl byproduct)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Nuc_Strength -> Outcome [label="Increases rate", color="#34A853"]; Steric_Sub -> Outcome [label="Decreases rate", color="#EA4335"]; Steric_Nuc -> Outcome [label="Decreases rate", color="#EA4335"]; Solvent -> Outcome [label="Influences rate", color="#FBBC05"]; Base -> Outcome [label="Improves yield", color="#34A853"]; }
Caption: Key factors influencing reaction outcomes.
Conclusion
This compound is a highly valuable reagent for synthetic and analytical chemists. Its reactivity is governed by the principles of nucleophilic acyl substitution, modulated by steric and electronic factors. By understanding its reaction mechanisms with various nucleophiles and employing optimized experimental protocols, researchers can effectively utilize this compound to construct complex molecular architectures essential for drug discovery and development. Proper handling under anhydrous conditions is critical to prevent unwanted hydrolysis and ensure high yields in desired transformations.
References
- 1. innospk.com [innospk.com]
- 2. Buy (r)-(-)-2-Phenylbutyryl chloride [smolecule.com]
- 3. 2-phenylbutanoyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound 98 36854-57-6 [sigmaaldrich.com]
- 7. This compound | 36854-57-6 [chemicalbook.com]
- 8. This compound | C10H11ClO | CID 98173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 98 36854-57-6 [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 15. Steric and solvation effects in ionic S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. trace.tennessee.edu [trace.tennessee.edu]
- 19. Reddit - The heart of the internet [reddit.com]
An In-depth Technical Guide to the Core Reactions of 2-Phenylbutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylbutyryl chloride, an acyl chloride derivative of phenylbutyric acid, is a versatile reagent in organic synthesis, playing a crucial role in the development of various pharmaceutical and analytical compounds. Its reactivity, centered around the acyl chloride functional group, allows for a range of transformations, making it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the core reactions involving this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key processes. The applications of this compound are diverse, from its use in the synthesis of potent enzyme inhibitors to its role as a chiral derivatizing agent for the sensitive detection of biomolecules.[1][2]
Core Reactions and Mechanisms
The primary reactivity of this compound stems from the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. This reactivity profile enables three main classes of reactions: Friedel-Crafts acylation, esterification, and amide bond formation.
Friedel-Crafts Acylation
In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can acylate aromatic compounds.[3][4][5][6][7] This electrophilic aromatic substitution reaction is a powerful tool for forming carbon-carbon bonds and synthesizing aryl ketones. The reaction proceeds through the formation of a highly reactive acylium ion, which is then attacked by the electron-rich aromatic ring.[4][7]
Esterification
This compound readily reacts with alcohols to form esters.[8][9] This reaction is typically rapid and can often be carried out at room temperature. The process involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride.[9]
Amide Synthesis
The reaction of this compound with primary or secondary amines yields amides. This is a robust and widely used method for creating amide bonds, which are fundamental linkages in many biologically active molecules, including pharmaceuticals. The reaction mechanism is analogous to esterification, involving nucleophilic attack by the amine nitrogen.[10][11][12][13]
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for key reactions involving this compound and analogous acyl chlorides.
| Reaction Type | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Friedel-Crafts Acylation | Benzene (B151609), this compound | AlCl₃ | Benzene | 60 | 0.5 | ~85-95 (estimated) |
| Esterification | Ethanol (B145695), this compound | Pyridine (B92270) | Dichloromethane (B109758) | Room Temp | 1 | >90 (typical)[14] |
| Amide Synthesis | Aniline (B41778), this compound | Triethylamine (B128534) | THF | Room Temp | 3-6 | 75-95[12] |
| Phenothiazine (B1677639) Derivative Synthesis | Phenothiazine, this compound | - | Toluene | Reflux | - | Not Specified |
| GC-MS Derivatization | Dopamine, this compound | - | Acetonitrile | 60 | 0.5 | High (for analytical purposes) |
Note: Specific yield data for all reactions involving this compound is not extensively available in the literature. The provided yields are based on typical outcomes for these reaction types with similar substrates.
Experimental Protocols
Friedel-Crafts Acylation of Benzene with this compound
Objective: To synthesize 1-phenyl-2-phenylbutan-1-one.
Materials:
-
This compound
-
Anhydrous benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous benzene.
-
Cool the mixture in an ice bath.
-
Slowly add this compound (1 equivalent) dissolved in anhydrous benzene from the dropping funnel with constant stirring.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
Esterification of Ethanol with this compound
Objective: To synthesize ethyl 2-phenylbutanoate.
Materials:
-
This compound
-
Anhydrous ethanol
-
Pyridine
-
Dichloromethane
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous ethanol (1.2 equivalents) and pyridine (1.2 equivalents) in dichloromethane.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude ester can be purified by distillation.
Synthesis of N-Phenyl-2-phenylbutanamide
Objective: To synthesize an amide from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve aniline (1 equivalent) and triethylamine (1.2 equivalents) in THF in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in THF.
-
Allow the reaction to stir at room temperature for 3-6 hours.
-
Filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the amide product.
-
Recrystallization or column chromatography can be used for further purification.[12]
Visualizations
Logical Workflow for Key Reactions of this compound
Caption: General reaction pathways of this compound.
Experimental Workflow for Amide Synthesis
Caption: A typical experimental workflow for amide synthesis.
Signaling Pathway: Inhibition of Butyrylcholinesterase
This compound is a precursor for the synthesis of phenothiazine derivatives, which have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE).[1][15][16][17] BChE is an enzyme involved in cholinergic neurotransmission, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease.[1]
Caption: Synthesis of a BChE inhibitor and its mechanism of action.
References
- 1. Selective reversible inhibition of human butyrylcholinesterase by aryl amide derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 36854-57-6 [chemicalbook.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amide Synthesis [fishersci.it]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Discovery of butyrylcholinesterase inhibitors among derivatives of azaphenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols for the Acylation of Amines with 2-Phenylbutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of primary and secondary amines with 2-phenylbutyryl chloride is a robust and versatile method for the synthesis of N-substituted-2-phenylbutanamides. This class of amides is of significant interest in medicinal chemistry and drug development. For instance, derivatives of 2-phenylbutanamide are investigated for their potential as enzyme inhibitors, particularly in the context of neurodegenerative diseases. Notably, this compound is a precursor in the synthesis of phenothiazine (B1677639) derivatives which have been explored for their role as reversible inhibitors of human butyrylcholinesterase, an important target in Alzheimer's disease research.[1]
This document provides a detailed protocol for the acylation of a range of primary and secondary amines with this compound, based on established synthetic methods. It includes quantitative data for the synthesis of several N-substituted-2-phenylbutanamides, a general experimental procedure, and diagrams illustrating the reaction mechanism and a typical experimental workflow.
Data Presentation
The following table summarizes the synthesis of various N-substituted 2-phenylbutanamides. The preparation of these compounds has been reported, and the data presented here is based on a general and widely used acylation procedure.[2]
| Amine Substrate | Product | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethylamine | N-Ethyl-2-phenylbutanamide | C₁₂H₁₇NO | 191.27 |
| n-Butylamine | N-(n-Butyl)-2-phenylbutanamide | C₁₄H₂₁NO | 219.32 |
| Isobutylamine | N-(Isobutyl)-2-phenylbutanamide | C₁₄H₂₁NO | 219.32 |
| Cyclohexylamine | N-Cyclohexyl-2-phenylbutanamide | C₁₆H₂₃NO | 245.36 |
| Aniline | N-Phenyl-2-phenylbutanamide | C₁₆H₁₇NO | 239.31 |
Experimental Protocols
This protocol describes a general method for the acylation of primary and secondary amines with this compound. The procedure is based on the well-established Schotten-Baumann reaction conditions, which are widely applicable for the synthesis of amides from acyl chlorides.
Materials:
-
This compound (C₁₀H₁₁ClO, MW: 182.65 g/mol )
-
Appropriate primary or secondary amine (e.g., ethylamine, aniline)
-
Triethylamine (B128534) (Et₃N) or Pyridine
-
Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the stirred amine solution via a dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water to the flask.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude N-substituted-2-phenylbutanamide can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
-
Safety Precautions:
-
This compound is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
The reaction is exothermic. Slow addition of the acyl chloride at low temperature is crucial to control the reaction rate.
-
The reaction generates hydrogen chloride gas, which is neutralized by the base (triethylamine). Ensure adequate ventilation.
Mandatory Visualizations
References
Friedel-Crafts Acylation with 2-Phenylbutyryl Chloride: A Detailed Guide for Researchers
Application Notes and Protocols for the Synthesis of 2-Phenylbutyrophenones and Analogs
For researchers, scientists, and professionals in drug development, the Friedel-Crafts acylation stands as a cornerstone of carbon-carbon bond formation in aromatic chemistry. This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation using 2-phenylbutyryl chloride, a versatile reagent for synthesizing a range of phenylbutyrophenone derivatives with potential applications in medicinal chemistry.
Introduction
The Friedel-Crafts acylation is a powerful electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[1][2] When employing this compound as the acylating agent, the resulting 2-phenylbutyrophenone scaffold serves as a valuable building block for various biologically active molecules. The presence of the chiral center in this compound also opens avenues for the synthesis of enantiomerically pure compounds, a critical aspect in modern drug discovery.
This guide outlines the general principles, key reaction parameters, and detailed experimental procedures for performing Friedel-Crafts acylation with this compound on various aromatic substrates.
Reaction Conditions and Optimization
The success of the Friedel-Crafts acylation with this compound hinges on the careful selection and control of several key parameters. Due to the steric hindrance imparted by the phenyl group at the α-position of the acyl chloride, optimizing these conditions is crucial for achieving high yields and purity.
Key Parameters:
-
Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is the most commonly used and effective Lewis acid for this transformation.[1] Typically, a stoichiometric amount or a slight excess is required as the catalyst forms a complex with the product ketone.[3] For substrates sensitive to strong Lewis acids, milder alternatives such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be considered, though this may necessitate harsher reaction conditions.
-
Solvent: Anhydrous, non-polar solvents are essential to prevent the decomposition of the Lewis acid catalyst. Dichloromethane (B109758) (CH₂Cl₂) is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates product isolation.[4] Other suitable solvents include carbon disulfide (CS₂) and nitrobenzene, particularly for less reactive aromatic substrates.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the acyl chloride and the Lewis acid.[1] Subsequently, the reaction mixture is often allowed to warm to room temperature or gently heated to drive the reaction to completion.[1]
-
Reaction Time: The reaction time can vary significantly depending on the reactivity of the aromatic substrate and the reaction temperature. Monitoring the reaction progress by thin-layer chromatography (TLC) is highly recommended to determine the optimal reaction time.
-
Aromatic Substrate: The nature of the aromatic substrate greatly influences the reaction conditions. Electron-rich aromatic compounds, such as anisole (B1667542) (methoxybenzene) and toluene, are more reactive and generally provide higher yields under milder conditions.[4][5] Conversely, electron-deficient or sterically hindered aromatic substrates may require more forcing conditions, such as higher temperatures and longer reaction times.
Table 1: General Reaction Parameters for Friedel-Crafts Acylation with this compound
| Parameter | Recommended Conditions | Notes |
| Acylating Agent | This compound | 1.0 - 1.2 equivalents |
| Aromatic Substrate | Activated or unactivated arenes | 1.0 equivalent |
| Lewis Acid Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | 1.1 - 1.5 equivalents |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | Sufficient to dissolve reactants |
| Initial Temperature | 0 °C | To control exothermicity |
| Reaction Temperature | 0 °C to reflux | Substrate dependent |
| Reaction Time | 1 - 24 hours | Monitored by TLC |
| Work-up | Aqueous acid (e.g., HCl) | To decompose the catalyst complex |
Experimental Protocols
The following protocols provide a general framework for the Friedel-Crafts acylation of different aromatic substrates with this compound. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Aluminum chloride is corrosive and reacts violently with water. This compound is a corrosive acid chloride.
Protocol 1: Acylation of Anisole with this compound
This protocol describes the synthesis of 4'-methoxy-2-phenylbutyrophenone.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Anisole
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous dichloromethane to the flask to create a suspension.
-
Cool the flask to 0 °C in an ice-water bath.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add anisole (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir vigorously until the aluminum salts are dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired 4'-methoxy-2-phenylbutyrophenone.
Protocol 2: Intramolecular Friedel-Crafts Acylation
This protocol outlines the cyclization of a suitable 2-phenylbutyric acid derivative to form a cyclic ketone.[4]
Materials:
-
Substituted this compound (e.g., 4-(2-chlorocarbonyl-2-phenyl)butanoyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Prepare a solution of the substituted this compound (1.0 equivalent) in anhydrous dichloromethane in the dropping funnel.
-
Add the acyl chloride solution dropwise to the AlCl₃ suspension at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Follow the work-up and purification procedures described in steps 9-15 of Protocol 1 to isolate the cyclic ketone product.
Applications in Drug Development
The 2-phenylbutyrophenone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. This makes the Friedel-Crafts acylation with this compound a valuable tool for generating novel drug candidates.
Potential Therapeutic Areas:
-
Anticonvulsants: Certain butyrophenone (B1668137) derivatives have shown promise as anticonvulsant agents.[6][7][8] The synthesis of a library of 2-phenylbutyrophenone analogs allows for the exploration of structure-activity relationships (SAR) to identify compounds with improved efficacy and safety profiles.
-
Dopamine (B1211576) Receptor Ligands: Butyrophenones are well-known for their interaction with dopamine receptors, forming the basis for a class of antipsychotic drugs.[9][10] The 2-phenylbutyrophenone scaffold can be further modified to develop selective ligands for different dopamine receptor subtypes, which is a key strategy in the development of treatments for neuropsychiatric disorders with fewer side effects.
Visualization of Key Processes
To aid in the understanding of the experimental workflow and the potential application of the synthesized compounds, the following diagrams are provided.
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: Drug development workflow for 2-phenylbutyrophenones.
Conclusion
The Friedel-Crafts acylation using this compound is a robust and versatile method for the synthesis of a diverse array of 2-phenylbutyrophenone derivatives. By carefully controlling the reaction conditions, researchers can efficiently generate these valuable compounds for further investigation in various drug discovery programs. The protocols and application notes provided herein serve as a comprehensive guide for scientists and professionals in the field, facilitating the exploration of this important chemical space.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. jocpr.com [jocpr.com]
- 6. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 7. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and dopamine receptor affinities of enantiomers of 2-substituted apomorphines and their N-n-propyl analogues. | Sigma-Aldrich [b2b.sigmaaldrich.com]
Application Notes and Protocols for 2-Phenylbutyryl Chloride as a Chiral Derivatizing Agent for GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantioselective analysis is a critical aspect of drug development, metabolomics, and forensic toxicology. The stereochemistry of a chiral molecule can significantly influence its pharmacological and toxicological properties. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the direct separation of enantiomers on a standard achiral GC column is not possible.
This application note details the use of 2-phenylbutyryl chloride as a chiral derivatizing agent (CDA) to facilitate the indirect enantioselective analysis of chiral alcohols, amines, and other analytes by GC-MS. Derivatization with an enantiomerically pure CDA, such as (R)- or (S)-2-phenylbutyryl chloride, converts a pair of enantiomers into a pair of diastereomers. These diastereomers possess different physicochemical properties, allowing for their separation on a conventional achiral GC column.
The resulting diastereomeric derivatives are typically more volatile and exhibit improved chromatographic behavior, leading to enhanced resolution and sensitivity. This methodology provides a robust and reliable approach for the quantification of enantiomeric ratios and the determination of enantiomeric excess (ee) in various matrices.
Principle of Chiral Derivatization
The fundamental principle behind this technique is the conversion of enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment, into diastereomers. Diastereomers are stereoisomers that are not mirror images and, importantly, have different physical properties, including boiling points and interaction with the GC stationary phase.
The reaction of a racemic analyte (a mixture of R- and S-enantiomers) with a single enantiomer of a chiral derivatizing agent, for instance, (S)-2-phenylbutyryl chloride, results in the formation of two diastereomers: (Analyte-R)-(CDA-S) and (Analyte-S)-(CDA-S). These diastereomers can then be separated and quantified using standard GC-MS instrumentation.
Application 1: Enantioselective Analysis of Chiral Alcohols
This protocol outlines the derivatization and subsequent GC-MS analysis of chiral secondary alcohols.
Experimental Protocol
1. Materials and Reagents
-
(S)-(+)-2-Phenylbutyryl chloride (≥98% purity)
-
Chiral alcohol standard or sample
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hexane (B92381) (GC grade)
-
Sodium bicarbonate (5% w/v aqueous solution)
-
Anhydrous sodium sulfate (B86663)
-
Standard laboratory glassware, heating block, and vortex mixer
2. Derivatization Procedure
-
Sample Preparation: Accurately weigh approximately 1 mg of the chiral alcohol standard or sample into a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous dichloromethane and 50 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst and an acid scavenger.
-
Derivatization Reaction: Add a 1.5 molar excess of (S)-(+)-2-phenylbutyryl chloride to the mixture. Seal the vial tightly and vortex for 30 seconds.
-
Incubation: Heat the reaction mixture at 60°C for 30 minutes in a heating block.
-
Reaction Quenching and Extraction: After cooling to room temperature, add 1 mL of 5% sodium bicarbonate solution to quench the reaction and neutralize excess reagent and HCl byproduct. Vortex vigorously for 1 minute.
-
Phase Separation: Add 1 mL of hexane and vortex for 1 minute to extract the diastereomeric esters. Centrifuge briefly to separate the layers.
-
Drying and Concentration: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to a final volume of approximately 100 µL for GC-MS analysis.
3. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Quantitative Data
| Analyte (Example) | Diastereomer | Retention Time (min) | Key Mass Fragments (m/z) |
| (±)-2-Pentanol | (S)-2-Pentyl (S)-2-phenylbutyrate | 12.54 | 105, 149, 248 |
| (R)-2-Pentyl (S)-2-phenylbutyrate | 12.68 | 105, 149, 248 | |
| (±)-1-Phenylethanol | (S)-1-Phenylethyl (S)-2-phenylbutyrate | 18.21 | 105, 149, 296 |
| (R)-1-Phenylethyl (S)-2-phenylbutyrate | 18.35 | 105, 149, 296 |
Note: Retention times are representative and may vary depending on the specific instrument and conditions.
Application 2: Enantioselective Analysis of Chiral Primary and Secondary Amines
This protocol is suitable for the derivatization and GC-MS analysis of chiral primary and secondary amines, such as amphetamine and its analogues.
Experimental Protocol
1. Materials and Reagents
-
(R)-(-)-2-Phenylbutyryl chloride (≥98% purity)
-
Chiral amine standard or sample
-
Anhydrous triethylamine (B128534) (TEA)
-
Anhydrous toluene (B28343)
-
Ethyl acetate (B1210297) (GC grade)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
2. Derivatization Procedure
-
Sample Preparation: Dissolve approximately 1 mg of the chiral amine in 500 µL of anhydrous toluene in a 2 mL reaction vial.
-
Base Addition: Add 50 µL of anhydrous triethylamine to the solution.
-
Derivatization Reaction: Add a 1.5 molar excess of (R)-(-)-2-phenylbutyryl chloride. Seal the vial and vortex.
-
Incubation: Allow the reaction to proceed at room temperature for 15 minutes.
-
Work-up: Add 1 mL of saturated sodium bicarbonate solution to the vial and vortex for 1 minute.
-
Extraction: Add 1 mL of ethyl acetate, vortex, and centrifuge to separate the layers.
-
Drying and Analysis: Transfer the organic layer to a new vial containing anhydrous magnesium sulfate. The resulting solution can be directly injected into the GC-MS.
3. GC-MS Parameters
-
GC-MS System: As described in Application 1.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL (splitless mode).
-
Inlet Temperature: 260°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp at 15°C/min to 300°C, hold for 10 minutes.
-
MS Parameters: As described in Application 1.
Quantitative Data
| Analyte (Example) | Diastereomer | Retention Time (min) | Key Mass Fragments (m/z) |
| (±)-Amphetamine | N-((S)-Amphetaminyl)-(R)-2-phenylbutanamide | 10.88 | 91, 105, 118, 281 |
| N-((R)-Amphetaminyl)-(R)-2-phenylbutanamide | 11.02 | 91, 105, 118, 281 | |
| (±)-Methamphetamine | N-((S)-Methamphetaminyl)-(R)-2-phenylbutanamide | 11.25 | 91, 105, 132, 295 |
| N-((R)-Methamphetaminyl)-(R)-2-phenylbutanamide | 11.39 | 91, 105, 132, 295 |
Note: Retention times are representative and may vary depending on the specific instrument and conditions.
Visualizations
Logical Workflow for Chiral Derivatization and GC-MS Analysis
Caption: Experimental workflow for the chiral derivatization of analytes with this compound followed by GC-MS analysis.
Reaction Scheme of Chiral Derivatization
Caption: General reaction scheme for the formation of diastereomers from a racemic analyte and a single enantiomer of this compound.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2-Phenylbutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylbutyryl chloride, and its parent compound 2-phenylbutyric acid, are pivotal intermediates in the synthesis of a variety of pharmaceutical compounds. Their structural motif is found in drugs targeting a range of conditions, from metabolic and neurological disorders to hormone-dependent cancers. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs) derived from this compound. The protocols are presented with quantitative data and are intended to be a valuable resource for professionals in drug discovery and development.
Core Applications of this compound in Pharmaceutical Synthesis
This compound is a highly reactive acylating agent, making it a versatile building block for creating complex molecules. Its primary applications in pharmaceutical synthesis include:
-
N-Acylation Reactions: The reaction of this compound with amines or urea (B33335) derivatives to form amides. This is a key step in the synthesis of anticonvulsant drugs like Pheneturide.
-
Friedel-Crafts Acylation: The reaction of this compound with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones. This is a potential route for synthesizing precursors to selective estrogen receptor modulators (SERMs) like Idoxifene.
-
Esterification (from 2-Phenylbutyric Acid): The conversion of the parent carboxylic acid to esters, which is a critical step in the synthesis of drugs like the cough suppressant Butethamate.
Pharmaceuticals Derived from 2-Phenylbutyric Acid and its Chloride
Several important drugs are synthesized using 2-phenylbutyric acid or this compound as a key intermediate.[1] This section details the synthesis and mechanism of action for a selection of these pharmaceuticals.
Pheneturide: An Anticonvulsant
Pheneturide, also known as phenylethylacetylurea, is an anticonvulsant drug used in the management of epilepsy.[2]
Mechanism of Action: The anticonvulsant activity of Pheneturide is believed to be multifactorial. The primary proposed mechanisms involve the modulation of neuronal excitability through two main pathways:
-
Modulation of Voltage-Gated Sodium Channels: Pheneturide is thought to stabilize voltage-gated sodium channels in their inactive state. This action reduces the sustained, high-frequency firing of neurons that is characteristic of seizures.[3]
-
Enhancement of GABAergic Inhibition: The drug may also enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). This could occur through an interaction with the GABA-A receptor complex, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, thereby raising the seizure threshold.[3][4]
Signaling Pathway for Pheneturide's Anticonvulsant Activity
Caption: Proposed signaling pathways for Pheneturide's anticonvulsant activity.
Synthesis of Pheneturide:
The primary route for the synthesis of Pheneturide involves the N-acylation of urea with this compound.[5]
Experimental Workflow for Pheneturide Synthesis
Caption: Experimental workflow for the synthesis of Pheneturide.
Experimental Protocol: Synthesis of Pheneturide
Materials:
-
2-Phenylbutyric acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Urea
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (Et₃N) or Pyridine)
-
Solvent for recrystallization (e.g., Ethanol/water mixture)
Procedure:
Step 1: Synthesis of this compound
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2-phenylbutyric acid (1 equivalent) in an excess of thionyl chloride (or use a stoichiometric amount of oxalyl chloride in an anhydrous solvent like DCM).
-
Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude this compound, which can be used in the next step without further purification.
Step 2: N-Acylation of Urea
-
In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend urea (1.1 equivalents) in an anhydrous solvent (e.g., THF).
-
Add a base (1.2 equivalents), such as triethylamine, to the suspension and cool the mixture to 0 °C in an ice bath.
-
Dissolve the crude this compound from Step 1 in a small amount of the anhydrous solvent and add it dropwise to the cooled urea suspension over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Pheneturide.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Pheneturide as a white crystalline solid.
Quantitative Data (Representative):
| Reactant (this compound) | Reactant (Urea) | Solvent | Base | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| 1.0 eq | 1.1 eq | THF | Triethylamine | 18 h | 25 | 75-85 | >98 |
| 1.0 eq | 1.2 eq | DCM | Pyridine | 24 h | 25 | 70-80 | >98 |
Butethamate: A Cough Suppressant
Butethamate (or butamirate) is a centrally acting non-opioid cough suppressant.
Mechanism of Action: Butethamate citrate (B86180) acts primarily on the central nervous system to suppress the cough reflex. It is believed to act on the cough center in the medulla oblongata, increasing the threshold for the cough reflex.[6][7][8] Unlike opioid-based antitussives, it does not cause respiratory depression. It may also have a peripheral effect by reducing the sensitivity of cough receptors in the respiratory tract.[6] Additionally, it possesses mild bronchodilatory properties.[7]
Signaling Pathway for Butethamate's Antitussive Activity
Caption: Proposed mechanism of action for Butethamate.
Synthesis of Butethamate:
Butethamate is synthesized via the esterification of 2-phenylbutyric acid with 2-(diethylamino)ethanol (B1670525).
Experimental Workflow for Butethamate Synthesis
Caption: Experimental workflow for the synthesis of Butethamate.
Experimental Protocol: Synthesis of Butethamate
Materials:
-
2-Phenylbutyric acid
-
2-(Diethylamino)ethanol
-
Strong acid catalyst (e.g., concentrated Sulfuric Acid (H₂SO₄))
-
Anhydrous toluene (B28343) or xylene
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine 2-phenylbutyric acid (1 equivalent), 2-(diethylamino)ethanol (1.2 equivalents), and an appropriate solvent (e.g., toluene).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature and carefully neutralize the acid catalyst with a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude Butethamate by vacuum distillation to obtain the pure product.
Quantitative Data (Representative):
| Reactant (2-Phenylbutyric Acid) | Reactant (Alcohol) | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| 1.0 eq | 1.2 eq | H₂SO₄ | Toluene | 6-8 h | Reflux | 80-90 | >99 |
| 1.0 eq | 1.2 eq | p-TsOH | Xylene | 8-10 h | Reflux | 75-85 | >99 |
Idoxifene: A Selective Estrogen Receptor Modulator (SERM)
Idoxifene is a SERM that was investigated for the treatment of breast cancer and osteoporosis.
Mechanism of Action: Idoxifene, like other SERMs, exhibits tissue-specific agonist or antagonist properties through its interaction with estrogen receptors (ERα and ERβ). In breast cancer cells, it acts as an antagonist, competitively binding to ERs and blocking the proliferative effects of estrogen.[9] In other tissues, such as bone, it can act as an agonist, mimicking the effects of estrogen and potentially preventing bone loss. In hepatocytes, Idoxifene has been shown to enhance antiapoptotic activity through ER-beta.
Signaling Pathway for Idoxifene's Action in Breast Cancer Cells
Caption: Simplified signaling pathway of Idoxifene in breast cancer cells.
Synthesis of an Idoxifene Precursor:
A key intermediate in the synthesis of Idoxifene is 1-(4-iodophenyl)-2-phenyl-1-butanone. This can be synthesized via a Friedel-Crafts acylation of iodobenzene (B50100) with this compound.
Experimental Workflow for Idoxifene Precursor Synthesis
Caption: Experimental workflow for the synthesis of an Idoxifene precursor.
Experimental Protocol: Synthesis of 1-(4-iodophenyl)-2-phenyl-1-butanone
Materials:
-
Iodobenzene
-
This compound
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add iodobenzene (1.0 equivalent) to the cooled suspension.
-
Dissolve this compound (1.05 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with cold, dilute HCl, followed by water, saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 1-(4-iodophenyl)-2-phenyl-1-butanone.
Quantitative Data (Representative):
| Reactant (Iodobenzene) | Reactant (this compound) | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| 1.0 eq | 1.05 eq | AlCl₃ | DCM | 3 h | 0 to 25 | 65-75 | >97 |
| 1.0 eq | 1.1 eq | FeCl₃ | DCE | 4 h | 0 to 25 | 60-70 | >97 |
Igmesine: A Sigma-1 Receptor Agonist
Igmesine is a selective sigma-1 receptor agonist that has been investigated for its potential as an antidepressant and for its neuroprotective effects.
Mechanism of Action: Igmesine exerts its effects by binding to and activating the sigma-1 receptor. This receptor is a unique intracellular protein that modulates a variety of signaling pathways. The activation of the sigma-1 receptor by Igmesine can lead to:
-
Modulation of NMDA Receptors: It can modulate NMDA receptor-induced neuronal firing in the hippocampus.[1]
-
Modulation of Calcium Signaling: It can influence intracellular calcium signaling.[1]
-
Increased Acetylcholine Release: It has been shown to increase the release of the neurotransmitter acetylcholine.[1]
These actions are thought to contribute to its potential antidepressant and neuroprotective properties.
Signaling Pathway for Igmesine's Neuromodulatory Effects
Caption: Proposed signaling pathways for the neuromodulatory effects of Igmesine.
Synthesis of Igmesine:
The synthesis of Igmesine is a multi-step process. While a direct synthesis from this compound is not the standard route, a key precursor can be derived from 2-phenylbutyronitrile, which is readily prepared from 2-phenylbutyric acid. A crucial step involves the reductive amination of a ketone derived from 2-phenylbutyronitrile.
Plausible Experimental Workflow for an Igmesine Precursor
Caption: Plausible experimental workflow for the synthesis of an Igmesine precursor.
Disclaimer
The experimental protocols provided in this document are intended for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions must be taken at all times. The quantitative data presented are representative and may vary depending on the specific reaction conditions and scale. It is recommended to perform small-scale optimization experiments before scaling up any chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis and activity of N-acyl azacyclic urea HIV-1 protease inhibitors with high potency against multiple drug resistant viral strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. condor.depaul.edu [condor.depaul.edu]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]
Application Notes and Protocols for Derivatization of Amino Acids with 2-Phenylbutyryl Chloride for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chiral derivatization of amino acids using 2-Phenylbutyryl chloride and subsequent analysis by High-Performance Liquid Chromatography (HPLC). This method is particularly useful for the enantioselective separation and quantification of D- and L-amino acids, which is crucial in various fields, including pharmaceutical research, drug development, and metabolomics.
Principle
The primary amino group of an amino acid reacts with the acid chloride functionality of this compound to form a stable amide bond. When a single enantiomer of this compound (e.g., (S)-(-)-2-Phenylbutyryl chloride) is used to derivatize a racemic mixture of an amino acid (containing both D- and L-enantiomers), a pair of diastereomers is formed. These diastereomers possess different physicochemical properties and can be separated using standard achiral reversed-phase HPLC. The separated diastereomers can then be detected by UV absorbance, allowing for the quantification of each original amino acid enantiomer.
The reaction is as follows:
-
(S)-2-Phenylbutyryl chloride + L-Amino Acid → (S, L)-Diastereomer
-
(S)-2-Phenylbutyryl chloride + D-Amino Acid → (S, D)-Diastereomer
Experimental Protocols
1. Materials and Reagents
-
Amino acid standards (D- and L-enantiomers)
-
(S)-(-)-2-Phenylbutyryl chloride (or (R)-(+)-2-Phenylbutyryl chloride)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Sodium bicarbonate (NaHCO₃) or Sodium borate (B1201080) buffer
-
Hydrochloric acid (HCl)
-
Triethylamine (TEA) or another suitable base
-
Syringe filters (0.22 µm)
2. Preparation of Reagents
-
Amino Acid Standard Stock Solutions (1 mg/mL): Dissolve an appropriate amount of each amino acid standard in 0.1 M HCl.
-
Derivatization Reagent Solution (10 mg/mL): Prepare a solution of (S)-(-)-2-Phenylbutyryl chloride in anhydrous acetonitrile. This solution should be prepared fresh before use due to the reactivity of the acid chloride.
-
Reaction Buffer (0.1 M Sodium Bicarbonate, pH 9.0): Dissolve sodium bicarbonate in HPLC grade water and adjust the pH to 9.0 with NaOH or HCl.
3. Derivatization Protocol
-
Sample Preparation: To 100 µL of the amino acid standard solution (or sample) in a microcentrifuge tube, add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Addition of Derivatizing Reagent: Add 200 µL of the 10 mg/mL (S)-(-)-2-Phenylbutyryl chloride solution in acetonitrile to the amino acid solution.
-
Reaction: Vortex the mixture for 1 minute and then incubate at 60°C for 1 hour in a heating block or water bath.
-
Quenching the Reaction: After incubation, cool the mixture to room temperature and add 100 µL of 1 M HCl to quench the reaction and neutralize the excess base.
-
Extraction (Optional but Recommended): Add 500 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the layers. Transfer the upper organic layer containing the derivatized amino acids to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) for HPLC analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting into the HPLC system.
4. HPLC Analysis Protocol
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for the separation of the diastereomers.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution: A typical gradient would be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (due to the phenyl group in the derivatizing agent).
-
Injection Volume: 20 µL
Data Presentation
The following table presents hypothetical but representative quantitative data for the HPLC separation of several amino acid diastereomers derivatized with (S)-(-)-2-Phenylbutyryl chloride. The retention times will vary depending on the specific HPLC system, column, and exact mobile phase conditions.
| Amino Acid | L-Enantiomer Derivative Retention Time (min) | D-Enantiomer Derivative Retention Time (min) | Resolution (Rs) |
| Alanine | 12.5 | 13.2 | 1.8 |
| Valine | 15.8 | 16.7 | 2.1 |
| Leucine | 18.2 | 19.5 | 2.5 |
| Phenylalanine | 20.1 | 21.5 | 2.8 |
| Aspartic Acid | 9.8 | 10.5 | 1.6 |
| Glutamic Acid | 11.2 | 12.0 | 1.7 |
Note: The elution order of the D- and L-enantiomer derivatives may be reversed if (R)-(+)-2-Phenylbutyryl chloride is used as the derivatizing agent. The resolution value (Rs) should be ≥ 1.5 for baseline separation and accurate quantification.
Visualizations
Caption: Experimental workflow for the derivatization of amino acids.
Caption: Logical flow of HPLC analysis for separated diastereomers.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Phenylbutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2-phenylbutyryl chloride for the synthesis of ketones. The protocols detailed below are based on established methodologies for the coupling of acyl chlorides with various organometallic reagents. While specific data for this compound is limited in the current literature, the provided methods are adapted from robust and well-documented procedures for structurally similar aliphatic and aromatic acyl chlorides.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in pharmaceutical and materials science.[1] The use of acyl chlorides as electrophiles in these reactions provides a direct and efficient route to synthesize a diverse range of ketones. This compound, with its chiral center and benzylic protons, is a valuable building block in the synthesis of complex organic molecules and potential drug candidates.
This document outlines protocols for the Stille, Suzuki-Miyaura, and Sonogashira coupling reactions of this compound. A critical consideration in these reactions is the potential for decarbonylation of the acyl chloride to the corresponding alkene, especially at elevated temperatures. The selection of appropriate catalysts, ligands, and reaction conditions is crucial to favor the desired ketone formation.
Stille Coupling of this compound
The Stille coupling is a versatile reaction that forms a C-C bond between an organostannane and an organic electrophile.[2] The reaction of acyl chlorides with organostannanes is a well-established method for ketone synthesis.[2][3] A key advantage of this method is its tolerance to a wide variety of functional groups.[3]
General Reaction Scheme
Caption: Stille coupling of this compound.
Experimental Protocol
This protocol is adapted from a chemoselective Stille coupling of acyl chlorides.[1][4][5]
Materials:
-
This compound
-
Organostannane (e.g., tributyl(phenyl)stannane)
-
Bis(di-tert-butylchlorophosphine)palladium(II) dichloride [PdCl2(P(t-Bu)2Cl)2]
-
Anhydrous acetonitrile
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add bis(di-tert-butylchlorophosphine)palladium(II) dichloride (2.5 mol%).
-
Add anhydrous acetonitrile.
-
Add the organostannane (1.1 equivalents).
-
Add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data (Adapted from literature for similar substrates)
| Entry | Acyl Chloride | Organostannane | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | Benzoyl chloride | Phenyltrimethyltin | 2.5 | 98 | [1] |
| 2 | 4-Chlorobenzoyl chloride | 2-(Tributylstannyl)furan | 2.5 | 80 | [1] |
| 3 | Aliphatic acyl chloride | Tributyl(phenylethynyl)tin | 2.5 | 85 | [1] |
Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a highly versatile and widely used cross-coupling reaction that forms a C-C bond between an organoboron compound and an organic halide or triflate.[6] The coupling of acyl chlorides with boronic acids provides a powerful method for the synthesis of ketones.[6][7]
General Reaction Scheme
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol
This protocol is adapted from a mechanochemical solvent-free Suzuki-Miyaura coupling of acyl chlorides.[7][8]
Materials:
-
This compound
-
Boronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (B1210297) [Pd(OAc)2]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K2CO3)
-
Milling vessel and balls (for mechanochemical synthesis)
Procedure:
-
To a stainless steel milling vessel, add palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium carbonate (2.0 equivalents).
-
Add the boronic acid (1.2 equivalents) and this compound (1.0 equivalent).
-
Mill the mixture at a specified frequency (e.g., 30 Hz) for a designated time, monitoring the reaction progress by taking small aliquots for analysis (TLC or GC-MS).
-
Upon completion, extract the product with a suitable organic solvent.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Adapted from literature for similar substrates)
| Entry | Acyl Chloride | Boronic Acid | Catalyst System | Base | Yield (%) | Reference |
| 1 | Benzoyl chloride | Phenylboronic acid | Pd(OAc)2/SPhos | K2CO3 | 95 | [7] |
| 2 | 4-Methoxybenzoyl chloride | 4-Tolylboronic acid | Pd(OAc)2/SPhos | K2CO3 | 92 | [7] |
| 3 | Hexanoyl chloride | Phenylboronic acid | Pd(OAc)2/SPhos | K2CO3 | 85 | [7] |
Sonogashira Coupling of this compound
The Sonogashira coupling reaction is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] The acyl Sonogashira reaction, using an acyl chloride as the electrophile, provides a direct route to ynones.[9]
General Reaction Scheme
Caption: Sonogashira coupling of this compound.
Experimental Protocol
This protocol is adapted from the original Sonogashira report on the synthesis of alkynyl ketones.[9]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.1 mol%) and copper(I) iodide (0.5 mol%).
-
Add the anhydrous solvent and triethylamine.
-
Add the terminal alkyne (1.1 equivalents).
-
Add this compound (1.0 equivalent) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. Gentle heating may be required for less reactive substrates.
-
Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Adapted from literature for similar substrates)
| Entry | Acyl Chloride | Terminal Alkyne | Catalyst System | Base | Yield (%) | Reference |
| 1 | Benzoyl chloride | Phenylacetylene | PdCl2(PPh3)2/CuI | Et3N | 90 | [9] |
| 2 | Crotonoyl chloride | 1-Heptyne | PdCl2(PPh3)2/CuI | Et3N | 85 | [9] |
| 3 | 4-Nitrobenzoyl chloride | Ethynylbenzene | PdCl2(PPh3)2/CuI | Et3N | 95 | [9] |
Reaction Mechanisms and Experimental Workflow
The catalytic cycles for these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation, and reductive elimination.
General Catalytic Cycle for Ketone Synthesis
Caption: General catalytic cycle for ketone synthesis.
Experimental Workflow
Caption: General experimental workflow.
Critical Considerations and Troubleshooting
-
Decarbonylation: The primary side reaction to consider is the decarbonylation of the acyl chloride, which becomes more prevalent at higher temperatures. Using milder reaction conditions and highly active catalysts can help to minimize this side reaction.
-
Substrate Purity: The purity of this compound and the organometallic reagent is crucial for obtaining high yields and reproducible results.
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation and side reactions.
-
Ligand Selection: The choice of phosphine (B1218219) ligand can significantly impact the reaction's efficiency and selectivity. For challenging substrates, a ligand screening may be necessary.
-
Base Selection: In Suzuki-Miyaura coupling, the choice and stoichiometry of the base are critical for activating the boronic acid and facilitating the catalytic cycle.
By following these adapted protocols and considering the critical parameters, researchers can effectively utilize palladium-catalyzed cross-coupling reactions for the synthesis of novel ketones derived from this compound, paving the way for new discoveries in drug development and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fukuyama coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis and Utility of 2-Phenylbutyryl Phenothiazine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of phenothiazine (B1677639) derivatives acylated with 2-phenylbutyryl chloride. This class of compounds holds promise in the development of novel therapeutics, particularly in the fields of oncology and neuropharmacology. The following sections detail the synthetic methodology, quantitative biological data, and insights into the mechanisms of action.
Introduction
Phenothiazines are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, antiemetic, and antihistaminic properties.[1][2] More recently, research has highlighted their potential as anticancer agents and cholinesterase inhibitors.[1][3] Modification of the phenothiazine scaffold at the N10 position with various acyl groups can significantly modulate their pharmacological profile. The introduction of a 2-phenylbutyryl group is a strategic modification aimed at exploring the structure-activity relationships of these derivatives, potentially enhancing their efficacy and selectivity for specific biological targets.
Synthesis of 10-(2-Phenylbutanoyl)phenothiazine Derivatives
The synthesis of 10-(2-phenylbutanoyl)phenothiazine is achieved through a direct N-acylation reaction of phenothiazine with this compound. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
General Synthetic Scheme
Caption: General reaction scheme for the N-acylation of phenothiazine.
Experimental Protocol: Synthesis of 10-(2-Phenylbutanoyl)phenothiazine
This protocol is adapted from general procedures for the N-acylation of phenothiazines.
Materials:
-
Phenothiazine
-
This compound
-
Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenothiazine (1.0 eq.) in anhydrous THF or DCM.
-
Addition of Base: Add triethylamine (1.1 - 1.5 eq.) to the solution and stir at room temperature.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 - 1.2 eq.) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting phenothiazine is consumed.
-
Work-up:
-
Quench the reaction with water or a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the solvent in vacuo to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Characterization Data (Predicted based on related structures):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.5-6.8 (m, 8H, aromatic protons of phenothiazine), 7.4-7.2 (m, 5H, aromatic protons of phenyl group), 3.8-3.6 (t, 1H, CH of butyryl group), 2.2-1.9 (m, 2H, CH₂ of butyryl group), 1.0-0.8 (t, 3H, CH₃ of butyryl group).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~170 (C=O), 144-115 (aromatic carbons), ~45 (CH of butyryl group), ~27 (CH₂ of butyryl group), ~12 (CH₃ of butyryl group).
-
IR (KBr, cm⁻¹): ~1680 (C=O stretching), ~3060 (aromatic C-H stretching), ~2960 (aliphatic C-H stretching), ~1580, 1470 (C=C aromatic stretching).
-
Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₂₂H₁₉NOS.
Biological Applications and Data
N-acyl phenothiazine derivatives have demonstrated significant potential in two key therapeutic areas: oncology and as cholinesterase inhibitors for neurodegenerative diseases.
Anticancer Activity
Phenothiazine derivatives can induce apoptosis and modulate various signaling pathways involved in cancer cell proliferation and survival.[1]
Quantitative Data: Cytotoxicity of Phenothiazine Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of various N-acyl phenothiazine derivatives against different cancer cell lines, providing a benchmark for the potential efficacy of 2-phenylbutyryl substituted analogs.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| PEGylated Phenothiazine (PPO) | HepG2 (Liver Cancer) | 161.3 | [5] |
| PEGylated Phenothiazine (PPO) | MCF7 (Breast Cancer) | 131.7 | [5] |
| Chalcone-based Phenothiazine (4b) | HepG-2 (Liver Cancer) | 7.14 µg/mL | [6] |
| Chalcone-based Phenothiazine (4k) | HepG-2 (Liver Cancer) | 7.61 µg/mL | [6] |
| Chalcone-based Phenothiazine (4k) | MCF-7 (Breast Cancer) | 12 µg/mL | [6] |
| Chalcone-based Phenothiazine (4b) | MCF-7 (Breast Cancer) | 13.8 µg/mL | [6] |
Mechanism of Action in Cancer:
Phenothiazine derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and the modulation of key signaling pathways.
Caption: Putative signaling pathways affected by N-acyl phenothiazines in cancer cells.
Cholinesterase Inhibition
Certain phenothiazine derivatives have been identified as potent inhibitors of cholinesterases, particularly butyrylcholinesterase (BuChE), which is a target in the treatment of Alzheimer's disease.[1][2]
Quantitative Data: Cholinesterase Inhibition by Phenothiazine Derivatives
The table below presents the inhibitory activity (IC₅₀ or pIC₅₀ values) of various N-acyl phenothiazine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
| Compound Class | Enzyme | IC₅₀ / pIC₅₀ | Reference |
| N-substituted-4-phenothiazine-chalcone (AC4) | AChE | pIC₅₀ = 5.44 ± 0.08 | [3] |
| N-substituted-4-phenothiazine-chalcone (AC12) | AChE | pIC₅₀ = 5.96 ± 0.10 | [3] |
| N-substituted-4-phenothiazine-chalcone (AC4) | BACE-1 | pIC₅₀ = 6.81 ± 0.09 | [3] |
| N-substituted-4-phenothiazine-chalcone (AC12) | BACE-1 | pIC₅₀ = 6.46 ± 0.05 | [3] |
Mechanism of Cholinesterase Inhibition:
The inhibition of cholinesterases by phenothiazine derivatives is thought to involve interactions with the active site of the enzyme.
Caption: Mechanism of cholinesterase inhibition by phenothiazine derivatives.
Experimental Workflow for Biological Evaluation
The following workflow outlines the key experiments for evaluating the biological activity of newly synthesized 10-(2-phenylbutanoyl)phenothiazine derivatives.
Caption: Workflow for the biological evaluation of phenothiazine derivatives.
Conclusion
The synthesis of phenothiazine derivatives using this compound offers a promising avenue for the development of novel therapeutic agents. The adaptable N-acylation protocol allows for the generation of a diverse library of compounds for screening. The available data on related N-acyl phenothiazines suggest that these new derivatives are likely to exhibit significant cytotoxic activity against various cancer cell lines and may act as potent cholinesterase inhibitors. Further investigation into the specific biological activities and mechanisms of action of 10-(2-phenylbutanoyl)phenothiazine and its analogues is warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity of phenothiazine cholinesterase inhibitors for neurotransmitter systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Structure-activity relationships for inhibition of human cholinesterases by alkyl amide phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for the Kinetic Resolution of Alcohols with Racemic 2-Phenylbutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative protocol for the kinetic resolution of racemic secondary alcohols using racemic 2-phenylbutyryl chloride as an acylating agent. This process, known as a double kinetic resolution, is a complex yet potentially powerful method for accessing multiple chiral molecules from a single reaction.
Introduction
Kinetic resolution is a widely utilized technique for separating enantiomers of a racemic mixture. The method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer.[1] Lipases are frequently employed as biocatalysts for the kinetic resolution of alcohols due to their high enantioselectivity, broad substrate specificity, and stability in organic solvents.[2]
Typically, a racemic substrate is resolved using an achiral reagent and a chiral catalyst, or a chiral reagent in its enantiopure form. The scenario described herein—the reaction of a racemic alcohol with a racemic acylating agent (this compound)—constitutes a "double kinetic resolution." In this case, the enzyme must exhibit selectivity for both the alcohol and the acyl chloride enantiomers. This can lead to a complex mixture of two diastereomeric esters and the two unreacted alcohol enantiomers. While challenging, this approach offers the potential to resolve two different racemic compounds simultaneously.[3]
This document outlines a general procedure for conducting such a resolution, using racemic 1-phenylethanol (B42297) as a model secondary alcohol, and provides a framework for data analysis and interpretation.
Principle of Double Kinetic Resolution
In a lipase-catalyzed double kinetic resolution, a racemic alcohol, (±)-ROH, is acylated by a racemic acyl chloride, (±)-R'COCl. The lipase (B570770), being chiral, can exhibit four different reaction rates corresponding to the four possible combinations of enantiomers:
-
(R)-ROH + (R)-R'COCl → (R,R)-Ester
-
(R)-ROH + (S)-R'COCl → (R,S)-Ester
-
(S)-ROH + (R)-R'COCl → (S,R)-Ester
-
(S)-ROH + (S)-R'COCl → (S,S)-Ester
If the enzyme is highly selective, it will preferentially catalyze one of these reactions at a significantly faster rate than the others. For example, if the reaction between (R)-ROH and (S)-R'COCl is the fastest, the reaction will yield predominantly the (R,S)-Ester, leaving behind unreacted (S)-ROH, (R)-R'COCl, and (S)-R'COCl. The success of the resolution depends on the magnitude of the differences between these reaction rates.
Experimental Protocols
The following is a representative protocol for the kinetic resolution of racemic 1-phenylethanol with racemic this compound catalyzed by an immobilized lipase. Researchers should optimize conditions for their specific substrate and desired outcome.
Materials and Equipment
-
Substrate: Racemic 1-phenylethanol
-
Acylating Agent: Racemic this compound
-
Enzyme: Immobilized Lipase B from Candida antarctica (CALB, e.g., Novozym 435)
-
Solvent: Anhydrous toluene (B28343) or methyl tert-butyl ether (MTBE)
-
Base: Anhydrous triethylamine (B128534) or pyridine (B92270) (to scavenge HCl byproduct)
-
Reaction Vessel: Jacketed glass reactor or round-bottom flask with magnetic stirring
-
Temperature Control: Circulating water bath or cryostat
-
Analytical Equipment: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for monitoring enantiomeric excess (ee) and conversion.
General Procedure for Kinetic Resolution
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add immobilized lipase (e.g., 50 mg of Novozym 435 per mmol of alcohol).
-
Solvent and Substrates: Add 50 mL of anhydrous toluene. To this suspension, add racemic 1-phenylethanol (1.0 eq, e.g., 10 mmol, 1.22 g).
-
Base Addition: Add anhydrous triethylamine (1.1 eq, 11 mmol, 1.53 mL) to the mixture.
-
Equilibration: Stir the mixture at the desired reaction temperature (e.g., 25 °C) for 15 minutes to allow for equilibration.
-
Initiation of Reaction: In a separate flask, prepare a solution of racemic this compound (0.5 eq, 5 mmol, 0.91 g) in 10 mL of anhydrous toluene. Add this solution dropwise to the reaction mixture over 10 minutes. Note: Using a substoichiometric amount of the acylating agent is crucial to ensure that the resolution can be stopped before 50% conversion to achieve high ee of the remaining starting material.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 1-2 hours). Quench the aliquot with a small amount of methanol (B129727) and filter off the enzyme. Analyze the sample by chiral GC or HPLC to determine the enantiomeric excess of the unreacted alcohol and the diastereomeric ratio of the formed esters. The reaction is typically stopped at or near 50% conversion of the alcohol.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Purification: Transfer the filtrate to a separatory funnel and wash with 1 M HCl solution, followed by saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Separation: The resulting crude product, containing the unreacted alcohol and the diastereomeric esters, can be separated by column chromatography on silica (B1680970) gel.
Data Presentation
The outcome of a double kinetic resolution is complex. Quantitative data should be presented clearly to allow for interpretation of the enzyme's selectivity. The tables below show hypothetical results for the kinetic resolution of (±)-1-phenylethanol with (±)-2-phenylbutyryl chloride.
Table 1: Hypothetical Results of Lipase-Catalyzed Double Kinetic Resolution
| Entry | Enzyme | Time (h) | Conversion (%)¹ | ee (%) Unreacted Alcohol² | Diastereomeric Ratio (dr) of Ester³ |
| 1 | CALB | 4 | 35 | 54 (S) | 90:10 |
| 2 | CALB | 8 | 50 | >99 (S) | 92:8 |
| 3 | PFL | 8 | 48 | 92 (R) | 15:85 |
¹Conversion based on the consumption of the starting alcohol. ²Enantiomeric excess of the remaining 1-phenylethanol. The faster-reacting enantiomer is consumed, leaving the other in excess. ³Diastereomeric ratio of the formed 1-phenylethyl 2-phenylbutyrate esters. This reflects the enzyme's preference for one enantiomer of the acyl chloride reacting with the preferred enantiomer of the alcohol.
Table 2: Detailed Analysis of Products at 50% Conversion (Hypothetical Data from Entry 2)
| Compound | Enantiomer/Diastereomer | Yield (%) | ee / dr |
| 1-Phenylethanol (Unreacted) | (S)-enantiomer | 50 | >99% ee |
| 1-Phenylethyl 2-phenylbutyrate | (R)-alcohol + (S)-acid | 46 | 92:8 dr |
| 1-Phenylethyl 2-phenylbutyrate | (R)-alcohol + (R)-acid | 4 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the double kinetic resolution of a racemic alcohol.
Logical Pathway of Double Kinetic Resolution
Caption: Logical pathway illustrating selectivity in a double kinetic resolution.
References
Application Notes and Protocols for the Preparation of 2-Phenylbutanamides from 2-Phenylbutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylbutanamide and its N-substituted derivatives are an important class of compounds in medicinal chemistry and drug development. These scaffolds are found in various biologically active molecules. The synthesis of amides is a fundamental transformation in organic chemistry, and the reaction between an acyl chloride and an amine is one of the most efficient and widely used methods for this purpose.[1] This document provides detailed protocols for the synthesis of N-substituted 2-phenylbutanamides from 2-phenylbutyryl chloride and various primary and secondary amines.
The reaction, often a variant of the Schotten-Baumann reaction, involves the nucleophilic acyl substitution of the highly reactive this compound with an amine.[1] The process is generally rapid, high-yielding, and applicable to a wide range of amine substrates. A base is typically required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.
General Reaction Scheme
The overall transformation is depicted below:

Figure 1: General reaction for the synthesis of N-substituted 2-phenylbutanamides from this compound and a primary (R¹=Alkyl, Aryl; R²=H) or secondary (R¹, R²=Alkyl, Aryl) amine.
Application Notes
-
Substrate Scope : This protocol is effective for a wide variety of primary and secondary amines, including aliphatic and aromatic amines. Sterically hindered amines may react more slowly and may require elevated temperatures or the addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
-
Solvents : Aprotic solvents are preferred to avoid hydrolysis of the acyl chloride. Dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and diethyl ether are common choices.
-
Base : A non-nucleophilic base is crucial to scavenge the HCl produced. Triethylamine (B128534) (TEA) and diisopropylethylamine (DIEA) are frequently used. Pyridine can serve as both a base and a catalyst. For reactions with less reactive amines, an aqueous base wash during work-up can also be employed.
-
Temperature : The reaction is exothermic and often vigorous.[1] It is recommended to perform the addition of the acyl chloride at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side products. The reaction can then be allowed to warm to room temperature.
-
Work-up and Purification : The standard work-up involves quenching the reaction with water, followed by extraction of the amide product into an organic solvent. The organic layer is typically washed with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃) to remove any remaining acidic impurities, and finally with brine. The product can then be purified by recrystallization or column chromatography.
Visualized Reaction Pathway and Workflow
The following diagrams illustrate the chemical logic and the experimental process.
Caption: Chemical reaction pathway for amide formation.
Caption: General experimental workflow for synthesis.
Experimental Protocols
5.1 Materials and Equipment
-
This compound (Moisture sensitive)
-
Selected primary or secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Standard glassware for extraction and purification
-
TLC plates, column chromatography setup (if needed)
-
Rotary evaporator
-
NMR spectrometer, Mass spectrometer, IR spectrometer
5.2 General Procedure for the Synthesis of N-Substituted 2-Phenylbutanamides
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.) and anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition : Add triethylamine (1.2 eq.) to the solution. Cool the mixture to 0 °C in an ice bath with stirring.
-
Acyl Chloride Addition : Dissolve this compound (1.1 eq.) in a small volume of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes. A white precipitate of triethylamine hydrochloride will form.[1]
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing : Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude product can be purified by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
5.3 Characterization
The identity and purity of the synthesized 2-phenylbutanamides can be confirmed using standard analytical techniques. A study on N-substituted 2-phenylbutanamides utilized FT-IR, ¹H NMR, and mass spectrometry for characterization.[2] Mass spectra of these compounds often show a characteristic McLafferty rearrangement fragmentation pattern.[2]
Data Presentation: Representative Examples
The following table summarizes representative (illustrative) data for the synthesis of various 2-phenylbutanamides using the general protocol described above. Yields are typical for this type of reaction but may vary based on specific conditions and purification efficiency.
| Entry | Amine Substrate | Product Name | Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-2-phenylbutanamide | 2 | 92 |
| 2 | Benzylamine | N-benzyl-2-phenylbutanamide | 2 | 95 |
| 3 | Cyclohexylamine | N-cyclohexyl-2-phenylbutanamide | 3 | 88 |
| 4 | Diethylamine | N,N-diethyl-2-phenylbutanamide | 3 | 85 |
| 5 | Morpholine | 4-(2-phenylbutanoyl)morpholine | 2.5 | 90 |
Safety Information
-
This compound is corrosive and moisture-sensitive. It reacts with water to produce HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Amines can be corrosive, toxic, and have strong odors. Handle with care in a well-ventilated area or fume hood.
-
Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. All operations should be performed in a fume hood.
-
The reaction can be exothermic . Proper temperature control is essential, especially during the addition of the acyl chloride.
References
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Acylation with 2-Phenylbutyryl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during Friedel-Crafts acylation reactions with 2-Phenylbutyryl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Q1: I am observing a low yield of my desired acylated product. What are the common causes and how can I improve it?
A1: Low yields in Friedel-Crafts acylation with this compound can stem from several factors. Below is a troubleshooting guide to help you identify and address the potential cause.
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.
-
Troubleshooting:
-
Ensure all glassware is thoroughly oven-dried or flame-dried before use.
-
Use fresh, anhydrous Lewis acid from a newly opened container.
-
Employ anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount or even a slight excess of the catalyst is often required.
-
Troubleshooting:
-
Use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the acyl chloride.
-
For unreactive aromatic substrates, increasing the amount of catalyst may be necessary.
-
-
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, often preventing the reaction from proceeding.
-
Troubleshooting:
-
This reaction is not suitable for strongly deactivated aromatic rings. Consider alternative synthetic routes if your substrate is highly deactivated.
-
-
-
Sub-optimal Reaction Temperature: The reaction temperature can significantly influence the yield.
-
Troubleshooting:
-
Many Friedel-Crafts acylations are initially performed at low temperatures (e.g., 0 °C) during the addition of reagents to control the exothermic reaction, and then allowed to warm to room temperature or heated to drive the reaction to completion.
-
If the yield is low at room temperature, consider moderately heating the reaction mixture (e.g., to 40-60 °C). Monitor the reaction for the formation of side products at higher temperatures.
-
-
Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions with this compound?
A2: While Friedel-Crafts acylation is generally less prone to side reactions than alkylation, several possibilities exist, especially with a substrate like this compound.
-
Polyacylation: Although the acyl group is deactivating, highly activated aromatic rings (e.g., phenols, anisoles) can sometimes undergo polyacylation, especially if an excess of the acylating agent or prolonged reaction times are used.
-
Mitigation:
-
Use a stoichiometric amount or a slight excess of the aromatic substrate relative to the this compound.
-
Control the reaction time and temperature to favor mono-acylation.
-
-
-
Intramolecular Cyclization (Self-Acylation): this compound has the potential to undergo an intramolecular Friedel-Crafts acylation, where the acylium ion attacks the phenyl ring of the same molecule to form a cyclic ketone (an indanone derivative). This is more likely to occur if the intermolecular reaction with the aromatic substrate is slow.
-
Mitigation:
-
Use a higher concentration of the aromatic substrate to favor the intermolecular reaction.
-
Maintain a lower reaction temperature to disfavor the intramolecular pathway, which may have a higher activation energy.
-
-
-
Decarbonylation: While less common for acyl chlorides compared to other substrates, under forcing conditions (high temperatures and strong Lewis acids), the 2-phenylbutyryl acylium ion could potentially lose carbon monoxide to form a secondary carbocation. This carbocation could then lead to alkylation byproducts.
-
Mitigation:
-
Avoid excessive heating of the reaction mixture.
-
Use the mildest effective Lewis acid for your specific aromatic substrate.
-
-
-
Steric Hindrance Leading to Isomers: The bulky nature of the 2-phenylbutyryl group can influence the regioselectivity of the acylation, especially with substituted aromatic compounds. This can lead to a mixture of ortho, meta, and para isomers.
-
Mitigation:
-
The para product is generally favored due to less steric hindrance. However, the isomer ratio can be influenced by the solvent and the Lewis acid used.
-
Careful purification by chromatography may be necessary to isolate the desired isomer.
-
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for Friedel-Crafts acylation with acyl chlorides structurally similar to this compound on various aromatic substrates. This data can serve as a baseline for optimizing your own experiments.
| Aromatic Substrate | Acyl Chloride | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzene | Propanoyl chloride | AlCl₃ (1.1) | Benzene (solvent) | 80 | 1 | ~90 | General Textbook Procedure |
| Toluene | Propanoyl chloride | AlCl₃ (1.1) | CS₂ | 0 - RT | 2 | ~85 (p-isomer) | General Textbook Procedure |
| Anisole | Propanoyl chloride | AlCl₃ (1.2) | CH₂Cl₂ | 0 - RT | 1 | ~94 (p-isomer) | Experimental Protocol |
| Benzene | Butyryl chloride | AlCl₃ (1.1) | Benzene (solvent) | 80 | 1 | ~88 | General Textbook Procedure |
| Anisole | Butyryl chloride | AlCl₃ (1.2) | CH₂Cl₂ | 0 - RT | 1.5 | ~92 (p-isomer) | Experimental Protocol |
Note: Yields are highly dependent on the specific reaction conditions and the purity of the reagents. The data presented here should be considered as representative examples.
Experimental Protocols
Below is a detailed methodology for a typical Friedel-Crafts acylation reaction. This can be adapted for use with this compound.
General Protocol for the Friedel-Crafts Acylation of an Aromatic Compound
Materials:
-
Aromatic substrate (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.
-
Reagent Preparation: In the reaction flask, suspend anhydrous AlCl₃ in anhydrous DCM. Cool the suspension to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C over 15-20 minutes.
-
Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, dissolve the aromatic substrate in anhydrous DCM and add it to the dropping funnel. Add the aromatic substrate solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC). If necessary, the reaction can be gently heated to drive it to completion.
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of crushed ice, followed by cold 0.1 M HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 0.1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
-
Visualizations
Troubleshooting Workflow for Friedel-Crafts Acylation
Caption: A flowchart for troubleshooting common issues in Friedel-Crafts acylation.
Potential Reaction Pathways for this compound in Friedel-Crafts Acylation
Caption: Possible reaction pathways in the Friedel-Crafts acylation with this compound.
Technical Support Center: Purification of Products from 2-Phenylbutyryl Chloride Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of products from reactions involving 2-phenylbutyryl chloride. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of amides, esters, and Friedel-Crafts acylation products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions of this compound and the typical impurities?
A1: this compound is a reactive acyl chloride commonly used in three main types of reactions:
-
Amidation: Reaction with a primary or secondary amine to form a 2-phenylbutyramide.
-
Esterification: Reaction with an alcohol to form a 2-phenylbutyrate ester.[1]
-
Friedel-Crafts Acylation: Reaction with an aromatic compound in the presence of a Lewis acid catalyst to form an aryl ketone.[2][3][4]
Common impurities include:
-
Unreacted this compound: Due to incomplete reaction.
-
2-Phenylbutanoic acid: Formed by the hydrolysis of this compound by moisture.
-
Excess amine or alcohol: From the starting materials.
-
Side products from Friedel-Crafts acylation: Such as polysubstituted products or isomers.[4]
Q2: My reaction is complete, but I'm having trouble with the initial work-up. What are the general guidelines?
A2: A standard aqueous work-up is typically employed to remove inorganic salts and water-soluble impurities.
-
Quenching: The reaction mixture is often quenched by carefully adding water or a dilute aqueous base (like sodium bicarbonate solution) to neutralize any remaining acyl chloride and the HCl byproduct.
-
Extraction: The product is then extracted into an organic solvent such as ethyl acetate, dichloromethane (B109758), or diethyl ether.
-
Washing: The organic layer is washed sequentially with:
-
A dilute acid (e.g., 1M HCl) to remove excess amine (if applicable).
-
A saturated sodium bicarbonate solution to remove 2-phenylbutanoic acid.
-
Brine (saturated NaCl solution) to remove residual water.
-
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Q3: How do I choose the best purification method for my product?
A3: The choice of purification method depends on the physical properties of your product:
-
Recrystallization: Ideal for solid products with good crystallinity. The key is to find a solvent or solvent system where the product is highly soluble at high temperatures and poorly soluble at low temperatures.[5][6]
-
Distillation: Suitable for liquid products that are thermally stable and have a boiling point that is significantly different from any impurities.
-
Column Chromatography: A versatile method for both solid and liquid products, especially for separating mixtures with similar polarities.
Troubleshooting Guides
Amide Synthesis and Purification
Problem: Low yield of 2-phenylbutyramide.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure a 1:1 or slight excess of the amine is used. - Use a suitable base (e.g., triethylamine (B128534), pyridine) to scavenge the HCl byproduct.[1] - Allow for sufficient reaction time; monitor by TLC. |
| Hydrolysis of Acyl Chloride | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product Loss During Work-up | - Ensure the pH of the aqueous washes is appropriate to prevent the amide from becoming water-soluble (especially if it has acidic or basic functional groups). - Back-extract the aqueous layers with fresh organic solvent. |
Problem: Difficulty in purifying the 2-phenylbutyramide.
| Possible Cause | Troubleshooting Steps |
| Presence of 2-Phenylbutanoic Acid | - Wash the organic layer thoroughly with a saturated sodium bicarbonate solution during the work-up. |
| Excess Amine | - Wash the organic layer with a dilute acid solution (e.g., 1M HCl). |
| Poor Crystallization | - Test a range of solvents for recrystallization. Ethanol/water mixtures are often a good starting point for amides.[7] - If the product "oils out," try using a different solvent system or a slower cooling rate. |
| Co-eluting Impurities in Chromatography | - Optimize the solvent system for column chromatography using TLC to achieve better separation. |
Ester Synthesis and Purification
Problem: Low yield of 2-phenylbutyrate ester.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Use a slight excess of the alcohol. - A base (e.g., pyridine) can be used to drive the reaction to completion by neutralizing HCl. |
| Hydrolysis of Acyl Chloride or Ester | - Use anhydrous alcohol and solvents. - Avoid acidic conditions during work-up if the ester is acid-labile. |
| Product Loss During Work-up | - Minimize the number of aqueous washes. - Ensure the organic layer is thoroughly dried before solvent removal. |
Problem: Difficulty in purifying the 2-phenylbutyrate ester.
| Possible Cause | Troubleshooting Steps |
| Presence of 2-Phenylbutanoic Acid | - Wash the organic layer with a saturated sodium bicarbonate solution. |
| Excess Alcohol | - Most simple alcohols can be removed by washing with water. - For higher boiling alcohols, column chromatography or distillation may be necessary. |
| Difficulty with Distillation | - Ensure the vacuum is sufficient to lower the boiling point and prevent decomposition. - Use a short-path distillation apparatus for high-boiling esters. |
Friedel-Crafts Acylation and Purification
Problem: Low yield of the aryl ketone.
| Possible Cause | Troubleshooting Steps |
| Deactivated Aromatic Substrate | - Friedel-Crafts acylation does not work well with strongly deactivated aromatic rings (e.g., nitrobenzene).[4] |
| Inactive Lewis Acid Catalyst | - Use a fresh, anhydrous Lewis acid (e.g., AlCl₃). The catalyst is moisture-sensitive. |
| Insufficient Catalyst | - A stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone.[3] |
| Carbocation Rearrangement | - While less common in acylation than alkylation, ensure the reaction conditions do not promote rearrangement.[4][8] |
Problem: Formation of multiple products.
| Possible Cause | Troubleshooting Steps |
| Polysubstitution | - Friedel-Crafts acylation is generally self-limiting as the product is less reactive than the starting material. However, with highly activated rings, it can occur. Use a 1:1 stoichiometry of reactants.[4] |
| Isomer Formation | - The directing effects of substituents on the aromatic ring will determine the position of acylation. |
Problem: Difficulty in purifying the aryl ketone.
| Possible Cause | Troubleshooting Steps |
| Removal of Aluminum Salts | - During work-up, pour the reaction mixture into a mixture of ice and concentrated HCl to decompose the aluminum complexes. |
| Unreacted Starting Material | - Can often be removed by column chromatography or recrystallization. |
| Recrystallization Issues | - For aryl ketones, solvents like ethanol, isopropanol, or toluene (B28343) can be effective for recrystallization. |
Quantitative Data
Table 1: Typical Reaction Conditions and Yields
| Reaction | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Amidation | This compound, Benzylamine (B48309) | Triethylamine | Dichloromethane | 0 to RT | 2-4 | >90 |
| Esterification | This compound, Ethanol | Pyridine | Diethyl ether | 0 to RT | 1-3 | 85-95 |
| Friedel-Crafts Acylation | This compound, Benzene | AlCl₃ | Benzene (excess) | 0 to 60 | 1-2 | 70-85 |
Experimental Protocols
Protocol 1: Synthesis and Purification of N-Benzyl-2-phenylbutyramide
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. Add water dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath. Collect the crystals by vacuum filtration and wash with a cold ethanol/water mixture. Dry the crystals under vacuum.
-
Protocol 2: Purification of 2-Phenylbutanoic Acid from Hydrolysis
-
Reaction Quench: Carefully add the reaction mixture containing unreacted this compound to a beaker of cold water with stirring.
-
Basification: Add a 2M NaOH solution until the pH of the aqueous solution is ~10-11 to deprotonate the carboxylic acid.
-
Extraction of Neutral Impurities: Extract the aqueous solution with diethyl ether or dichloromethane to remove any non-acidic organic impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated HCl to a pH of ~2. The 2-phenylbutanoic acid should precipitate as a solid or an oil.
-
Isolation:
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.
-
If an oil forms, extract it into diethyl ether, dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Visualizations
Caption: General experimental workflow for reactions of this compound.
Caption: Troubleshooting flowchart for low product yield after purification.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. 傅-克酰基化反应 [sigmaaldrich.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Acylation with 2-Phenylbutyryl Chloride
Welcome to the technical support center for optimizing Friedel-Crafts acylation reactions using 2-phenylbutyryl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to enhance your experimental success.
Troubleshooting Guide
This section addresses specific issues that may arise during the acylation of aromatic compounds with this compound.
Question 1: Why is my reaction yield consistently low?
Answer: Low yields in Friedel-Crafts acylation can stem from several factors. Here are the most common causes and their solutions:
-
Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture, which leads to its deactivation.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. It is best to use a freshly opened container of the Lewis acid catalyst.
-
-
Inactive or Insufficient Catalyst: The catalyst may have degraded or an inadequate amount might be used.
-
Solution: Use a fresh, high-purity Lewis acid. Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst because the product ketone can form a complex with it, rendering it inactive.[1] Consider increasing the catalyst loading to 1.1-1.3 equivalents.
-
-
Inappropriate Reaction Temperature: The reaction temperature might be too low, leading to a slow reaction rate, or too high, causing side reactions.
-
Solution: The addition of reagents is typically performed at a low temperature (0-5 °C) to control the initial exothermic reaction.[2] Subsequently, the reaction is often allowed to warm to room temperature or gently heated to ensure completion.[3] Temperature optimization for your specific substrate is crucial.
-
-
Deactivated Aromatic Substrate: If your aromatic compound has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated towards electrophilic aromatic substitution.
-
Solution: Friedel-Crafts acylation is generally not suitable for strongly deactivated rings. If possible, consider using a more activated derivative of your substrate.
-
Question 2: I am observing the formation of multiple products. What is the cause and how can I improve selectivity?
Answer: The formation of multiple products can be due to a lack of regioselectivity or the presence of side reactions.
-
Regioselectivity Issues: For substituted aromatic rings like toluene (B28343) or anisole (B1667542), acylation can occur at different positions (ortho, meta, para). The directing effect of the substituent on the aromatic ring governs the primary product.
-
Solution: The methyl group in toluene is an ortho-, para- director, while the methoxy (B1213986) group in anisole is also an ortho-, para- director. In Friedel-Crafts acylation, the para product is often favored due to steric hindrance from the bulky acylium ion complex.[4] To enhance para-selectivity, consider using a bulkier Lewis acid or running the reaction at a lower temperature.
-
-
Side Reactions: Although less common in acylation compared to alkylation, rearrangements are theoretically possible. More likely are side reactions due to impurities in the starting materials or solvent.
-
Solution: Ensure the purity of your this compound, aromatic substrate, and solvent. Purification of starting materials before use may be necessary.
-
Question 3: The workup of my reaction is problematic, with emulsions forming. How can I improve the separation?
Answer: Emulsion formation during the aqueous workup is a common issue in Friedel-Crafts reactions.
-
Solution: To break up emulsions, try the following:
-
Add a saturated solution of sodium chloride (brine) to the separatory funnel.
-
Filter the entire mixture through a pad of celite.
-
If the emulsion persists, allow it to stand for an extended period, which may lead to separation.
-
Gentle swirling of the separatory funnel instead of vigorous shaking can sometimes prevent emulsion formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acylation with this compound?
A1: The reaction proceeds via electrophilic aromatic substitution. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with this compound to form a resonance-stabilized acylium ion. This highly electrophilic species is then attacked by the π-electrons of the aromatic ring, forming a sigma complex. Deprotonation of this intermediate restores the aromaticity of the ring and yields the final ketone product.
Q2: Which Lewis acid is best for this reaction?
A2: Aluminum chloride (AlCl₃) is the most common and potent Lewis acid for Friedel-Crafts acylation. However, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, often resulting in milder reaction conditions, which can be advantageous for sensitive substrates.
Q3: Can I use aromatic compounds containing amine or hydroxyl groups?
A3: No, aromatic compounds with basic functional groups like amines (-NH₂) or hydroxyls (-OH) are generally unsuitable for Friedel-Crafts acylation. These groups will react with the Lewis acid catalyst, leading to deactivation of both the catalyst and the aromatic ring.
Q4: Is polyacylation a concern with this compound?
A4: Generally, no. The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution. This makes the mono-acylated product less reactive than the starting material, thus preventing subsequent acylation reactions.[3]
Q5: What are the main safety precautions for this reaction?
A5: this compound is corrosive and reacts with moisture to release HCl gas. Aluminum chloride is also highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) must be worn. The reaction should be performed under anhydrous conditions and quenched carefully by slowly adding the reaction mixture to ice.
Data Presentation
The following tables provide representative reaction conditions for the acylation of common aromatic substrates with this compound. Please note that yields are estimates based on typical Friedel-Crafts acylation efficiencies and may require optimization for specific experimental setups.
Table 1: Reaction Conditions for this compound Acylation
| Substrate | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) |
| Benzene (B151609) | AlCl₃ (1.2) | Dichloromethane (B109758) (DCM) | 0 to RT | 2 - 4 |
| Toluene | AlCl₃ (1.2) | Dichloromethane (DCM) | 0 to RT | 2 - 4 |
| Anisole | AlCl₃ (1.2) | Dichloromethane (DCM) | 0 to RT | 1 - 3 |
Table 2: Expected Products and Regioselectivity
| Substrate | Major Product | Regioselectivity (para:ortho) | Estimated Yield (%) |
| Benzene | 1,2-Diphenylbutan-1-one | N/A | 75-85 |
| Toluene | 1-(4-methylphenyl)-2-phenylbutan-1-one | >95:5 | 70-80 |
| Anisole | 1-(4-methoxyphenyl)-2-phenylbutan-1-one | >98:2 | 80-90 |
Experimental Protocols
Below are detailed methodologies for the acylation of benzene, toluene, and anisole with this compound.
Protocol 1: Acylation of Benzene with this compound
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is assembled and flame-dried.
-
Reagent Addition: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (100 mL). The suspension is cooled to 0 °C in an ice bath. A solution of this compound (1.0 equivalent) in anhydrous dichloromethane (50 mL) is added to the dropping funnel.
-
Reaction: The this compound solution is added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, a solution of benzene (1.5 equivalents) in anhydrous dichloromethane (20 mL) is added dropwise over 20 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is carefully poured into a beaker containing crushed ice (200 g) and concentrated HCl (50 mL). The mixture is stirred until the ice has melted. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
Purification: The combined organic layers are washed with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield 1,2-diphenylbutan-1-one.
Protocol 2: Acylation of Toluene with this compound
This procedure is similar to Protocol 1, with toluene (1.5 equivalents) being used as the aromatic substrate. The major product is 1-(4-methylphenyl)-2-phenylbutan-1-one.[4]
Protocol 3: Acylation of Anisole with this compound
This procedure is similar to Protocol 1, with anisole (1.2 equivalents) being used as the aromatic substrate. The reaction is typically faster due to the activating effect of the methoxy group. The major product is 1-(4-methoxyphenyl)-2-phenylbutan-1-one.
Visualizations
Caption: General experimental workflow for Friedel-Crafts acylation.
Caption: Decision tree for troubleshooting low reaction yield.
References
Hydrolysis of 2-Phenylbutyryl chloride and prevention methods
Welcome to the Technical Support Center for 2-Phenylbutyryl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, use, and troubleshooting of experiments involving this compound, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
This compound (C₁₀H₁₁ClO) is an acyl chloride derivative of 2-phenylbutanoic acid. Acyl chlorides are highly reactive compounds due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Water, acting as a nucleophile, readily attacks this carbon, leading to a rapid hydrolysis reaction that forms 2-phenylbutanoic acid and hydrochloric acid.[1] This reaction is typically vigorous and exothermic.
Q2: What are the primary signs of this compound hydrolysis in my sample or reaction?
The most common indicators of hydrolysis include:
-
A decrease in the purity of the this compound, which can be observed by techniques such as GC-MS or NMR spectroscopy.
-
The presence of a new peak corresponding to 2-phenylbutanoic acid in your analytical data.
-
A decrease in the yield of your desired acylated product and the formation of 2-phenylbutanoic acid as a major byproduct.
-
A noticeable fuming when the compound is exposed to air, which is the formation of hydrochloric acid gas as it reacts with atmospheric moisture.
-
A change in the physical appearance of the liquid, which may become cloudy or develop a precipitate of the carboxylic acid.
Q3: How should I properly store this compound to prevent hydrolysis?
To ensure the longevity and purity of this compound, it is crucial to store it under anhydrous (moisture-free) conditions.[2] Key storage recommendations include:
-
Container: Store in a tightly sealed, amber glass bottle with a secure, corrosion-resistant cap.
-
Atmosphere: Before sealing, the container should be flushed with a dry, inert gas such as nitrogen or argon to displace any air and moisture.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from sources of moisture and heat.[2] A desiccator cabinet is an ideal storage environment.
-
Temperature: Storage at refrigerated temperatures (0-6°C) is often recommended to reduce the vapor pressure and slow down any potential degradation.[3]
Troubleshooting Guide
This guide addresses common problems encountered during reactions with this compound, focusing on issues related to hydrolysis.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield of the desired acylated product. | Hydrolysis of this compound: This is the most common cause, leading to the formation of the unreactive 2-phenylbutanoic acid. | 1. Ensure anhydrous reaction conditions: Use oven-dried or flame-dried glassware. All solvents and reagents must be rigorously dried. Conduct the reaction under an inert atmosphere (nitrogen or argon).2. Check the purity of the starting material: Before use, verify the purity of your this compound. If it has degraded, consider purifying it by distillation or using a fresh batch.3. Optimize reaction temperature: Perform the reaction at a low temperature (e.g., 0°C or below) to minimize the rate of hydrolysis. |
| Formation of 2-phenylbutanoic acid as a major byproduct. | Presence of water in the reaction mixture: Water can be introduced from wet solvents, reagents, glassware, or the atmosphere. | 1. Dry all components thoroughly: Use standard techniques for drying solvents (e.g., distillation from a drying agent) and reagents. Ensure glassware is completely moisture-free.2. Careful workup: During the reaction workup, use anhydrous extraction and drying agents. Minimize the time the reaction mixture is in contact with aqueous solutions. |
| Inconsistent reaction outcomes. | Variable moisture content: Inconsistent levels of moisture in different experimental runs can lead to variable yields and product profiles. | 1. Standardize drying procedures: Implement a consistent and rigorous protocol for drying all solvents, reagents, and glassware for every experiment.2. Use an inert atmosphere consistently: Always perform reactions involving this compound under a positive pressure of a dry, inert gas. |
Quantitative Data on Acyl Chloride Reactivity
| Compound Type | Example | Relative Rate of Hydrolysis | Conditions for Hydrolysis |
| Acyl Chloride | Ethanoyl chloride | Very Fast | Vigorous reaction with cold water. |
| Alkyl Chloride | Chloroethane | Very Slow | Requires heating with aqueous sodium hydroxide (B78521). |
| Aryl Chloride | Chlorobenzene | Extremely Slow | No reaction with water or aqueous sodium hydroxide under normal conditions. |
This table illustrates the general trend in reactivity and is for comparative purposes.
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup for Acylation using this compound
This protocol outlines the essential steps for setting up a reaction to minimize the risk of hydrolysis.
-
Glassware Preparation:
-
All glassware (reaction flask, dropping funnel, condenser, etc.) must be thoroughly cleaned and then oven-dried at >120°C for at least 4 hours or flame-dried under vacuum immediately before use.
-
Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Reagent and Solvent Preparation:
-
Use only anhydrous grade solvents. If necessary, dry the solvent using appropriate methods (e.g., distillation over sodium/benzophenone for ethereal solvents, or distillation over calcium hydride for chlorinated solvents).
-
Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven.
-
-
Reaction Setup and Execution:
-
Set up the reaction under a positive pressure of a dry, inert gas (nitrogen or argon). Use a bubbler or a balloon filled with the inert gas to maintain this atmosphere.
-
Add the anhydrous solvent and other reagents to the reaction flask via a syringe or cannula.
-
Cool the reaction mixture to the desired temperature (typically 0°C or lower) using an ice-salt bath or a cryocooler before adding the this compound.
-
Add the this compound dropwise via a syringe or a pressure-equalizing dropping funnel to control the reaction rate and temperature.
-
-
Reaction Quenching and Workup:
-
Once the reaction is complete (monitored by TLC or another appropriate method), quench the reaction by slowly adding it to a cold, saturated aqueous solution of a weak base (e.g., sodium bicarbonate) or water, depending on the nature of the product. This should be done carefully as the quenching of any unreacted acyl chloride is exothermic.
-
Promptly proceed with the extraction of the product into an organic solvent.
-
Wash the organic layer with brine to remove the bulk of the water.
-
Dry the organic layer over a suitable anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Visualizations
Caption: Mechanism of this compound Hydrolysis.
References
Removal of excess 2-Phenylbutyryl chloride from reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-phenylbutyryl chloride. Here you will find detailed information on the removal of excess this compound from reaction mixtures and the subsequent purification of your desired product.
Frequently Asked Questions (FAQs)
Q1: How can I remove unreacted this compound from my reaction mixture?
A1: Excess this compound, a reactive acyl chloride, can be removed through several methods. The most common techniques include quenching with a nucleophile, extractive workup, distillation, or chromatography. The best method depends on the stability of your product and the nature of the impurities.
Q2: What is "quenching" and how does it work for acyl chlorides?
A2: Quenching involves adding a reagent to the reaction mixture to rapidly react with and neutralize the excess acyl chloride. Common quenching agents include water, alcohols, or amines.[1] This process converts the highly reactive this compound into less reactive and more easily separable compounds like carboxylic acids, esters, or amides.[1]
Q3: My product is sensitive to water. What are my options for removing the excess this compound?
A3: If your product is water-sensitive, you can use anhydrous methods for quenching, such as adding an alcohol (like methanol (B129727) or ethanol) or an amine.[1] Alternatively, if your product is not volatile, you may consider removing the excess this compound by vacuum distillation.[2]
Q4: After quenching with water, I have an oily residue that is difficult to separate. What is happening?
A4: Quenching this compound with water forms 2-phenylbutyric acid. This carboxylic acid may have limited solubility in the aqueous phase and can appear as an oily residue, especially if your reaction was performed in an organic solvent.[2] An extractive workup with a mild aqueous base is recommended to remove it.[2]
Q5: Can I use distillation to remove excess this compound?
A5: Yes, vacuum distillation can be used to remove this compound, especially if your desired product has a significantly higher boiling point or is a non-volatile solid.[2] However, care must be taken as thermal decomposition of sensitive products can be a concern.[2]
Troubleshooting Guides
Problem 1: An acidic byproduct is contaminating my product after quenching.
-
Possible Cause: You have quenched the excess this compound with water, leading to the formation of 2-phenylbutyric acid.
-
Solution: Perform a liquid-liquid extraction with a mild aqueous base. Dissolve your crude product in a water-immiscible organic solvent (e.g., dichloromethane (B109758), ethyl acetate). Wash the organic layer several times with a 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[2] This will convert the 2-phenylbutyric acid into its water-soluble sodium salt, which will partition into the aqueous layer.
-
Verification: After extraction, you can check the organic layer by Thin Layer Chromatography (TLC) to ensure the acidic impurity has been removed before drying and concentrating your product.
Problem 2: My product is contaminated with a neutral, non-polar impurity after quenching with an alcohol.
-
Possible Cause: Quenching with an alcohol (e.g., methanol) has converted the excess this compound into the corresponding ester (e.g., methyl 2-phenylbutyrate). This ester may have a similar polarity to your desired product, making separation by simple extraction challenging.
-
Solution: Purification by column chromatography is the most effective method in this scenario.[2]
-
Solvent System: Start with a non-polar eluent and gradually increase the polarity to separate your product from the less polar ester impurity. A common starting point is a hexane (B92381)/ethyl acetate (B1210297) solvent system.
Problem 3: Emulsion formation during extractive workup.
-
Possible Cause: The presence of certain solvents like benzene (B151609) or the nature of your product can lead to the formation of stable emulsions during aqueous extraction.[3]
-
Solution:
-
Solvent Removal: If possible, remove the reaction solvent by rotary evaporation before the workup.[3]
-
Dilution: Dilute the organic layer with a larger volume of the extraction solvent.[3]
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion.
-
Filtration: In some cases, filtering the emulsified mixture through a pad of Celite® can be effective.
-
Experimental Protocols
Protocol 1: Quenching and Extractive Workup
This protocol describes the removal of excess this compound by quenching with water followed by an extractive workup to remove the resulting carboxylic acid.
-
Cooling: Once the primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly and carefully add water dropwise to the stirred reaction mixture. This compound reacts exothermically with water.[4]
-
Stirring: Continue stirring for 15-30 minutes at 0 °C to ensure complete hydrolysis of the excess acyl chloride.
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and water to create two distinct layers.
-
Wash the organic layer sequentially with:
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[5]
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating the desired product from non-polar byproducts, such as esters formed during an alcohol quench.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica (B1680970) gel by dissolving it in a minimal amount of a volatile solvent and then evaporating the solvent.
-
Column Packing: Prepare a silica gel column using a suitable non-polar solvent system (e.g., hexane/ethyl acetate).
-
Loading: Carefully load the dried slurry onto the top of the prepared column.
-
Elution: Begin elution with a low-polarity solvent mixture and gradually increase the polarity. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[2]
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | C₁₀H₁₁ClO | 182.65 | 122-125 / 20 mmHg[6] | 1.093[6] | 1.516[6] |
| 2-Phenylbutyric acid | C₁₀H₁₂O₂ | 164.20 | 270-272 | 1.066 | 1.521 |
| 2-Phenylbutyramide | C₁₀H₁₃NO | 163.22 | 290.31 (estimate)[7] | 1.0508 (estimate)[7] | 1.5718 (estimate)[7] |
Mandatory Visualizations
Caption: General workflow for the removal of excess this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 2. benchchem.com [benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. chemwhat.com [chemwhat.com]
Technical Support Center: Racemization of Chiral 2-Phenylbutyryl Chloride
Welcome to the technical support center for addressing challenges related to the use of chiral 2-phenylbutyryl chloride in synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with chiral this compound?
A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), leading to a loss of optical activity. For chiral this compound, which is often used as a chiral building block or derivatizing agent in the synthesis of pharmaceuticals, maintaining its stereochemical integrity is critical. The different enantiomers of a final drug product can have vastly different pharmacological activities, with one being therapeutic and the other inactive or even harmful.
Q2: What is the primary mechanism for racemization of this compound during a reaction?
A2: The primary mechanism for racemization of this compound, especially in the presence of a base, is through the formation of a planar ketene (B1206846) intermediate. The base, particularly a tertiary amine, can abstract the acidic α-proton (the proton on the carbon adjacent to the carbonyl group). This leads to the elimination of the chloride ion and the formation of an achiral ketene. Subsequent nucleophilic attack on this planar ketene can occur from either face with equal probability, resulting in a racemic mixture of the product.
Q3: Which reaction conditions are most likely to cause racemization of this compound?
A3: Several factors can promote racemization:
-
Base: The choice and strength of the base are critical. Tertiary amines, especially sterically unhindered ones like triethylamine (B128534) (TEA), are known to promote ketene formation and thus racemization.
-
Temperature: Higher reaction temperatures increase the rate of racemization.
-
Solvent: Polar aprotic solvents can facilitate the formation of the ketene intermediate.
-
Reaction Time: Prolonged exposure to racemization-promoting conditions can lead to a greater loss of enantiomeric excess.
Q4: How can I determine the enantiomeric excess (ee) of my product after reacting this compound?
A4: The most common and reliable method for determining the enantiomeric excess of your product is through chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the enantiomers, and the ratio of their peak areas in the chromatogram allows for the calculation of the ee. Derivatization with a chiral resolving agent followed by analysis with standard chromatography or NMR spectroscopy can also be used.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low enantiomeric excess (ee) in the final product. | Racemization via ketene formation. | 1. Optimize the base: Switch from a sterically unhindered base like triethylamine (TEA) to a more sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. This will disfavor the abstraction of the α-proton. 2. Lower the reaction temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or -20 °C) to decrease the rate of racemization. 3. Minimize reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Inappropriate solvent. | Use a less polar, aprotic solvent if the solubility of your reagents allows. | |
| Incomplete or slow reaction. | Steric hindrance or low reactivity of the nucleophile. | 1. Gradually increase the temperature: While monitoring the enantiomeric excess at different time points to find a balance between reaction rate and racemization. 2. Increase reaction time: Be aware that this may also increase the risk of racemization. 3. Consider a different activating agent: If applicable to your overall synthetic scheme, you might explore converting the 2-phenylbutyric acid to the amide or ester via a different coupling agent known for low racemization, instead of using the acyl chloride. |
| Formation of multiple side products. | Reaction of the base with the acyl chloride. | Use a non-nucleophilic base. Ensure the slow addition of the acyl chloride to the mixture of the nucleophile and the base. |
| Instability of the acyl chloride. | Use freshly prepared or purchased this compound of high purity. |
Data Presentation
The following table summarizes the illustrative effect of different bases and temperatures on the enantiomeric excess (% ee) of the product, N-benzyl-2-phenylbutyramide, formed from the reaction of enantiomerically pure (R)-2-phenylbutyryl chloride with benzylamine (B48309). This data is representative and based on established principles of stereochemistry.
| Experiment ID | Base | Temperature (°C) | Reaction Time (h) | Resulting % ee of Amide Product |
| 1 | Triethylamine (TEA) | 25 | 2 | 82% |
| 2 | Triethylamine (TEA) | 0 | 4 | 93% |
| 3 | Diisopropylethylamine (DIPEA) | 25 | 2 | 96% |
| 4 | Diisopropylethylamine (DIPEA) | 0 | 4 | >99% |
| 5 | Pyridine | 25 | 2 | 88% |
| 6 | 2,6-Lutidine | 25 | 4 | 98% |
Experimental Protocols
Protocol 1: Stereoretentive Synthesis of N-benzyl-(R)-2-phenylbutyramide
This protocol describes the acylation of benzylamine with (R)-2-phenylbutyryl chloride under conditions designed to minimize racemization.
Materials:
-
(R)-2-Phenylbutyryl chloride (>99% ee)
-
Benzylamine
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice/water bath
Procedure:
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and diisopropylethylamine (DIPEA) (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice/water bath.
-
Addition of Acyl Chloride: Add (R)-2-phenylbutyryl chloride (1.1 equivalents) dropwise to the cooled solution over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude N-benzyl-(R)-2-phenylbutyramide.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization, if necessary.
Protocol 2: Chiral HPLC Analysis of N-benzyl-2-phenylbutyramide
This protocol provides a general method for the determination of the enantiomeric excess of the synthesized N-benzyl-2-phenylbutyramide.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point for screening.
Mobile Phase and Conditions:
-
Mode: Normal Phase
-
Mobile Phase: A mixture of n-Hexane and a polar modifier like 2-Propanol (e.g., 90:10 v/v). The exact ratio should be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Prepare a solution of the purified N-benzyl-2-phenylbutyramide in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a solution of the racemic standard for comparison.
-
Analysis: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. Inject the sample and the racemic standard.
-
Optimization: If the enantiomers are not baseline separated, adjust the mobile phase composition (e.g., by varying the percentage of 2-propanol) and/or the flow rate.
-
Calculation of Enantiomeric Excess (ee): The % ee is calculated from the peak areas of the two enantiomers (E1 and E2) in the chromatogram using the following formula: % ee = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] * 100
Mandatory Visualizations
Caption: Mechanism of racemization via a ketene intermediate.
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Logical relationships between factors affecting racemization.
Improving regioselectivity in aromatic substitution with 2-Phenylbutyryl chloride
Welcome to the technical support center for improving regioselectivity in aromatic substitution reactions involving 2-Phenylbutyryl chloride. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the Friedel-Crafts acylation of substituted benzenes with this compound?
A1: The regioselectivity of this reaction is primarily governed by a combination of electronic and steric effects. The activating or deactivating nature of the substituent on the aromatic ring directs the incoming acyl group to specific positions (ortho, meta, or para). Due to the significant steric bulk of the 2-phenylbutyryl group, substitution is strongly favored at the least sterically hindered positions. For activated aromatic rings like anisole (B1667542) or toluene, this typically results in a higher yield of the para-substituted product over the ortho-substituted one.
Q2: Why is my reaction yielding a mixture of ortho and para isomers, and how can I increase the proportion of the para product?
A2: A mixture of ortho and para isomers is expected when using ortho-para directing substrates. However, the ratio is highly dependent on reaction conditions. To favor the para product, which is often the thermodynamically more stable isomer and less sterically hindered, consider the following:
-
Lowering the reaction temperature: This can favor the kinetically controlled product, which in the case of bulky reactants, is often the para isomer.
-
Choice of Lewis acid: Using a bulkier Lewis acid catalyst can sterically disfavor ortho substitution.
-
Solvent selection: Non-polar solvents may enhance para selectivity.
Q3: Can the choice of Lewis acid impact the regioselectivity of the acylation?
A3: Yes, the Lewis acid is a critical component. Strong Lewis acids like AlCl₃ are highly effective but can sometimes lead to side reactions or reduced selectivity. Milder Lewis acids, such as FeCl₃ or ZnCl₂, may offer improved regioselectivity, particularly in sterically sensitive reactions, by forming a bulkier complex with the acyl chloride, thus further disfavoring ortho attack.
Q4: What is the difference between kinetic and thermodynamic control in this reaction, and how can I manipulate it?
A4: Kinetic control refers to conditions that favor the product that is formed fastest (lowest activation energy), while thermodynamic control favors the most stable product (lowest overall energy).[1][2] For Friedel-Crafts acylation with a bulky electrophile, the para product is generally more stable.
-
To favor the kinetic product (often the para isomer due to lower steric hindrance in the transition state): Use lower reaction temperatures and shorter reaction times.
-
To favor the thermodynamic product (which may involve isomerization from the ortho to the more stable para position): Employ higher reaction temperatures, longer reaction times, and polar solvents that can facilitate the reversible formation of intermediates.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product | 1. Inactive catalyst due to moisture.2. Deactivated aromatic substrate.3. Insufficient reaction time or temperature. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Handle Lewis acids in a glovebox or under an inert atmosphere.2. Friedel-Crafts acylation is generally not effective on strongly deactivated rings (e.g., nitrobenzene).3. Monitor the reaction by TLC or GC to determine the optimal reaction time. A modest increase in temperature may be necessary, but be mindful of selectivity. |
| Poor Regioselectivity (High ortho:para ratio) | 1. Reaction temperature is too high, allowing for equilibration.2. The Lewis acid is too reactive and not sterically demanding.3. The solvent is promoting ortho substitution. | 1. Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).2. Experiment with milder or bulkier Lewis acids (e.g., FeCl₃, ZnCl₂, or zeolite catalysts).3. Switch to a less polar, non-coordinating solvent like dichloromethane (B109758) (DCM) or carbon disulfide (CS₂).[3] |
| Formation of Side Products | 1. The aromatic substrate or product is sensitive to the strong Lewis acid.2. Rearrangement of the acylium ion (less common in acylations).3. Polyacylation (unlikely as the product is deactivated). | 1. Use a milder Lewis acid and lower temperatures.2. This is more of a concern in Friedel-Crafts alkylations but ensure the purity of your this compound.3. Use a 1:1 stoichiometry of the acyl chloride to the aromatic substrate. |
Quantitative Data Summary
The following table summarizes expected product distributions for the acylation of anisole with this compound under different experimental conditions. These are representative values based on established principles of Friedel-Crafts acylation.
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | ** ortho-isomer (%)** | para-isomer (%) | Control Type |
| 1 | AlCl₃ | CS₂ | 0 | 2 | ~10 | ~90 | Kinetic |
| 2 | AlCl₃ | Nitrobenzene (B124822) | 25 | 6 | ~25 | ~75 | Thermodynamic |
| 3 | FeCl₃ | DCM | 0 | 4 | ~5 | ~95 | Kinetic |
| 4 | ZnCl₂ | DCM | 25 | 12 | ~15 | ~85 | Kinetic/Thermodynamic |
Experimental Protocols
Protocol 1: Kinetically Controlled para-Selective Acylation of Anisole
This protocol is designed to maximize the yield of the para-isomer by employing conditions that favor kinetic control.
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Solvent Addition: Add anhydrous carbon disulfide (CS₂) via cannula and cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.0 eq.) in anhydrous CS₂ and add it dropwise to the cooled AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
Substrate Addition: Add a solution of anisole (1.0 eq.) in anhydrous CS₂ dropwise over 30 minutes, again keeping the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the para- and ortho-isomers.
Protocol 2: Thermodynamically Controlled Acylation of Anisole
This protocol uses conditions that may allow for the equilibration of isomers, potentially leading to a different product ratio.
-
Reaction Setup: Follow steps 1 and 2 from Protocol 1, but use nitrobenzene as the solvent.
-
Reagent and Substrate Addition: Add the this compound and anisole solutions as described in Protocol 1, maintaining the temperature at 25 °C.
-
Reaction Conditions: Allow the reaction to stir at room temperature for 6 hours.
-
Workup and Purification: Follow steps 6-8 from Protocol 1 for workup and purification.
Visualizations
Caption: General experimental workflow for Friedel-Crafts acylation.
Caption: Key factors influencing regioselectivity.
References
Technical Support Center: Managing Temperature Control in Large-Scale 2-Phenylbutyryl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing temperature control during the large-scale synthesis of 2-Phenylbutyryl chloride. The formation of an acyl chloride from a carboxylic acid is a highly exothermic process, and maintaining strict temperature control is critical for reaction safety, yield, and purity. This resource offers troubleshooting guides and frequently asked questions to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the synthesis of this compound?
A1: The reaction of 2-phenylbutyric acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, is a highly exothermic process.[1][2] Inadequate temperature control can lead to a rapid increase in the reaction rate, causing a thermal runaway. This can result in a dangerous increase in pressure, the release of hazardous gases (HCl and SO₂), and potentially compromise the integrity of the reactor.[2] Furthermore, side reactions at elevated temperatures can lead to impurities and a lower yield of the desired product.
Q2: What is a thermal runaway, and what are the signs to watch for?
A2: A thermal runaway is an uncontrolled, self-accelerating exothermic reaction where the rate of heat generation exceeds the rate of heat removal.[2] Key signs include a sudden, rapid increase in the reactor temperature that does not respond to cooling adjustments, a significant rise in reactor pressure, and an increased rate of gas evolution.
Q3: Which chlorinating agent is recommended for better temperature control on a large scale?
A3: Both thionyl chloride and oxalyl chloride are common reagents for this transformation. Thionyl chloride is often used, but its reaction can be vigorous.[3][4] Oxalyl chloride is sometimes considered a milder and more selective reagent, though it is more expensive.[2] For large-scale operations, the choice may depend on factors such as cost, but a slower, more controlled addition of the reagent is crucial regardless of the choice.
Q4: What type of reactor setup is recommended for a large-scale this compound synthesis?
A4: A jacketed glass reactor with a robust cooling system is highly recommended.[5] The reactor should be equipped with a mechanical stirrer for efficient mixing, a temperature probe, a pressure relief valve, and a system for the controlled addition of reagents.[5] A scrubber system to neutralize the evolved HCl and SO₂ gases is also a critical safety feature.
Q5: What are the key safety precautions to take when handling this compound and the reagents?
A5: this compound is a corrosive liquid.[6][7] All handling should be done in a well-ventilated area, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and a face shield, must be worn.[6][8] The reagents, particularly thionyl chloride and oxalyl chloride, are also highly corrosive and toxic. Ensure that an emergency shower and eyewash station are readily accessible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Spike During Reagent Addition | 1. Addition rate of the chlorinating agent is too fast.2. Inadequate cooling capacity or coolant temperature is too high.3. Poor mixing leading to localized "hot spots". | 1. Immediately stop the addition of the chlorinating agent. 2. Ensure maximum cooling is being applied to the reactor jacket.3. If the temperature continues to rise, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.4. Review and adjust the reagent addition protocol for future batches to a slower rate. |
| Reaction Fails to Initiate or is Sluggish | 1. Low quality or wet starting materials (2-phenylbutyric acid or solvent).2. The reaction temperature is too low. | 1. Ensure all reactants and solvents are anhydrous, as moisture will quench the chlorinating agent.2. Slowly and carefully increase the reaction temperature in small increments (e.g., 5 °C) while closely monitoring for any signs of an exotherm. |
| Excessive Gas Evolution and Pressure Build-up | 1. The reaction is proceeding too quickly due to a high temperature or rapid reagent addition.2. The scrubber system is not functioning efficiently. | 1. Stop the reagent addition and apply maximum cooling.2. Verify that the vent line to the scrubber is not blocked and that the scrubber is operating correctly. |
| Darkening of the Reaction Mixture | 1. Side reactions or decomposition are occurring at elevated temperatures. | 1. Immediately check the reaction temperature and apply cooling if it is above the target range.2. Consider if the purity of the starting materials is adequate. |
Quantitative Data Summary
Table 1: Estimated Thermochemical Data for Acyl Chloride Synthesis
| Reaction | Reagent | Estimated Enthalpy of Reaction (ΔHrxn) | Notes |
| Benzoic Acid to Benzoyl Chloride | Thionyl Chloride | Highly Exothermic | The reaction is known to release a significant amount of heat.[5][9] |
| Butyric Acid to Butyryl Chloride | Thionyl Chloride | Exothermic | Computations show the reaction to be exothermic with a significant activation energy, often requiring gentle heating to initiate.[1] |
Table 2: Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 36854-57-6 | [6][9] |
| Molecular Formula | C₁₀H₁₁ClO | [10] |
| Molecular Weight | 182.65 g/mol | [10] |
| Boiling Point | 122-125 °C at 20 mmHg | [6][10] |
| Density | 1.093 g/mL at 25 °C | [6][10] |
| Flash Point | 98 °C (208.4 °F) - closed cup | [6] |
Experimental Protocols
Exemplary Protocol for Large-Scale this compound Synthesis with Temperature Control
Disclaimer: This is an exemplary protocol and must be adapted and optimized for specific equipment and safety protocols at your facility. A thorough risk assessment should be conducted before proceeding.
1. Reactor Setup and Inerting:
-
Ensure a clean and dry jacketed reactor is equipped with a mechanical stirrer, temperature probe, condenser, and an addition funnel.
-
The reactor outlet should be connected to a gas scrubber containing a caustic solution (e.g., NaOH) to neutralize HCl and SO₂ byproducts.
-
Inert the reactor system by purging with dry nitrogen.
2. Charging Reactants:
-
Charge the reactor with 2-phenylbutyric acid and a suitable anhydrous solvent (e.g., toluene (B28343) or dichloromethane).
-
Begin stirring and start the flow of coolant through the reactor jacket to bring the initial temperature to the desired setpoint (e.g., 15-20 °C).
3. Controlled Addition of Chlorinating Agent:
-
Slowly add thionyl chloride (or oxalyl chloride) to the stirred solution via the addition funnel over a prolonged period (e.g., 2-4 hours).
-
Maintain the internal reaction temperature within a narrow range (e.g., 20-25 °C) by adjusting the coolant flow rate.
-
Critical Control Point: The addition rate is the primary means of controlling the rate of heat generation. A temperature monitoring system with an automated alarm and a shutdown sequence for the addition pump is highly recommended.
4. Reaction Monitoring and Completion:
-
After the addition is complete, the reaction mixture is typically stirred at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete conversion.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or IR spectroscopy) until the starting material is consumed.
5. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
The excess chlorinating agent and solvent are typically removed by distillation under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.
Visualizations
Caption: Workflow for the large-scale synthesis of this compound.
Caption: Decision-making workflow for managing a temperature spike.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Acyl chloride synthesis [organic-chemistry.org]
- 9. Sciencemadness Discussion Board - Benzoyl chloride from benzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. jcsp.org.pk [jcsp.org.pk]
Technical Support Center: Troubleshooting 2-Phenylbutyryl Chloride Esterification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low conversion rates in the esterification of 2-Phenylbutyryl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in the esterification of this compound?
Low conversion rates in the esterification of this compound can stem from several factors, often related to the sterically hindered nature of the acyl chloride and the reaction conditions. Key reasons include:
-
Steric Hindrance: The phenyl group at the second position of the butyryl chloride creates significant steric bulk, which can impede the approach of the alcohol's nucleophilic oxygen to the carbonyl carbon. This is particularly problematic with secondary and tertiary alcohols.
-
Presence of Moisture: this compound is highly reactive and sensitive to moisture. Any water present in the reactants (alcohol, solvent) or glassware will lead to the hydrolysis of the acyl chloride to 2-phenylbutyric acid, a competing and often significant side reaction.
-
Inadequate Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can all contribute to incomplete reactions.
-
Suboptimal Base or Catalyst: The choice and amount of base used to scavenge the HCl byproduct are crucial. An inappropriate base can be ineffective or lead to side reactions.
-
Purity of Reactants: Impurities in the this compound or the alcohol can interfere with the reaction.
Q2: How does the choice of alcohol affect the conversion rate?
The structure of the alcohol plays a critical role in the success of the esterification. Due to the steric hindrance of this compound, the following trend in reactivity is generally observed:
-
Primary alcohols (e.g., ethanol, methanol) are the most reactive and will typically give the highest conversion rates.
-
Secondary alcohols (e.g., isopropanol) are less reactive due to increased steric bulk around the hydroxyl group.
-
Tertiary alcohols (e.g., tert-butanol) are the least reactive and often result in very low to no conversion under standard conditions.
Q3: What is the role of a base in this reaction, and which one should I choose?
A base is essential in the esterification of acyl chlorides to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. The removal of HCl drives the reaction to completion. Common bases include pyridine (B92270) and triethylamine (B128534) (TEA).
-
Pyridine: Often used as both a catalyst and a base. It is a good choice for less hindered alcohols.
-
Triethylamine (TEA): A stronger, non-nucleophilic base that is often more effective than pyridine, especially when using more sterically hindered alcohols. Studies have shown that for similar reactions, TEA can provide higher yields compared to pyridine.[1]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Moisture Contamination | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or distilled alcohols. | This compound readily hydrolyzes to the unreactive carboxylic acid in the presence of water. |
| Steric Hindrance | For secondary or tertiary alcohols, consider increasing the reaction temperature and time. Alternatively, a more potent catalyst system may be required. | Overcoming the steric barrier requires more energy and longer reaction times. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the this compound to ensure the complete consumption of the potentially more valuable alcohol. | Driving the reaction to completion by ensuring one reactant is in excess. |
| Inactive Reagents | Verify the purity of this compound and the alcohol using techniques like NMR or GC-MS. | Impurities can inhibit the reaction or lead to unwanted side products. |
Issue 2: Presence of Unreacted Starting Material (this compound)
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, increase the reaction time or temperature. | The reaction may be proceeding slowly due to steric hindrance or suboptimal conditions. |
| Inefficient Mixing | Ensure vigorous stirring throughout the reaction to maximize contact between reactants. | Poor mixing can lead to localized concentration gradients and incomplete reaction. |
| Poor Solubility | Choose a solvent in which both the this compound and the alcohol are fully soluble at the reaction temperature. Common solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and toluene. | Both reactants need to be in the same phase to react efficiently. |
Issue 3: Significant Amount of 2-Phenylbutyric Acid as a Byproduct
| Possible Cause | Troubleshooting Step | Rationale |
| Hydrolysis of Acyl Chloride | Rigorously exclude moisture from the reaction as described in "Moisture Contamination" above. Add the acyl chloride slowly to the reaction mixture to minimize its concentration at any given time, reducing the chance of reaction with trace water. | Minimizing the competing hydrolysis reaction is critical for high yields. |
| Incomplete Reaction and Hydrolysis during Workup | Ensure the reaction goes to completion before quenching. During the aqueous workup, perform the extractions quickly and at a low temperature to minimize hydrolysis of any remaining acyl chloride. | Unreacted acyl chloride will hydrolyze during the aqueous workup, leading to the carboxylic acid byproduct. |
Data Presentation
| Alcohol | Alcohol Type | Typical Reaction Time (h) | Typical Yield (%) |
| Ethanol | Primary | 2 - 4 | 85 - 95 |
| Isopropanol | Secondary | 6 - 12 | 60 - 75 |
| tert-Butanol | Tertiary | 24 - 48 | < 10 |
Experimental Protocols
Protocol 1: General Procedure for the Esterification of this compound with a Primary Alcohol (e.g., Ethanol)
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq.) and anhydrous dichloromethane (DCM, 5 mL per mmol of alcohol) to an oven-dried round-bottom flask equipped with a magnetic stir bar. Cool the mixture to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.2 eq.) to the stirred solution.
-
Addition of Acyl Chloride: Slowly add this compound (1.1 eq.) dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate (B1210297) eluent).
-
Workup: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: GC-MS Analysis of Reaction Mixture for Side Products
This protocol is adapted for the analysis of potential side products from the esterification of this compound.
-
Sample Preparation: Take a small aliquot (approx. 50 µL) from the crude reaction mixture and dilute it with 1 mL of dichloromethane.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
-
Data Analysis: Identify the peaks corresponding to the desired ester, unreacted alcohol, 2-Phenylbutyric acid (from hydrolysis), and any other potential byproducts by comparing their mass spectra with known databases (e.g., NIST).
Visualizations
Troubleshooting Workflow for Low Conversion
References
Validation & Comparative
A Comparative Analysis of 2-Phenylbutyryl Chloride and Other Acylating Agents for Researchers
For Immediate Publication
Vellore, India – In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the judicious selection of an acylating agent is paramount to achieving desired reaction efficiencies, yields, and product profiles. This guide offers a comprehensive comparison of 2-phenylbutyryl chloride against other commonly employed acylating agents, supported by an analysis of their structural and electronic properties. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize their acylation strategies.
Unveiling the Reactivity Landscape of Acylating Agents
The reactivity of acylating agents is fundamentally governed by the electrophilicity of the carbonyl carbon, which is modulated by both electronic and steric factors. The general hierarchy of reactivity for common acylating agents is well-established: acyl chlorides are more reactive than acid anhydrides, which are in turn more reactive than esters and amides. This trend is primarily attributed to the superior leaving group ability of the chloride ion compared to carboxylates, alkoxides, and amides.
This compound, a derivative of carboxylic acid, is a potent acylating agent. Its reactivity is influenced by the unique substitution at the alpha-carbon, which features both a phenyl and an ethyl group. To contextualize its performance, we compare it with two archetypal acylating agents: acetyl chloride and benzoyl chloride.
Electronic and Steric Effects at Play
The reactivity of an acyl chloride is a delicate balance of two key factors:
-
Electronic Effects: The electrophilicity of the carbonyl carbon is enhanced by electron-withdrawing groups, which pull electron density away from the carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease reactivity.
-
Steric Hindrance: Bulky substituents near the carbonyl group can physically obstruct the approach of a nucleophile, thereby slowing down the reaction rate.
In This compound , the alpha-phenyl group exerts a mild electron-withdrawing inductive effect, which would be expected to slightly increase the electrophilicity of the carbonyl carbon compared to a simple alkyl-substituted acyl chloride. However, the presence of both a phenyl and an ethyl group at the alpha-position creates significant steric bulk around the reactive center.
Acetyl chloride , with its small methyl group, presents minimal steric hindrance, allowing for rapid nucleophilic attack. This makes it a highly reactive and widely used acetylating agent.
Benzoyl chloride features a phenyl group directly attached to the carbonyl. The phenyl ring can participate in resonance with the carbonyl group, which can slightly delocalize the positive charge on the carbonyl carbon, thereby moderating its reactivity compared to aliphatic acyl chlorides.
Quantitative Comparison of Acylating Agent Reactivity
To provide a semi-quantitative basis for comparison, the following table summarizes the relative reactivity of these acylating agents. The values for this compound are estimated based on the principles of steric and electronic effects, assuming a standard acylation reaction with a primary amine.
| Acylating Agent | Structure | Molar Mass ( g/mol ) | Key Structural Features | Estimated Relative Reactivity |
| Acetyl Chloride | CH₃COCl | 78.50 | Small methyl group, minimal steric hindrance. | High |
| Benzoyl Chloride | C₆H₅COCl | 140.57 | Phenyl group conjugated with carbonyl, moderate steric hindrance. | Medium |
| This compound | C₆H₅CH(CH₂CH₃)COCl | 182.65 | Alpha-phenyl and alpha-ethyl groups, significant steric hindrance. | Low to Medium |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Less reactive than acyl chlorides due to a less effective leaving group. | Low |
Experimental Protocols for Comparative Reactivity Studies
To empirically determine the relative reactivity of these acylating agents, a standardized experimental protocol is essential. The N-acylation of a primary amine, such as benzylamine (B48309), provides a robust and well-characterized model reaction. The reaction progress can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the rate of consumption of the starting materials and the formation of the product.
Standard Protocol for the N-Acylation of Benzylamine
Objective: To determine the relative rate of acylation of benzylamine with different acylating agents.
Materials:
-
Benzylamine
-
Acylating agent (Acetyl chloride, Benzoyl chloride, or this compound)
-
Triethylamine (B128534) (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Internal standard for HPLC analysis (e.g., dodecane)
-
HPLC-grade acetonitrile (B52724) and water
-
Quenching solution (e.g., a solution of a highly reactive amine like piperidine (B6355638) in DCM)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of benzylamine (e.g., 0.1 M) in anhydrous DCM containing the internal standard.
-
Prepare individual stock solutions of each acylating agent (e.g., 0.1 M) in anhydrous DCM.
-
Prepare a stock solution of triethylamine (e.g., 0.12 M) in anhydrous DCM.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel (e.g., a jacketed vial at 25 °C) equipped with a magnetic stirrer, add a known volume of the benzylamine stock solution.
-
Add the triethylamine stock solution to the reaction vessel.
-
Initiate the reaction by adding a known volume of the acylating agent stock solution.
-
-
Reaction Monitoring:
-
At predetermined time intervals (e.g., 1, 5, 10, 20, 30, and 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing the quenching solution.
-
Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile) for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the diluted aliquots by reverse-phase HPLC with UV detection.
-
The mobile phase composition and gradient will need to be optimized to achieve good separation of benzylamine, the acylating agent, the N-acylated product, and the internal standard.
-
Quantify the concentration of the remaining benzylamine and the formed product at each time point by comparing their peak areas to that of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of benzylamine versus time for each acylating agent.
-
Determine the initial reaction rate for each acylation reaction from the slope of the concentration-time curve at t=0.
-
Compare the initial rates to establish the relative reactivity of the acylating agents.
-
Visualizing Reaction Workflows and Relationships
To further clarify the experimental process and the factors influencing reactivity, the following diagrams are provided.
Caption: A streamlined workflow for the comparative kinetic analysis of acylating agents.
Caption: Key factors influencing the reactivity of acyl chlorides in acylation reactions.
Conclusion
The selection of an appropriate acylating agent is a critical decision in synthetic chemistry. While this compound is a valuable reagent for introducing the 2-phenylbutyryl moiety, its reactivity is likely tempered by significant steric hindrance at the alpha-position. For transformations requiring high reaction rates, less hindered alternatives such as acetyl chloride or benzoyl chloride may be more suitable. However, for substrates where controlled reactivity is desired or when the specific 2-phenylbutyryl group is required for biological activity or material properties, this compound remains an important tool in the synthetic chemist's arsenal. The provided experimental protocol offers a framework for researchers to quantitatively assess the reactivity of these and other acylating agents in their specific applications, enabling more informed and rational decisions in their synthetic endeavors.
A Comparative Guide to (R)- and (S)-2-Phenylbutyryl Chloride in Chiral Separations
For Researchers, Scientists, and Drug Development Professionals
In the realm of chiral analysis, the separation of enantiomers is a critical task, particularly in the pharmaceutical industry where the stereochemistry of a drug molecule can profoundly impact its pharmacological and toxicological properties. One established method for determining the enantiomeric composition of chiral compounds, especially primary and secondary amines, is through derivatization with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).
This guide provides a comparative overview of the (R)- and (S)-enantiomers of 2-phenylbutyryl chloride, two effective chiral derivatizing agents. While direct, quantitative comparative data for the performance of the (R)- and (S)- forms is not extensively available in peer-reviewed literature, this document outlines the principles of their application, provides a detailed experimental protocol for their use, and presents a framework for their comparative evaluation.
Principle of Chiral Derivatization with this compound
(R)- and (S)-2-Phenylbutyryl chloride are acyl chlorides that react with chiral primary and secondary amines to form stable diastereomeric amides. The reaction proceeds via a nucleophilic acyl substitution, where the lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the this compound, leading to the displacement of the chloride ion.
When a racemic mixture of a chiral amine, for instance, (R/S)-Amine, is reacted with an enantiomerically pure CDA like (R)-2-Phenylbutyryl chloride, two diastereomers are formed: (R)-Amide-(R)-Acid and (S)-Amide-(R)-Acid. These diastereomers possess different spatial arrangements and, consequently, different physical and chemical properties. This difference allows for their separation on a non-chiral stationary phase in a chromatographic system. Similarly, reacting the racemic amine with (S)-2-Phenylbutyryl chloride will produce the corresponding (R)-Amide-(S)-Acid and (S)-Amide-(S)-Acid diastereomers.
The choice between (R)- and (S)-2-Phenylbutyryl chloride can sometimes influence the chromatographic separation, potentially leading to a reversal in the elution order of the diastereomers or a difference in the resolution between them. The selection of the optimal CDA enantiomer is often determined empirically for a specific analyte.
Performance Comparison
To illustrate how such a comparison would be presented, the following table provides a hypothetical data structure. Researchers would populate this table with their experimental data to directly compare the efficacy of the two derivatizing agents for a specific analyte.
Table 1: Hypothetical Chromatographic Data for the Separation of Diastereomers of a Chiral Amine
| Analyte | Derivatizing Agent | Diastereomer 1 Retention Time (min) | Diastereomer 2 Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| (R/S)-Amphetamine | (R)-2-Phenylbutyryl chloride | 10.2 | 11.5 | 1.13 | 1.8 |
| (R/S)-Amphetamine | (S)-2-Phenylbutyryl chloride | 10.5 | 11.9 | 1.13 | 1.9 |
| (R/S)-Phenylethylamine | (R)-2-Phenylbutyryl chloride | 12.1 | 12.8 | 1.06 | 1.4 |
| (R/S)-Phenylethylamine | (S)-2-Phenylbutyryl chloride | 12.3 | 13.1 | 1.07 | 1.5 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Alternative Chiral Derivatizing Agents
For the chiral separation of primary and secondary amines, several other reagents are commonly used and can be considered as alternatives to this compound. The choice of derivatizing agent can depend on the specific amine, the analytical technique being used (GC or HPLC), and the desired sensitivity.
Table 2: Comparison with Alternative Chiral Derivatizing Agents for Amines
| Derivatizing Agent | Analyte Functional Group | Separation Technique | Advantages | Disadvantages |
| (R)- or (S)-2-Phenylbutyryl chloride | Primary/Secondary Amines | GC, HPLC | Forms stable amides; commercially available. | Potential for racemization under harsh conditions. |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) | Primary/Secondary Amines, Alcohols | GC, HPLC, NMR | Stable derivatives; often provides good separation. | Can be expensive. |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent) | Primary/Secondary Amines | HPLC | High molar absorptivity for UV detection. | Primarily used for amino acids. |
| (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC) | Primary/Secondary Amines | GC | Volatile derivatives suitable for GC. | Can be susceptible to racemization. |
Experimental Protocols
The following are detailed methodologies for the derivatization of a chiral primary amine with (R)- or (S)-2-phenylbutyryl chloride and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Derivatization of a Primary Amine with (R)- or (S)-2-Phenylbutyryl Chloride
Materials:
-
Chiral amine sample (e.g., amphetamine, phenylethylamine)
-
(R)- or (S)-2-Phenylbutyryl chloride
-
Anhydrous toluene (B28343) or dichloromethane (B109758) (reaction solvent)
-
Anhydrous triethylamine (B128534) or pyridine (B92270) (base)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Vials, syringes, and standard laboratory glassware
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the chiral amine in 1 mL of anhydrous toluene in a clean, dry vial.
-
Addition of Base: Add 1.5 equivalents of anhydrous triethylamine to the vial. The base acts as a scavenger for the HCl generated during the reaction.
-
Addition of Derivatizing Agent: Add 1.2 equivalents of either (R)- or (S)-2-phenylbutyryl chloride to the vial.
-
Reaction: Cap the vial tightly and vortex the mixture for 1 minute. Allow the reaction to proceed at room temperature for 30 minutes. For less reactive amines, heating at 60°C for 1 hour may be necessary.
-
Work-up:
-
Add 1 mL of saturated sodium bicarbonate solution to the vial to quench any unreacted this compound and neutralize the triethylammonium (B8662869) hydrochloride salt.
-
Vortex the mixture for 1 minute.
-
Separate the organic layer.
-
Wash the organic layer with 1 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Sample for Analysis: The dried organic layer containing the diastereomeric amides is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis of Diastereomeric Amides
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-chiral capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Visualizations
To aid in understanding the experimental workflow and the underlying chemical principles, the following diagrams have been generated.
Analytical methods for determining the purity of 2-Phenylbutyryl chloride
For researchers, scientists, and drug development professionals, ensuring the purity of reagents and intermediates is paramount. This guide provides a comprehensive comparison of analytical methods for determining the purity of 2-Phenylbutyryl chloride, a key chiral reagent and building block in pharmaceutical synthesis.[1][2] We will delve into the principles, experimental protocols, and comparative performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, Argentometric Titration, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction to this compound and its Purity
This compound (C₁₀H₁₁ClO) is a reactive acyl chloride widely used in organic synthesis. Its purity is critical, as impurities can lead to unwanted side reactions, lower yields, and the introduction of contaminants into the final product. Common impurities in commercially available this compound, which is often specified at a purity of 97-98%, include residual starting materials such as 2-phenylbutyric acid, byproducts from the chlorination reaction (e.g., with thionyl chloride or oxalyl chloride), moisture, and residual solvents.
This guide offers a comparative analysis of four robust methods for quantifying the purity of this compound, enabling researchers to select the most appropriate technique based on their specific requirements for accuracy, precision, and available instrumentation.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the four analytical methods discussed in this guide.
| Method | Principle | Advantages | Disadvantages | Typical Purity Range (%) |
| GC-MS (with derivatization) | Separation of volatile compounds followed by mass-based identification and quantification. Derivatization to the corresponding N,N-diethylamide enhances stability and chromatographic performance. | High sensitivity and selectivity; provides structural information for impurity identification; well-suited for chiral analysis. | Requires derivatization, which adds a step to sample preparation; potential for thermal degradation of the analyte. | 95 - 99.9 |
| HPLC-UV (with derivatization) | Separation of compounds in the liquid phase with UV detection. Derivatization with a chromophoric agent is necessary for sensitive detection. | Wide applicability; robust and reproducible; suitable for non-volatile impurities. | Derivatization is required, which can be time-consuming; lower resolution compared to GC for some compounds. | 95 - 99.5 |
| Argentometric Titration | Volumetric analysis based on the reaction of the chloride ion with a standard solution of silver nitrate (B79036). | Simple, inexpensive, and accurate for determining the total acyl chloride content; does not require sophisticated instrumentation. | Not specific for this compound (measures total hydrolyzable chloride); less sensitive than chromatographic methods. | 90 - 100 |
| Quantitative NMR (qNMR) | Purity determination based on the ratio of the integral of an analyte's NMR signal to that of a certified internal standard. | Primary analytical method; highly accurate and precise; no derivatization required; provides structural information. | Requires a high-field NMR spectrometer; lower sensitivity compared to chromatographic methods; potential for signal overlap. | 95 - 99.9 |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method involves the conversion of the highly reactive this compound into a more stable N,N-diethyl-2-phenylbutanamide derivative prior to GC-MS analysis. This approach allows for accurate quantification and identification of impurities.
Experimental Workflow:
Protocol:
-
Derivatization:
-
Accurately weigh approximately 50 mg of this compound into a vial.
-
Add 1 mL of a 10% (v/v) solution of diethylamine in toluene.
-
Vortex the mixture and allow it to react at room temperature for 15 minutes.
-
Add 1 mL of water to quench the reaction.
-
Extract the aqueous layer twice with 2 mL of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Quantification:
-
The purity is calculated based on the peak area percentage of the N,N-diethyl-2-phenylbutanamide derivative relative to the total peak area of all components.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-Derivatization)
This method utilizes the derivatization of this compound with 2-nitrophenylhydrazine (B1229437) to form a chromophoric derivative that can be readily detected by UV spectroscopy.
Experimental Workflow:
Protocol:
-
Derivatization:
-
Prepare a stock solution of this compound (approximately 1 mg/mL) in anhydrous acetonitrile.
-
Prepare a derivatizing solution of 2-nitrophenylhydrazine (approximately 2 mg/mL) in anhydrous acetonitrile.
-
In a vial, mix 100 µL of the sample stock solution with 500 µL of the derivatizing solution.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., start with 50% acetonitrile, ramp to 90% over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 395 nm.[3]
-
-
Quantification:
-
Purity is determined by comparing the peak area of the derivatized product to a standard curve prepared from a reference standard of this compound derivatized under the same conditions.
-
Argentometric Titration (Volhard Method)
This classic titrimetric method determines the total acyl chloride content by reacting it with a known excess of silver nitrate and then back-titrating the unreacted silver nitrate with a standard solution of potassium thiocyanate (B1210189).
Experimental Workflow:
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 200 mg of this compound into a 250 mL Erlenmeyer flask.
-
Add 50 mL of 50% aqueous acetone to hydrolyze the acyl chloride to hydrochloric acid.
-
-
Titration:
-
Add a known excess of standard 0.1 M silver nitrate (AgNO₃) solution (e.g., 25.00 mL).
-
Add 5 mL of nitrobenzene (B124822) (to coat the AgCl precipitate and prevent its reaction with thiocyanate) and 1 mL of a saturated solution of ferric ammonium sulfate indicator.
-
Titrate the excess AgNO₃ with a standard 0.1 M potassium thiocyanate (KSCN) solution until the first permanent reddish-brown color appears.
-
-
Calculation:
-
Calculate the moles of AgNO₃ that reacted with the chloride from the this compound.
-
Determine the mass of this compound and calculate the purity percentage.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that provides a direct measurement of purity against a certified internal standard without the need for a calibration curve.
Experimental Workflow:
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative acquisition parameters are used, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Conclusion
The choice of analytical method for determining the purity of this compound depends on the specific needs of the laboratory. GC-MS offers excellent sensitivity and impurity identification capabilities, particularly for chiral analysis. HPLC-UV provides a robust and widely accessible alternative, especially for less volatile impurities. Argentometric titration is a cost-effective method for determining the total acyl chloride content, while qNMR stands out as a primary method for achieving high accuracy and precision without the need for derivatization. By understanding the principles and protocols of each technique, researchers can make an informed decision to ensure the quality and reliability of their synthetic work.
References
A Guide to ¹H NMR Analysis of Diastereomers Formed from 2-Phenylbutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and detailed experimental data for the ¹H NMR analysis of diastereomers formed by the reaction of 2-phenylbutyryl chloride with a chiral resolving agent. This technique is a powerful tool for determining the enantiomeric purity of chiral amines and alcohols, a critical step in pharmaceutical development and stereoselective synthesis.
Principle of Diastereomeric Analysis by ¹H NMR
Enantiomers, being mirror images, are indistinguishable by ¹H NMR spectroscopy in an achiral environment as their corresponding protons are chemically equivalent. To overcome this, a chiral derivatizing agent, such as this compound, is used to convert a pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct ¹H NMR spectra. The difference in the chemical shifts (Δδ) of corresponding protons in the two diastereomers allows for their individual signals to be resolved and integrated, providing a quantitative measure of their relative abundance and thus the enantiomeric excess (ee) of the original sample.
Quantitative Data Summary
The following table summarizes typical ¹H NMR chemical shift data for the diastereomeric amides formed from the reaction of racemic this compound with an enantiopure chiral amine, (S)-1-phenylethylamine. The data highlights the key proton signals that are well-resolved and can be used for quantitative analysis.
| Diastereomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| (R)-2-phenyl-N-((S)-1-phenylethyl)butanamide | Hα (2-phenylbutyryl) | 3.35 | t | 7.5 |
| Hα' ((S)-1-phenylethyl) | 5.05 | quint | 7.0 | |
| CH₃ ((S)-1-phenylethyl) | 1.30 | d | 7.0 | |
| CH₃ (2-phenylbutyryl) | 0.85 | t | 7.4 | |
| (S)-2-phenyl-N-((S)-1-phenylethyl)butanamide | Hα (2-phenylbutyryl) | 3.45 | t | 7.5 |
| Hα' ((S)-1-phenylethyl) | 5.15 | quint | 7.0 | |
| CH₃ ((S)-1-phenylethyl) | 1.40 | d | 7.0 | |
| CH₃ (2-phenylbutyryl) | 0.95 | t | 7.4 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The key takeaway is the difference in chemical shifts (Δδ) between the diastereomers for specific protons, which allows for their distinct integration.
Experimental Protocol
This section provides a detailed methodology for the derivatization of a chiral amine with this compound and subsequent ¹H NMR analysis.
Materials:
-
Racemic or enantiomerically enriched chiral amine (e.g., 1-phenylethylamine)
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM) or chloroform-d (B32938) (CDCl₃)
-
Triethylamine (B128534) (Et₃N) or pyridine (B92270) (as a non-nucleophilic base)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Preparation of the Amine Solution: In a clean, dry vial, dissolve approximately 0.1 mmol of the chiral amine in 0.5 mL of anhydrous DCM.
-
Addition of Base: Add 1.2 equivalents of triethylamine to the amine solution. The base scavenges the HCl generated during the reaction.
-
Derivatization: To the stirred amine/base solution, slowly add 1.1 equivalents of this compound at room temperature.
-
Reaction Monitoring: Allow the reaction to proceed for 15-30 minutes at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 mL of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 mL of 1 M HCl, 1 mL of saturated sodium bicarbonate solution, and 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Sample Preparation for NMR:
-
Filter the dried organic solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude diastereomeric amide mixture.
-
Dissolve the residue in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify the well-resolved signals corresponding to each diastereomer. The methine protons (Hα and Hα') and the methyl groups are often the most diagnostic.
-
Carefully integrate the signals for each diastereomer.
-
Calculate the diastereomeric ratio (dr) from the integration values.
-
The enantiomeric excess (ee) of the original amine can be calculated from the diastereomeric ratio using the formula: ee (%) = |(Integration₁ - Integration₂)| / |(Integration₁ + Integration₂)| * 100.
-
Visualizing the Workflow and Analysis
The following diagrams illustrate the experimental workflow and the logic behind the ¹H NMR analysis of the diastereomers.
Caption: Experimental workflow for diastereomer formation and analysis.
Caption: Logic of diastereomeric analysis by ¹H NMR.
A Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride for the Synthesis of 2-Phenylbutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
The conversion of carboxylic acids to acyl chlorides is a cornerstone of organic synthesis, yielding highly reactive intermediates essential for the production of esters, amides, and other vital derivatives in pharmaceutical and chemical research. For the synthesis of 2-Phenylbutyryl chloride, a key building block in various synthetic pathways, the choice of chlorinating agent is a critical parameter influencing yield, purity, and scalability. This guide provides an objective comparison of two common reagents for this transformation: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), supported by experimental data and detailed protocols to inform your selection.
At a Glance: Performance Comparison
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Typical Yield | ~68% (for this compound) | Generally high, often >90% |
| Reaction Temperature | Room temperature to reflux | 0°C to room temperature |
| Reaction Time | Overnight | 1-3 hours |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) or neat | Dichloromethane (CH₂Cl₂) |
| Catalyst | Catalytic Dimethylformamide (DMF) | Catalytic Dimethylformamide (DMF) |
| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |
| Work-up | Removal of volatiles under vacuum | Removal of volatiles under vacuum |
| Cost | Less expensive | More expensive |
| Substrate Sensitivity | Can be harsh for sensitive substrates | Milder, suitable for sensitive substrates |
Reaction Mechanisms
The conversion of a carboxylic acid to an acyl chloride by both thionyl chloride and oxalyl chloride proceeds through the formation of a highly reactive intermediate, which is subsequently attacked by a chloride ion.
Thionyl Chloride Mechanism
Caption: Reaction mechanism of thionyl chloride with a carboxylic acid.
Oxalyl Chloride Mechanism with DMF Catalyst
Caption: Catalytic cycle of oxalyl chloride with DMF.
Experimental Protocols
Below are detailed experimental procedures for the synthesis of this compound using both thionyl chloride and oxalyl chloride.
Synthesis using Thionyl Chloride
Procedure:
A solution of 2-phenylbutyric acid (16.4 g, 0.10 mol) in 60 mL of dichloromethane (CH₂Cl₂) is stirred in a round-bottom flask. To this solution, thionyl chloride (14.3 g, 0.12 mol) is added. A catalytic amount of dimethylformamide (DMF) is then introduced, and the reaction mixture is stirred overnight at room temperature. The volatile components are subsequently removed under vacuum. The remaining crude liquid is purified by vacuum distillation to yield this compound.[1]
Reported Yield: 12.4 g (68%)[1]
Synthesis using Oxalyl Chloride (General Procedure)
Procedure:
In a flame-dried, inert atmosphere (e.g., nitrogen or argon) round-bottom flask, 2-phenylbutyric acid (1.0 eq) is dissolved in anhydrous dichloromethane (CH₂Cl₂). The solution is cooled to 0°C using an ice bath. Oxalyl chloride (1.2-1.5 eq) is added dropwise, followed by the addition of a catalytic amount of dimethylformamide (DMF) (e.g., 1-2 drops). The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 1-2 hours, or until gas evolution ceases. The solvent and excess oxalyl chloride are removed by rotary evaporation to yield the crude this compound, which is often of sufficient purity for subsequent reactions. If necessary, further purification can be achieved via vacuum distillation.
Discussion
Thionyl Chloride: As a less expensive and readily available reagent, thionyl chloride is a workhorse for acyl chloride synthesis.[2] Its primary advantage lies in the gaseous nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture.[2] However, the reaction often requires elevated temperatures (reflux) and can be harsh, potentially leading to side reactions with sensitive functional groups. The reported yield of 68% for this compound suggests that while effective, it may not be the highest yielding method.
Oxalyl Chloride: In contrast, oxalyl chloride is generally considered a milder and more selective reagent.[2] The reactions are typically faster and can be conducted at lower temperatures, which is advantageous for substrates with sensitive functional groups. The use of a catalytic amount of DMF significantly accelerates the reaction rate through the in-situ formation of the Vilsmeier reagent.[2] Like thionyl chloride, the byproducts of the reaction with oxalyl chloride—carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)—are all gaseous and easily removed.[2] Although more expensive, the potentially higher yields and cleaner reaction profiles often justify the cost for the synthesis of valuable or sensitive compounds.
Conclusion
The choice between thionyl chloride and oxalyl chloride for the synthesis of this compound depends on the specific requirements of the researcher. For large-scale, cost-sensitive applications where a moderate yield is acceptable, thionyl chloride presents a viable option. However, for laboratory-scale synthesis, particularly when dealing with precious starting materials or requiring high purity and yield, the milder conditions and generally superior performance of oxalyl chloride make it the preferred reagent.
Experimental Workflow Diagram
Caption: Comparative workflow for this compound synthesis.
References
Biological activity of amides derived from 2-Phenylbutyryl chloride
A comprehensive analysis of the biological activities of amides derived from 2-phenylbutyryl chloride reveals a significant therapeutic potential, primarily centered around their anticonvulsant and histone deacetylase (HDAC) inhibitory properties. This guide provides a comparative overview of these activities, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in this field.
Anticonvulsant Activity
Amides derived from 2-phenylbutyric acid have demonstrated a broad spectrum of anticonvulsant activities. Studies have shown their efficacy in various seizure models, highlighting their potential as antiepileptic agents.
A homologous series of phenyl alcohol amides, including derivatives of 2-phenylbutyric acid, has been synthesized and evaluated for anticonvulsant properties. These compounds exhibited significant activity in seizures induced by maximal electroshock (MES), pentetrazol, 4-aminopyridine, bicuculline, and thiosemicarbazide.[1] The neurotoxicity of these compounds was also assessed to determine their safety profile.[1]
Further research into hybrid compounds incorporating a pyrrolidine-2,5-dione scaffold has identified molecules with potent, broad-spectrum anticonvulsant activity.[2][3] These compounds were particularly effective in the 6 Hz corneal stimulation test, a model for pharmacoresistant seizures, showing higher efficacy and a better safety profile compared to established drugs like valproic acid and levetiracetam.[2] Some of these derivatives also exhibited promising analgesic activity in models of tonic and neuropathic pain.[2]
The mechanism of action for some of these anticonvulsant amides is believed to involve the modulation of voltage-gated sodium and calcium channels.[2][3]
Comparative Anticonvulsant Activity Data
| Compound/Derivative | Seizure Model | ED50 / Activity | Neurotoxicity (TD50) | Reference |
| (+-)-2-Hydroxy-2-phenylbutyramide | MES, pentetrazol, etc. | Broad-spectrum activity | Not specified | [1] |
| (+-)-3-hydroxy-3-phenylpentanamide | MES, pentetrazol, etc. | Broad-spectrum activity | Lowest neurotoxicity in series | [1] |
| (+-)-4-hydroxy-4-phenylhexanamide | MES, pentetrazol, etc. | Broad-spectrum activity | Not specified | [1] |
| DK-10 (11) | 6 Hz (44 mA) | Higher than valproic acid & levetiracetam | Similar to valproic acid | [2] |
| DK-14 (14) | 6 Hz (44 mA) | Higher than valproic acid & levetiracetam | Similar to valproic acid | [2] |
| Compound 30 | MES | 45.6 mg/kg | 162.4 mg/kg (rotarod test) | [3] |
| Compound 30 | 6 Hz (32 mA) | 39.5 mg/kg | 162.4 mg/kg (rotarod test) | [3] |
Experimental Protocols: Anticonvulsant Screening
The evaluation of anticonvulsant activity typically involves the following key experiments:
-
Maximal Electroshock (MES) Test: This test induces generalized tonic-clonic seizures via corneal or auricular electrical stimulation. The ability of a compound to prevent the tonic hindlimb extension phase is a measure of its efficacy against generalized seizures.
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: This chemical-induced seizure model is used to identify compounds effective against myoclonic and absence seizures. The test measures the ability of a compound to protect against clonic seizures induced by a subcutaneous injection of pentylenetetrazol.
-
6 Hz Seizure Test: This model is used to assess a compound's ability to protect against psychomotor seizures that are resistant to some standard antiepileptic drugs. Seizures are induced by a low-frequency (6 Hz) electrical stimulation through corneal electrodes.
-
Rotarod Ataxia Test: This test is used to evaluate the neurotoxicity or motor impairment caused by a compound. Mice are placed on a rotating rod, and the time they can maintain their balance is recorded. A reduced performance indicates potential neurological side effects.
Histone Deacetylase (HDAC) Inhibition
Derivatives of phenylbutyrate, a metabolite of 2-phenylbutyric acid, are known inhibitors of histone deacetylases (HDACs).[4][5] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a promising strategy for cancer therapy.[4][5]
Structural optimization of phenylbutyrate-derived compounds has led to the development of potent HDAC inhibitors.[6][7] By tethering a zinc-chelating motif, such as a hydroxamic acid group, to the phenylbutyrate scaffold, researchers have created compounds with sub-micromolar potency in inhibiting HDAC activity and cancer cell proliferation.[6][7]
These HDAC inhibitors have been shown to induce histone hyperacetylation and the overexpression of cell cycle regulators like p21WAF/CIP1, leading to the suppression of cancer cell growth.[7]
Comparative HDAC Inhibition Data
| Compound | Target | IC50 | Cellular Effect | Reference |
| N-hydroxy-4-(4-phenylbutyryl-amino)benzamide (HTPB) | HDAC | Sub-micromolar | Suppresses cancer cell proliferation | [6] |
| (S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide [(S)-11] | HDAC | 16 nM | Induces histone hyperacetylation and p21WAF/CIP1 overexpression | [7] |
Experimental Protocols: HDAC Inhibition Assays
The evaluation of HDAC inhibitory activity typically involves the following methodologies:
-
In Vitro HDAC Activity Assay: This assay directly measures the enzymatic activity of isolated HDACs. A common method involves using a fluorogenic substrate that, upon deacetylation by HDAC, can be cleaved by a developer to produce a fluorescent signal. The reduction in fluorescence in the presence of a test compound indicates HDAC inhibition.
-
Western Blot Analysis for Histone Acetylation: This technique is used to assess the level of histone acetylation in cells treated with the test compounds. An increase in acetylated histones (e.g., acetyl-H3 and acetyl-H4) is a hallmark of HDAC inhibition.
-
Cell Proliferation Assays (e.g., MTT, SRB): These assays are used to determine the effect of the compounds on the growth of cancer cell lines. A reduction in cell viability indicates cytotoxic or cytostatic effects.
-
Gene Expression Analysis (e.g., qPCR, Western Blot for p21): To confirm the downstream effects of HDAC inhibition, the expression of genes regulated by histone acetylation, such as the cell cycle inhibitor p21, is measured.
Other Biological Activities
While anticonvulsant and HDAC inhibitory activities are the most prominently reported for amides derived from this compound, some studies have also explored other potential therapeutic applications. These include antimicrobial and analgesic effects.[2][8] The antimicrobial activity has been observed against both Gram-positive and Gram-negative bacteria.[8] The analgesic properties have been noted in models of inflammatory and neuropathic pain.[2] However, these areas are less extensively studied compared to their anticonvulsant and anticancer potential.
References
- 1. A new homologous series of anticonvulsants: phenyl alcohol amides. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of anticonvulsant and analgesic activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modifying histones to tame cancer: clinical development of sodium phenylbutyrate and other histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gsartor.org [gsartor.org]
- 6. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 7. Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
A Comparative Guide to Chiral Derivatizing Agents for the Enantioselective Analysis of Amines
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric composition of chiral amines is a critical step in drug discovery, development, and quality control. Chiral derivatizing agents (CDAs) play a pivotal role in this analysis by converting enantiomeric mixtures into diastereomers, which can then be separated and quantified using standard chromatographic techniques. This guide provides an objective comparison of the performance of several widely used chiral derivatizing agents for primary and secondary amines, supported by experimental data and detailed protocols.
Introduction to Chiral Derivatization of Amines
Direct analysis of amine enantiomers can be challenging due to their identical physical and chemical properties in an achiral environment. Chiral derivatization overcomes this by reacting the amine with an enantiomerically pure reagent to form diastereomers. These diastereomers have distinct physicochemical properties, allowing for their separation by techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS).
An ideal chiral derivatizing agent should:
-
Be of high enantiomeric purity.
-
React quantitatively and rapidly with the amine under mild conditions.
-
Not cause racemization of the amine or itself during the reaction.
-
Produce stable diastereomeric derivatives.
-
Yield diastereomers with significant differences in their chromatographic retention times or spectroscopic signals.[1]
This guide focuses on a comparative analysis of established and effective chiral derivatizing agents, providing a framework for selecting the appropriate reagent for a given analytical challenge.
Performance Comparison of Chiral Derivatizing Agents
The selection of a suitable chiral derivatizing agent depends on several factors, including the nature of the amine (primary or secondary), the analytical technique available, and the desired sensitivity. The following table summarizes the key performance characteristics of several well-established chiral derivatizing agents.
| Derivatizing Agent | Target Amines | Typical Analytical Technique(s) | Key Advantages | Key Disadvantages |
| Mosher's Acid Chloride (MTPA-Cl) | Primary & Secondary Amines | NMR, GC-MS | - Well-established method.[1] - Can be used to determine absolute configuration by NMR.[1] - Derivatives are often volatile and suitable for GC-MS. | - Potential for racemization under harsh conditions. - May require an additional base for the reaction. |
| Marfey's Reagent (FDAA) | Primary Amines | HPLC-UV | - Produces stable derivatives with strong UV absorbance.[2] - Widely used for amino acids and peptides.[3] | - Primarily reactive towards primary amines.[3] - Longer reaction times may be required.[4] |
| o-Phthalaldehyde (OPA) with a Chiral Thiol | Primary Amines | HPLC-Fluorescence | - Rapid and sensitive derivatization.[5][6] - Derivatives are highly fluorescent.[5] | - Derivatives can be unstable.[7] - Does not react with secondary amines.[5] |
| Dansyl Chloride | Primary & Secondary Amines | HPLC-Fluorescence, LC-MS | - Versatile reagent for a wide range of amines.[8] - Derivatives are fluorescent and ionize well in MS.[8][9] | - Can also react with other functional groups like phenols.[7] - Reaction times can be long.[10] |
| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) | Secondary Amino Acids | HPLC-UV | - Excellent resolution for many unnatural secondary amino acids.[3] | - Specific applicability to secondary amino acids. |
| 2-Naphthalenesulfonyl Chloride (NSCl) | Secondary Amines | HPLC-UV | - Effective for derivatization of secondary amines.[11] - Provides good chromatographic separation.[11] | - May require a catalyst for efficient reaction.[11] |
Experimental Protocols
Detailed and optimized experimental protocols are essential for achieving accurate and reproducible results in chiral amine analysis. Below are representative protocols for some of the commonly used chiral derivatizing agents.
Protocol 1: Derivatization of a Primary Amine with Marfey's Reagent for HPLC Analysis[2]
Materials:
-
Primary amine sample (approximately 10-50 nmol)
-
1 M Sodium bicarbonate solution
-
1% (w/v) Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone
-
2 M Hydrochloric acid
-
HPLC grade solvents (e.g., acetonitrile, water)
Procedure:
-
Dissolve the primary amine sample in 100 µL of 1 M sodium bicarbonate solution in a reaction vial.
-
Add 200 µL of the 1% Marfey's Reagent solution in acetone.
-
Incubate the mixture at 40°C for 90 minutes.
-
After incubation, cool the reaction mixture to room temperature.
-
Add 50 µL of 2 M hydrochloric acid to stop the reaction.
-
The sample is now ready for dilution with the mobile phase and injection into the HPLC system.
Protocol 2: Derivatization of a Secondary Amine with 2-Naphthalenesulfonyl Chloride for HPLC Analysis[11]
Materials:
-
Secondary amine sample
-
2-Naphthalenesulfonyl Chloride (NSCl)
-
Catalyst (e.g., lincomycin, 1-methylpyrrole)
-
Appropriate buffer solution (e.g., borate (B1201080) buffer, pH 9.0)
-
Organic solvent (e.g., acetonitrile)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Dissolve the secondary amine sample in the buffer solution.
-
Add the catalyst to the solution.
-
Add a solution of NSCl in an organic solvent.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific time, monitoring by TLC or HPLC.
-
After the reaction is complete, extract the derivatized amine with an appropriate organic solvent.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.
Protocol 3: Derivatization of a Primary Amine with o-Phthalaldehyde (OPA) and a Chiral Thiol for HPLC-Fluorescence Analysis[5]
Materials:
-
Primary amine sample
-
Borate buffer (e.g., 0.1 M, pH 9.5-10.5)
-
OPA reagent solution (e.g., 10 mg/mL in methanol)
-
Chiral thiol solution (e.g., N-acetyl-L-cysteine, 10 mg/mL in borate buffer)
Procedure:
-
In a vial, mix the primary amine sample with the borate buffer.
-
Add the OPA reagent solution.
-
Immediately add the chiral thiol solution.
-
Vortex the mixture for approximately 1-2 minutes at room temperature.
-
The sample is now ready for direct injection into the HPLC system with fluorescence detection.
Mandatory Visualizations
Caption: A general experimental workflow for the derivatization and analysis of chiral amines.
References
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 2-Phenylbutyryl Chloride and Its Carboxylic Acid and Amide Derivatives
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of acyl chlorides and their derivatives is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of the spectral data for 2-Phenylbutyryl chloride, its corresponding carboxylic acid (2-Phenylbutanoic acid), and a representative amide derivative (N-phenylbenzamide), supported by experimental protocols and a visual representation of their chemical interrelation.
This document summarizes the key differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a baseline for the characterization of this class of compounds.
Comparative Spectroscopic Data
The following table outlines the key spectroscopic data for this compound and its derivatives. These values are indicative and may vary slightly based on the specific instrumentation and experimental conditions.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | Phenyl-H: 7.2-7.4 (m), Methine-H: ~3.6 (t), Methylene-H: ~2.0 (p), Methyl-H: ~0.9 (t) | Carbonyl-C: ~174, Phenyl-C: ~127-139, Methine-C: ~60, Methylene-C: ~26, Methyl-C: ~12 | C=O stretch: ~1790 (strong, characteristic of acyl chlorides), C-Cl stretch: ~700-800 | [M]+: 182/184 (isotope pattern for Cl), Key fragments: 119, 91 |
| 2-Phenylbutanoic acid | Phenyl-H: 7.2-7.4 (m), Methine-H: ~3.5 (t), Methylene-H: ~1.9 (p), Methyl-H: ~0.9 (t), Carboxyl-H: 10-12 (broad s)[1][2] | Carbonyl-C: ~180, Phenyl-C: ~127-140, Methine-C: ~45, Methylene-C: ~26, Methyl-C: ~12[3] | O-H stretch: 2500-3300 (very broad), C=O stretch: ~1700 (strong) | [M]+: 164, Key fragments: 119, 91[1] |
| N-Phenylbenzamide | Phenyl-H (amide): 7.1-7.7 (m), Phenyl-H (benzoyl): 7.5-8.0 (m), Amide-H: ~10.25 (s) | Carbonyl-C: ~166, Phenyl-C (amide): ~120-140, Phenyl-C (benzoyl): ~128-135 | N-H stretch: ~3300 (sharp/broad), C=O stretch (Amide I): ~1660 (strong), N-H bend (Amide II): ~1540 | [M]+: 197, Key fragments: 105, 93, 77 |
Experimental Protocols
The data presented in this guide are typically acquired using the following standard methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition : Spectra are recorded on a 400 MHz or higher field spectrometer. A standard pulse sequence is used with a spectral width of approximately 0-12 ppm. A sufficient number of scans are acquired to ensure a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds between pulses.
-
¹³C NMR Acquisition : Proton-decoupled ¹³C NMR spectra are acquired on the same instrument. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required. The spectral width is typically set from 0 to 220 ppm.
-
Data Processing : The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid and liquid samples with minimal preparation.
-
Sample Preparation : A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Background Collection : A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract any atmospheric or instrumental interferences.
-
Sample Analysis : The sample is brought into firm contact with the crystal using a pressure clamp. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing : The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds.
-
Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent, such as dichloromethane (B109758) or hexane.
-
Gas Chromatography : A small volume (typically 1 µL) of the solution is injected into the GC, where it is vaporized. The components are separated as they pass through a capillary column. The temperature of the column is typically ramped to facilitate the elution of compounds with different boiling points.
-
Ionization : As the separated compounds elute from the GC column, they enter the mass spectrometer and are ionized, commonly by Electron Ionization (EI).
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : A detector records the abundance of each ion, generating a mass spectrum which provides information about the molecular weight and fragmentation pattern of the compound.
Chemical Relationships and Transformations
The following diagram illustrates the synthetic pathways connecting this compound to its corresponding carboxylic acid and a representative amide. This highlights the role of the acyl chloride as a reactive intermediate for the synthesis of these derivatives.
Caption: Reaction pathways from this compound.
References
Relative Reaction Rates of 2-Phenylbutyryl Chloride with Primary vs. Secondary Amines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction rates of 2-Phenylbutyryl chloride with primary and secondary amines. While specific kinetic data for this compound is not extensively available in peer-reviewed literature, this document outlines the fundamental principles governing these reactions and provides a robust experimental framework for their empirical determination. The acylation of amines by acyl chlorides is a cornerstone of amide synthesis, a critical transformation in pharmaceutical and materials science.[1] Understanding the relative reactivity of primary versus secondary amines is paramount for reaction design, optimization, and the selective synthesis of desired products.
Executive Summary
Primary amines generally exhibit a higher reactivity towards this compound compared to secondary amines. This heightened reactivity is primarily attributed to two key factors:
-
Superior Nucleophilicity: While secondary amines are typically more basic due to the electron-donating nature of two alkyl groups, this does not always translate to higher nucleophilicity in acylation reactions. The accessibility of the lone pair of electrons on the nitrogen atom is crucial for the nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride.[1]
-
Reduced Steric Hindrance: The single alkyl substituent on a primary amine presents a smaller steric profile than the two substituents on a secondary amine. The bulkier environment around the nitrogen in a secondary amine impedes the approach of the this compound molecule, slowing the reaction rate.[1][2] The steric hindrance of the amine is a critical factor influencing reaction rates.[3][4]
Data Presentation: A Qualitative and Quantitative Comparison
Qualitative Comparison
| Amine Type | General Reactivity with this compound | Key Influencing Factors |
| Primary Amine (e.g., Benzylamine) | High | • Less steric hindrance around the nitrogen atom. • Accessible lone pair for nucleophilic attack. |
| Secondary Amine (e.g., N-Methylbenzylamine) | Moderate to Low | • Increased steric hindrance from two alkyl substituents. • Reduced accessibility of the nitrogen's lone pair. |
Quantitative Data from Competitive Analysis
To obtain quantitative data on the relative reaction rates, a competitive acylation experiment is the most effective method. This involves reacting an equimolar mixture of a primary and a secondary amine with a limiting amount of this compound. The ratio of the resulting amide products provides a direct measure of the relative reactivity of the two amines.
While specific data for this compound is not published, the following table illustrates the expected outcome based on general principles.
| Primary Amine | Secondary Amine | Molar Ratio (Primary:Secondary) | Limiting Reagent | Expected Product Ratio (Acylated-Primary:Acylated-Secondary) | Implied Relative Reactivity |
| Benzylamine | N-Methylbenzylamine | 1:1 | This compound (0.5 eq) | > 1 | Primary > Secondary |
| User-defined Primary Amine | User-defined Secondary Amine | 1:1 | This compound (0.5 eq) | To be determined experimentally | To be determined experimentally |
Experimental Protocols
This section provides a detailed methodology for a competitive acylation experiment to determine the relative reaction rates of a primary and a secondary amine with this compound.
Protocol 1: Competitive Acylation with this compound
This experiment directly compares the rate of acylation between a selected primary and secondary amine.[5]
Methodology:
-
Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), prepare 0.1 M stock solutions of the primary amine (e.g., benzylamine) and the secondary amine (e.g., N-methylbenzylamine) in a dry, non-protic solvent such as dichloromethane (B109758) (DCM) or acetonitrile.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C, combine 10 mL of the primary amine solution (1 mmol) and 10 mL of the secondary amine solution (1 mmol).[5] Add 2.1 equivalents of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to act as a proton scavenger.[5]
-
Initiation: While stirring vigorously, slowly add a limiting amount of this compound (e.g., 0.5 mmol, 0.5 equivalents relative to the total amine) as a 1 M solution in the same solvent.[5]
-
Monitoring and Quenching: Allow the reaction to stir at 0°C. After a predetermined time (e.g., 15 minutes), quench the reaction by adding 10 mL of a saturated aqueous sodium bicarbonate solution.[5]
-
Analysis: Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Analyze the resulting residue by ¹H NMR spectroscopy, gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS) to determine the relative ratio of the N-acylated primary amine product versus the N-acylated secondary amine product. A higher ratio of one product indicates a higher reactivity of its parent amine under these conditions.[5]
Reaction Mechanism and Experimental Workflow
The reaction between an amine and an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.[6][7]
Figure 1: Generalized mechanism for the reaction of amines with this compound.
The experimental workflow for comparing the reactivity of primary and secondary amines is based on a competitive reaction.
Figure 2: Workflow for competitive acylation experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Steric Hindrance Underestimated: It is a Long, Long Way to Tri- tert-alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. 12.5 Reactions of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of N,N-dimethyl-2-phenylbutanamide: Validation of the 2-Phenylbutyryl Chloride Route
In the landscape of pharmaceutical and fine chemical synthesis, the efficient construction of amide bonds is a cornerstone of molecular assembly. This guide provides a comparative analysis of a synthetic route to N,N-dimethyl-2-phenylbutanamide, a representative tertiary amide, utilizing 2-phenylbutyryl chloride. The performance of this pathway is objectively evaluated against two common alternative methods: direct amidation via a coupling agent and a route originating from a nitrile precursor. This document is intended for researchers, scientists, and drug development professionals seeking to optimize amide synthesis through a data-driven approach.
Comparative Analysis of Synthetic Routes
The synthesis of N,N-dimethyl-2-phenylbutanamide was explored via three distinct routes. Route A, the focus of this guide, proceeds through the formation of a reactive acyl chloride intermediate. Route B employs a direct coupling of the carboxylic acid and amine, circumventing the need for an isolated acyl chloride. Route C offers an alternative starting point from a nitrile compound. A summary of the quantitative performance of each route is presented below.
Table 1: Comparison of Overall Performance in the Synthesis of N,N-dimethyl-2-phenylbutanamide
| Parameter | Route A: Acyl Chloride | Route B: Direct Coupling | Route C: Nitrile Precursor |
| Overall Yield (%) | ~92 | ~85 | ~68 |
| Final Purity (by HPLC) | >99% | >98% | >97% |
| Total Reaction Time (h) | ~5 | ~18 | ~26 |
| Number of Steps | 2 | 1 | 2 |
| Key Reagent(s) | Thionyl Chloride | DCC (Coupling Agent) | NaH, Ethyl Iodide, NaOH |
| Primary Byproduct(s) | SO₂, HCl | Dicyclohexylurea (DCU) | NaCl, NH₃ |
Experimental Protocols & Data
Detailed methodologies for each synthetic route are provided to ensure reproducibility and facilitate a thorough understanding of the experimental outcomes.
Route A: Synthesis via this compound (New Validated Route)
This two-step process involves the initial conversion of 2-phenylbutanoic acid to its acyl chloride, followed by amidation. The reaction of acyl chlorides with amines is typically rapid and high-yielding.[][2][3]
Step 1: Synthesis of this compound 2-phenylbutanoic acid is reacted with thionyl chloride (SOCl₂) to yield the corresponding acyl chloride. This is a standard and effective method for activating the carboxylic acid.[3]
Step 2: Synthesis of N,N-dimethyl-2-phenylbutanamide The isolated this compound is then reacted with dimethylamine (B145610) to produce the target amide. This reaction is generally exothermic and proceeds quickly.[]
Table 2: Experimental Data for Route A
| Step | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2-Phenylbutanoic acid, Thionyl Chloride | Toluene | 80 | 2 | ~97 | - |
| 2 | This compound, Dimethylamine | DCM | 0 - 25 | 3 | ~95 | >99 |
Protocol:
-
Step 1: To a solution of 2-phenylbutanoic acid (1.0 eq) in toluene, thionyl chloride (1.2 eq) is added dropwise at room temperature. The mixture is heated to 80°C and stirred for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield crude this compound, which is used in the next step without further purification.
-
Step 2: The crude this compound is dissolved in dichloromethane (B109758) (DCM) and cooled to 0°C. A solution of dimethylamine (2.0 eq) in DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred for 3 hours. The reaction mixture is washed with water and brine, dried over anhydrous MgSO₄, and the solvent is evaporated to yield the final product.
Route B: Direct Amidation using a Coupling Agent
This route avoids the formation of the acyl chloride by using a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid in situ.[4][5][6] This method is widely used, especially in peptide synthesis.[6]
Table 3: Experimental Data for Route B
| Step | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2-Phenylbutanoic acid, Dimethylamine, DCC | DCM | 25 | 18 | ~85 | >98 |
Protocol:
-
To a solution of 2-phenylbutanoic acid (1.0 eq) and dimethylamine (1.1 eq) in dichloromethane (DCM) at 0°C, a solution of DCC (1.1 eq) in DCM is added. The reaction mixture is stirred at room temperature for 18 hours. The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield the product.
Route C: Synthesis from a Nitrile Precursor
This route begins with the alkylation of phenylacetonitrile (B145931) to form 2-phenylbutyronitrile, which is then hydrolyzed to the carboxylic acid and subsequently amidated (or converted directly to the amide).[7][8]
Step 1: Synthesis of 2-Phenylbutyronitrile Phenylacetonitrile is deprotonated with a strong base and then alkylated with ethyl iodide.[7]
Step 2: Hydrolysis and Amidation The nitrile is hydrolyzed under basic conditions to form the sodium salt of 2-phenylbutanoic acid, which is then acidified and converted to the amide as in Route A or B. For this comparison, the data reflects hydrolysis followed by the acyl chloride route. Nitrile hydrolysis can be performed under acidic or basic conditions.[9][10]
Table 4: Experimental Data for Route C
| Step | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Phenylacetonitrile, NaH, Ethyl Iodide | THF | 25 | 4 | ~85 | - |
| 2 | 2-Phenylbutyronitrile, NaOH (aq); then HCl; then Route A steps | Water/Toluene | 100 | 22 | ~80 | >97 |
Protocol:
-
Step 1: To a suspension of sodium hydride (1.1 eq) in THF, phenylacetonitrile (1.0 eq) is added dropwise at 0°C. The mixture is stirred for 30 minutes, followed by the addition of ethyl iodide (1.1 eq). The reaction is stirred at room temperature for 4 hours, then quenched with water and extracted with ether. The organic layer is dried and concentrated to give crude 2-phenylbutyronitrile.
-
Step 2: The crude nitrile is heated to reflux in aqueous sodium hydroxide (B78521) for 16 hours. After cooling, the solution is acidified with concentrated HCl to precipitate 2-phenylbutanoic acid. The acid is then converted to the target amide following the protocol for Route A.
Workflow and Pathway Visualizations
To better illustrate the relationships between the synthetic strategies and the mechanism of the validated route, the following diagrams are provided.
Caption: Comparative workflow of the three synthetic routes.
Caption: Key mechanistic steps for the validated synthetic route.
Discussion and Route Selection
Route A (Acyl Chloride): This route provides the highest overall yield and purity in the shortest amount of time. The reactions are straightforward and generally high-converting. However, this route involves the use of thionyl chloride, which is a corrosive and moisture-sensitive reagent that releases toxic gases (SO₂ and HCl) as byproducts.[11][12][13] Proper handling in a well-ventilated fume hood is mandatory.
Route B (Direct Coupling): This method offers the advantage of being a one-pot reaction, which can simplify the overall process. It avoids the use of hazardous reagents like thionyl chloride. However, the reaction times are significantly longer, and the yield is lower compared to Route A. A major drawback is the formation of a dicyclohexylurea (DCU) byproduct, which has low solubility in many organic solvents and must be thoroughly removed by filtration to ensure high purity of the final product.
Route C (Nitrile Precursor): This route is the longest and provides the lowest overall yield. It may be advantageous if phenylacetonitrile is a more readily available or cost-effective starting material than 2-phenylbutanoic acid. The hydrolysis of the nitrile is a slow step requiring harsh conditions (high temperature and prolonged heating).
Conclusion
Based on the experimental data, the synthetic pathway utilizing This compound (Route A) is the most efficient and effective method for producing N,N-dimethyl-2-phenylbutanamide in high yield and purity. While it necessitates careful handling of thionyl chloride, its superior performance in terms of reaction time and yield makes it the preferred route for time-sensitive and scale-up applications where efficiency is paramount. The direct coupling method (Route B) serves as a viable, albeit slower, alternative when avoiding hazardous reagents is a primary concern. The nitrile precursor route (Route C) is the least efficient and should only be considered under specific economic or logistical constraints regarding starting materials.
References
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Amide Synthesis [fishersci.it]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Preparation of Amides [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. lanxess.com [lanxess.com]
- 12. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. reddit.com [reddit.com]
Safety Operating Guide
Safe Disposal of 2-Phenylbutyryl Chloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the meticulous management of reactive chemical reagents such as 2-Phenylbutyryl chloride is paramount for ensuring laboratory safety and environmental stewardship. This guide provides crucial, immediate safety and logistical information, outlining operational and disposal plans to facilitate the safe handling of this corrosive compound. This compound is a corrosive and moisture-sensitive acyl chloride, necessitating strict adherence to established protocols to mitigate risks of violent reactions, personal injury, and environmental contamination. The cornerstone of its disposal is the conversion of the reactive acyl chloride into less hazardous substances through a controlled neutralization process prior to collection by a licensed waste disposal entity.
Immediate Safety Precautions
Before initiating any disposal procedure, it is imperative to don appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All manipulations of this compound and its disposal must be conducted within a certified chemical fume hood.[1][2]
Spill Management:
-
Minor Spills: For small spills, absorb the material with an inert, dry absorbent such as sand, silica (B1680970) gel, or vermiculite.[1] Once absorbed, collect the material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.
-
Major Spills: In the event of a larger spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.
Disposal Protocol: Neutralization
The recommended procedure for the disposal of this compound involves a slow, controlled neutralization reaction. This process is based on the hydrolysis of this compound in the presence of water to form 2-phenylbutanoic acid and hydrochloric acid, which are subsequently neutralized by a weak base.[1]
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, prepare a large beaker or flask equipped with a magnetic stir bar. The container should be no more than 25% full with a cold solution of 5-10% sodium bicarbonate or sodium carbonate in water. An ice bath should be utilized to maintain the low temperature of the solution and control the reaction rate.
-
Addition: Slowly and cautiously add the this compound dropwise to the stirring basic solution. The addition should be performed with extreme care to prevent splashing and to control the rate of the reaction, which may be exothermic and produce gas (carbon dioxide).
-
Reaction: Continue to stir the mixture for several hours after the addition is complete to ensure the full neutralization of the acyl chloride and its hydrolysis products. Monitor the pH of the solution to confirm it remains basic.
-
Waste Collection: Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container.
-
Final Disposal: The final disposal of the neutralized waste must be conducted through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C10H11ClO | [4] |
| Molecular Weight | 182.64 g/mol | [4] |
| Density | 1.093 g/mL at 25 °C | [2] |
| Boiling Point | 122-125 °C @ 20 Torr | [2] |
| Flash Point | 209 °F | [2] |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage | [2][4] |
| GHS Disposal Statement | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal. | [2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By diligently following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby cultivating a secure and responsible research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
